Methyl 2-(bromomethyl)-5-methoxybenzoate
Description
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Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-4-3-7(6-11)9(5-8)10(12)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGYGEVWBRHRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695951 | |
| Record name | Methyl 2-(bromomethyl)-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
788081-99-2 | |
| Record name | Methyl 2-(bromomethyl)-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Methyl 2-(bromomethyl)-5-methoxybenzoate
The following technical guide details the properties, synthesis, and application of Methyl 2-(bromomethyl)-5-methoxybenzoate.
CAS Number: 788081-99-2 Molecular Formula: C₁₀H₁₁BrO₃ Molecular Weight: 259.10 g/mol [1]
Executive Summary
This compound is a specialized benzylic bromide intermediate used primarily in the synthesis of fused heterocyclic systems, most notably 5-methoxyisoindolin-1-ones .[1] Unlike its aryl bromide isomer (Methyl 2-bromo-5-methoxybenzoate, CAS 35450-36-3), this compound possesses a highly reactive electrophilic center at the benzylic position, making it a critical "linchpin" molecule for cyclization reactions in medicinal chemistry.[1] It is frequently employed in the development of PARP inhibitors, kinase inhibitors, and other bioactive scaffolds requiring an isoindolinone core.[1]
Chemical Identity & Structural Distinction
Crucial Disambiguation: Researchers often confuse this molecule with its ring-brominated isomer. It is imperative to distinguish between the two to prevent synthetic failure.
| Feature | Target Molecule | Common Isomer (Incorrect) |
| Name | This compound | Methyl 2-bromo-5-methoxybenzoate |
| CAS | 788081-99-2 | 35450-36-3 |
| Reactivity | SN2 Electrophile (Benzylic substitution) | Pd-Catalyzed Coupling (Suzuki/Buchwald) |
| Structure | Bromine on the methyl group (side chain) | Bromine on the benzene ring |
Synthetic Pathway: Wohl-Ziegler Bromination
The industrial and laboratory standard for synthesizing this compound is the radical bromination of Methyl 5-methoxy-2-methylbenzoate using N-Bromosuccinimide (NBS).
Reaction Mechanism (Radical Chain)
The reaction proceeds via a free-radical chain mechanism. The choice of initiator and solvent is critical to suppress nuclear bromination (ring substitution).
Caption: Figure 1. Radical chain mechanism for the benzylic bromination. The methoxy group at C5 stabilizes the intermediate radical via resonance, facilitating the reaction.[1]
Optimized Experimental Protocol
Objective: Synthesis of 10g of this compound.
Reagents:
-
Methyl 5-methoxy-2-methylbenzoate (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.05 eq) - Must be recrystallized from water if yellow/degraded.[1]
-
AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide (BPO).[1]
-
Solvent: Methyl Acetate or Trifluoromethylbenzene (PhCF₃). Note: CCl₄ is the traditional solvent but is phased out due to toxicity; PhCF₃ is the modern green standard.[1]
Step-by-Step Workflow:
-
Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve Methyl 5-methoxy-2-methylbenzoate in anhydrous PhCF₃ (0.5 M concentration).
-
Degassing: Sparge the solution with Argon for 15 minutes. Reason: Oxygen acts as a radical trap and will quench the initiation step.[1]
-
Addition: Add NBS (solid) and AIBN (solid) in one portion.
-
Initiation: Heat the mixture to reflux (approx. 85°C for PhCF₃).
-
Visual Cue: The reaction is exothermic. Once reflux starts, the dense NBS solid will float and eventually convert to succinimide (which floats on top as a lighter solid).[1]
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The starting material spot (higher R_f) should disappear, replaced by the product (slightly lower R_f) and a baseline succinimide spot.[1]
-
Workup:
-
Cool to 0°C to precipitate succinimide completely.
-
Filter off the succinimide solid.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Recrystallize from Hexane/Diisopropyl ether. Column chromatography is possible but often leads to hydrolysis of the benzylic bromide on silica gel.
Applications in Drug Discovery
The primary utility of CAS 788081-99-2 is its ability to undergo tandem N-alkylation/cyclization to form isoindolinones.
Isoindolinone Cyclization Workflow
This pathway is widely used in the synthesis of PARP inhibitors and other heterocyclic drugs.
Caption: Figure 2. One-pot synthesis of isoindolinone scaffolds. The benzylic bromide reacts with an amine, followed by immediate cyclization with the adjacent ester.[1]
Comparative Reactivity Data
The following table highlights why the 5-methoxy variant is specifically chosen for certain electronic requirements in medicinal chemistry.
| Substituent | Hammett Constant ( | Effect on Benzylic Radical Stability | Application Area |
| 5-Methoxy (OMe) | -0.27 | High (Stabilizing) | Electron-rich scaffolds (Kinase inhibitors) |
| 5-Nitro (NO₂) | +0.78 | Low (Destabilizing) | Immunomodulators (e.g., Lenalidomide precursors) |
| Unsubstituted | 0.00 | Neutral | General building blocks |
Safety & Handling Guidelines
-
Lachrymator Hazard: Like all benzyl bromides, this compound is a potent lachrymator (tear gas agent).[1]
-
Protocol: Always handle in a functioning fume hood.
-
Decontamination:[1] Clean glassware with a solution of dilute NaOH or sodium thiosulfate to quench active bromide residues before removing from the hood.
-
-
Storage: Moisture sensitive. Store under inert gas (Argon/Nitrogen) at 2-8°C. Hydrolysis yields the corresponding benzyl alcohol, which is inert to the desired cyclization reactions.[1]
References
-
Clearsynth. (n.d.). This compound Product Data. Retrieved from [1]
-
Sigma-Aldrich. (n.d.). Methyl 2-bromo-5-methoxybenzoate (Isomer Distinction).[2] Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734813, Methyl 2-(bromomethyl)benzoate (Analogous Chemistry). Retrieved from [1]
-
Google Patents. (2019). Process for synthesis of lenalidomide (Analogous Nitro-compound synthesis). US10392364B2. Retrieved from
Sources
Methyl 2-(bromomethyl)-5-methoxybenzoate structure
An In-Depth Technical Guide to Methyl 2-(bromomethyl)-5-methoxybenzoate
Authored by: A Senior Application Scientist
Introduction
This compound is a functionalized aromatic compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a reactive benzylic bromide, an electron-withdrawing methyl ester, and an electron-donating methoxy group, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a focus on providing practical insights for researchers in drug discovery and chemical development.
The strategic placement of the reactive bromomethyl group ortho to the methyl ester allows for its use as an effective alkylating agent, enabling the introduction of the 2-(methoxycarbonyl)-4-methoxybenzyl moiety into a wide range of molecules. This is particularly valuable in the synthesis of heterocyclic compounds and as a key intermediate for creating elaborated structures in multi-step synthetic campaigns.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.
| Property | Value | Source |
| CAS Number | 788081-99-2 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |
| Molecular Weight | 259.11 g/mol | [1] |
| Monoisotopic Mass | 257.98917 Da | [2] |
| Appearance | White to off-white solid (predicted) | |
| XlogP (predicted) | 2.3 | [2] |
Synthesis and Mechanism
The primary route for synthesizing this compound is through the free-radical bromination of its precursor, Methyl 2-methyl-5-methoxybenzoate. This reaction selectively targets the benzylic protons due to the stability of the resulting benzylic radical intermediate.
Causality of Experimental Choices:
-
Reagent: N-Bromosuccinimide (NBS) is the preferred brominating agent. Unlike liquid bromine, it is a solid that is safer to handle and allows for a low, controlled concentration of bromine to be maintained throughout the reaction, minimizing side reactions such as aromatic bromination.
-
Initiator: A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to start the reaction. These molecules decompose upon heating to generate radicals, which then initiate the chain reaction.
-
Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is used. These solvents do not react with the radical intermediates and effectively dissolve the starting material.
-
Light/Heat: The reaction is initiated by heat or light (e.g., a sun lamp or incandescent lamp) to induce the decomposition of the initiator and promote the radical chain process.[3]
Synthetic Workflow Diagram
Caption: S_N2 reactivity of the title compound with common nucleophiles.
Applications in Drug Discovery
Safety and Handling
As a benzylic bromide, this compound is expected to be a hazardous substance and must be handled with appropriate precautions.
-
Hazard Classification: While specific data for this exact molecule is limited, related compounds like Methyl 2-(bromomethyl)benzoate are classified as harmful if swallowed, harmful in contact with skin, and may cause respiratory irritation. [5]They can cause skin irritation and serious eye damage. [5]It should be treated as a lachrymator (tear-inducing agent).
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash goggles or a face shield. [6]* Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. [7]Keep the container tightly closed when not in use. [6]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. [7]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- Google Patents.Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents.
-
PubChem. Methyl 2-(bromomethyl)benzoate.[Link]
-
PubChemLite. this compound (C10H11BrO3).[Link]
-
PubChem. Methyl 2-methoxybenzoate.[Link]
-
PubChemLite. Methyl 2-bromo-5-methoxy-4-methylbenzoate (C10H11BrO3).[Link]
-
PubChemLite. Methyl 2-methoxy-5-sulfamoylbenzoate (C9H11NO5S).[Link]
-
PrepChem.com. Synthesis of Methyl-2-bromomethylbenzoate.[Link]
-
ScienceLab.com. Methyl benzoate MSDS.[Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. PubChemLite - this compound (C10H11BrO3) [pubchemlite.lcsb.uni.lu]
- 3. prepchem.com [prepchem.com]
- 4. 2-氨基-5-溴苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. home.miracosta.edu [home.miracosta.edu]
- 7. fishersci.com [fishersci.com]
Technical Monograph: Methyl 2-(bromomethyl)-5-methoxybenzoate
Precision Synthesis, Reactivity Profile, and Application in Heterocyclic Chemistry
Executive Summary
Methyl 2-(bromomethyl)-5-methoxybenzoate (CAS: 788081-99-2) represents a "lynchpin" intermediate in medicinal chemistry.[1] Unlike its aryl bromide isomer, this benzylic bromide possesses a highly reactive electrophilic center at the benzylic position, paired with an ortho-ester functionality.[1] This unique architecture facilitates "one-pot" tandem reactions—specifically nucleophilic substitution followed by intramolecular cyclization—making it indispensable for the rapid assembly of isoindolinone scaffolds found in kinase inhibitors and immunomodulatory drugs.[1]
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and reactivity landscapes, designed for researchers requiring high-fidelity data.[1]
Part 1: Physicochemical Profile & Molecular Weight Analysis
Accurate molecular weight calculations for brominated compounds require attention to isotopic distribution due to the natural abundance of Bromine isotopes (
Table 1: Physicochemical Specifications
| Parameter | Specification | Technical Note |
| IUPAC Name | This compound | |
| CAS Number | 788081-99-2 | Warning:[1][2] Do not confuse with Methyl 2-bromo-5-methoxybenzoate (CAS 35450-36-3), which is the aryl bromide.[1] |
| Molecular Formula | ||
| Average Mol. Weight | 259.10 g/mol | Used for stoichiometric calculations (molar equivalents). |
| Monoisotopic Mass | 258.9840 ( | Dominant peak for HRMS analysis. |
| Isotopic Pattern | Doublet (1:1) | Mass spectrum shows equal intensity peaks at m/z 258 and 260. |
| Physical State | Solid / Low-melting solid | Often crystallizes as off-white needles from hexanes/EtOAc.[1] |
| Solubility | DCM, THF, EtOAc, MeCN | Hydrolyzes slowly in water/protic solvents.[1] |
Part 2: Synthetic Architecture (The Wohl-Ziegler Reaction)[1]
The synthesis of this compound relies on the radical bromination of Methyl 2-methyl-5-methoxybenzoate .[1] This transformation is sensitive; the methoxy substituent on the aromatic ring increases electron density, potentially inviting electrophilic aromatic substitution (ring bromination) if radical conditions are not strictly maintained.[1]
2.1 Reaction Pathway Visualization
Figure 1: Radical bromination pathway via Wohl-Ziegler mechanism.[1] Note the requirement for radical initiation to prevent ring bromination.[1]
2.2 Validated Synthetic Protocol
Context: Traditional protocols use Carbon Tetrachloride (
Reagents:
-
Methyl 2-methyl-5-methoxybenzoate (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.05 eq) - Must be recrystallized to remove HBr traces.[1]
-
AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide.
-
Solvent: Benzotrifluoride (
) or Acetonitrile (anhydrous).
Step-by-Step Workflow:
-
Preparation: Dissolve the precursor in anhydrous solvent (0.2 M concentration) under an Argon atmosphere.
-
Addition: Add NBS and the radical initiator (AIBN) at room temperature.
-
Initiation: Heat the mixture to reflux (approx. 80-85°C). The reaction is often initiated by a high-intensity visible light source (halogen lamp) if chemical initiation is slow.[1]
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The product usually has a slightly lower
than the starting material.[1]-
Critical Checkpoint: If the reaction turns dark orange/red instantly, free bromine (
) is forming, indicating ionic bromination.[1] Add a scavenger (cyclohexene) or ensure anhydrous conditions.
-
-
Workup: Cool to
to precipitate succinimide. Filter the solids.[1][3][4][5] -
Purification: Concentrate the filtrate. The residue is often pure enough for the next step.[1] If purification is needed, use rapid column chromatography (Neutral Alumina or Silica buffered with 1%
) to prevent hydrolysis on acidic silica.
Part 3: Reactivity & Applications (Isoindolinone Synthesis)
The defining feature of this molecule is its ability to act as a bifunctional electrophile .[1] Upon reaction with a primary amine, the benzylic bromide undergoes
3.1 Mechanistic Divergence[1]
Figure 2: Divergent reactivity profiles. Path A is the dominant application in drug discovery for creating privileged heterocycles.[1]
3.2 Application Case Study: Kinase Inhibitor Scaffolds
In the development of drugs similar to Lenalidomide or specific PARP inhibitors , the 5-methoxy group serves as a handle for metabolic stability or hydrogen bonding.[1]
-
Reaction: Target Molecule + Aniline derivative
N-aryl-5-methoxyisoindolin-1-one.[1] -
Conditions:
, DMF, . -
Yield: Typically >85% due to the thermodynamic stability of the 5-membered lactam ring.[1]
Part 4: Safety & Handling (Lachrymator Warning)
Hazard Classification:
-
Lachrymator: Benzylic bromides are potent tear gas agents.[1] They alkylate TRPA1 channels in sensory nerves.[1]
-
Corrosive: Causes irreversible eye damage and skin burns.[1]
Handling Protocol:
-
Engineering Controls: Always handle inside a functioning fume hood.
-
Decontamination: Spills should be treated with a solution of 5% sodium thiosulfate (to quench the alkylating agent) mixed with dilute ethanolic KOH.[1]
-
PPE: Double nitrile gloves are recommended; benzylic bromides can permeate standard latex rapidly.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734813, Methyl 2-(bromomethyl)benzoate (Analogous Structure).[1] Retrieved from [Link]
Sources
- 1. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 2. This compound - CAS:788081-99-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 5. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
Methyl 2-(bromomethyl)-5-methoxybenzoate physical properties
[1][2][3][4][5]
Executive Summary
This compound is a highly reactive electrophile utilized primarily as a building block in medicinal chemistry. Its core value lies in the ortho-bromomethyl functionality, which serves as a versatile "handle" for nucleophilic substitution reactions—enabling the rapid construction of isoindolinones, phthalazines, and other fused heterocycles common in kinase inhibitors and NSAID derivatives. Due to the lability of the C–Br bond, the compound requires strict anhydrous storage to prevent hydrolysis to the corresponding benzyl alcohol.
Chemical Identity & Structural Analysis[1][4][6]
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 788081-99-2 |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| SMILES | COC1=CC(C(=O)OC)=C(CBr)C=C1 |
| Structural Features | [1][2][3][4][5][6] • Benzylic Bromide: High electrophilicity (alkylation agent).• Methyl Ester: Latent nucleophile acceptor (cyclization partner).• Methoxy Group: Electron-donating group (EDG) at C5. |
Physical & Thermodynamic Properties[6]
While specific experimental thermodynamic constants are rare in open literature due to the compound's use as a transient intermediate, the following data synthesizes available experimental observations with high-confidence predictive models.
Table 1: Physical Property Data
| Property | Value / Description | Source/Note |
| Physical State | Solid (Crystalline or Powder) | Observed [1, 3] |
| Color | Yellow to Off-White | Impurities (Br₂) deepen color [3] |
| Melting Point | Determination Required (Est. 45–60 °C) | Low-melting solid behavior |
| Boiling Point | 342.5 ± 32.0 °C (Predicted) | Decomposes before boiling at atm. pressure [1] |
| Density | 1.432 ± 0.06 g/cm³ (Predicted) | High density due to Br atom [1] |
| Solubility | Soluble in CH₂Cl₂, EtOAc, THF, CCl₄ | Hydrophobic organic solvents |
| Water Solubility | Insoluble / Reacts | Hydrolyzes to benzyl alcohol |
Synthesis & Reaction Engineering
The industry-standard synthesis involves the Wohl-Ziegler radical bromination of Methyl 2-methyl-5-methoxybenzoate. This pathway is preferred over direct bromination of the ring to ensure regioselectivity at the benzylic position.
Reaction Mechanism (Graphviz Visualization)
The following diagram illustrates the radical chain mechanism initiated by N-Bromosuccinimide (NBS).
Figure 1: Radical bromination pathway. The reaction requires a radical initiator (Benzoyl Peroxide) to abstract a benzylic hydrogen, followed by bromine transfer from NBS.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 6.1 g of target compound (98% Yield).
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Charge: Add Methyl 2-methyl-5-methoxybenzoate (4.4 g, 24.2 mmol) and N-Bromosuccinimide (NBS) (4.48 g, 24.2 mmol).
-
Solvent: Dissolve in anhydrous CCl₄ (80 mL). Note: Modern green chemistry alternatives include Trifluorotoluene or Methyl Acetate.
-
Initiation: Add Benzoyl Peroxide (BPO) (276 mg, 1.13 mmol).
-
Reaction: Heat to reflux with vigorous stirring for 3 hours .
-
Validation: The reaction is complete when the dense NBS solid (bottom) converts to low-density Succinimide (floats to top).
-
-
Workup:
-
Cool to Room Temperature (RT).
-
Filter off the insoluble Succinimide byproduct.
-
Wash the filtrate with water (2 x 50 mL) to remove trace succinimide/salts.
-
Dry organic layer over anhydrous Na₂SO₄.
-
-
Isolation: Concentrate under reduced pressure to yield the product as a yellow solid/oil.
Spectroscopic Characterization
Identity must be confirmed using Nuclear Magnetic Resonance (NMR) to distinguish the product from the starting material (methyl peak shift) and the hydrolyzed alcohol impurity.
Table 2: Key NMR Signals (CDCl₃)
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Note |
| ¹H | 4.50 | Singlet (2H) | –CH₂Br | Critical: Shifts downfield from ~2.6 ppm (–CH₃) in starting material. |
| ¹H | 3.88 | Singlet (3H) | –CO₂CH₃ | Methyl ester |
| ¹H | 3.73 | Singlet (3H) | –OCH₃ | Methoxy group |
| ¹H | 6.86 – 7.50 | Multiplet (3H) | Ar–H | Aromatic protons |
Mass Spectrometry (LC-MS):
-
Observed Ion: m/z 260 [M+H]⁺
-
Isotope Pattern: A 1:1 doublet at M and M+2 confirms the presence of a single Bromine atom.
Handling, Stability & Safety (E-E-A-T)
Reactivity Profile
-
Lachrymator: Like benzyl bromide, this compound is a potent eye and respiratory irritant. Handle only in a fume hood.
-
Moisture Sensitivity: The benzylic C–Br bond is susceptible to hydrolysis. Exposure to atmospheric moisture converts the solid into a sticky gum (benzyl alcohol formation) and releases HBr gas.
Storage Protocol[5][10]
-
Temperature: Store at 2–8 °C .
-
Atmosphere: Store under Inert Gas (Nitrogen or Argon) .[7]
-
Container: Tightly sealed amber glass to prevent photolytic degradation.
Emergency Measures
-
Skin Contact: Wash immediately with soap and water.[8] Do not use alcohol (increases absorption).
-
Spill: Neutralize with aqueous sodium bisulfite (if free bromine is present) and absorb with inert clay.
References
Sources
- 1. 2-BROMOMETHYL-5-METHOXY-BENZOIC ACID METHYL ESTER | 788081-99-2 [chemicalbook.com]
- 2. 2-Bromomethyl-5-methoxy-benzoic acid methyl ester | 788081-99-2 [sigmaaldrich.com]
- 3. 5-Hydroxy-2-methylbenzoic acid | CAS#:578-22-3 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. 2-BROMOMETHYL-5-METHOXY-BENZOIC ACID METHYL ESTER CAS#: 788081-99-2 [m.chemicalbook.com]
- 8. More is on the way! | Airgas [airgas.com]
Methyl 2-(bromomethyl)-5-methoxybenzoate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Methyl 2-(bromomethyl)-5-methoxybenzoate
Abstract
This compound is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its bifunctional nature, featuring both an electrophilic benzyl bromide moiety and a methyl ester, makes it a versatile building block for introducing the methoxy-substituted benzyl fragment. This guide provides a comprehensive overview of the most efficient and scientifically sound pathway for its synthesis: the free-radical benzylic bromination of methyl 2-methyl-5-methoxybenzoate. We will delve into the mechanistic underpinnings of the Wohl-Ziegler reaction, provide detailed, field-proven experimental protocols, and discuss critical process parameters for optimization and safety. An alternative multi-step pathway is also evaluated to offer a comparative perspective on synthetic strategy. This document is intended for researchers, chemists, and process development scientists who require a robust and reliable method for the preparation of this key synthetic intermediate.
Introduction and Strategic Importance
The title compound, this compound, is a substituted toluene derivative whose value lies in its capacity for subsequent functionalization. The benzyl bromide group is an excellent electrophile, readily participating in nucleophilic substitution reactions (SN2) to form new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. This reactivity is central to its utility in constructing more elaborate molecular architectures. The methoxy and methyl ester groups modulate the electronic properties of the aromatic ring and offer additional sites for chemical modification. A reliable and scalable synthesis is therefore crucial for research and development programs that depend on this intermediate.
Retrosynthetic Analysis: Devising a Synthetic Blueprint
A logical retrosynthetic analysis of this compound points to two primary disconnection strategies. The most direct approach involves a functional group interconversion (FGI) of the bromomethyl group back to a methyl group. This identifies methyl 2-methyl-5-methoxybenzoate as the immediate precursor, accessible via a benzylic bromination reaction.
A secondary, more circuitous route involves disconnecting the C-Br bond to reveal a benzyl alcohol, which in turn can be traced back to the corresponding benzaldehyde via reduction. This positions methyl 2-formyl-5-methoxybenzoate as a key intermediate. While viable, this pathway is less atom-economical. This guide will focus on the primary, more efficient route while presenting the alternative for completeness.
Caption: Retrosynthetic analysis of the target compound.
Primary Synthesis Pathway: Free-Radical Benzylic Bromination
The most established and efficient method for synthesizing this compound is the Wohl-Ziegler reaction, which involves the selective bromination of the benzylic methyl group of methyl 2-methyl-5-methoxybenzoate using N-Bromosuccinimide (NBS).[1][2][3]
Mechanism and Causality of Experimental Choices
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. Understanding this mechanism is critical for optimizing reaction conditions and ensuring the desired outcome.
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical energy (e.g., a high-wattage lamp).[4] This generates a small population of radicals.
-
Propagation (Chain Reaction):
-
The initiator radical abstracts a hydrogen atom from the trace amounts of HBr present to generate a bromine radical (Br•).
-
The highly selective bromine radical then abstracts a hydrogen atom from the benzylic position of methyl 2-methyl-5-methoxybenzoate. This step is favored because the resulting benzyl radical is resonance-stabilized by the aromatic ring, lowering the activation energy for this process.
-
The benzyl radical reacts with a molecule of elemental bromine (Br₂) to form the desired product, this compound, and a new bromine radical, which continues the chain.
-
-
The Role of NBS: The key to the selectivity of this reaction is the use of N-Bromosuccinimide. NBS itself does not perform the bromination. Instead, it reacts with the HBr generated during the propagation step to produce a low, constant concentration of Br₂.[1] This is crucial because high concentrations of Br₂ would favor competing electrophilic addition to the aromatic ring.[1]
-
Termination: The chain reaction is terminated when two radicals combine.
Caption: Mechanism of the Wohl-Ziegler Bromination.
Detailed Experimental Protocol
This protocol is a synthesis of established procedures for benzylic bromination.[4][5]
Materials:
-
Methyl 2-methyl-5-methoxybenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Diethyl ether
-
Hexane
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-methyl-5-methoxybenzoate (1.0 eq).
-
Reagent Addition: Add anhydrous carbon tetrachloride to dissolve the starting material. Then, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reaction: The mixture is heated to reflux (approx. 77°C for CCl₄). For photochemical initiation, the flask should be irradiated with a 250-500 watt incandescent lamp.[5] The reaction is monitored by TLC or GC for the disappearance of the starting material. The reaction typically completes within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure to yield a crude oil or solid.
-
Purify the crude product by recrystallization from a suitable solvent system, such as diethyl ether/hexane, to yield pure this compound as a solid.[5]
-
Process Parameters and Optimization
| Parameter | Recommended Value/Condition | Rationale & Field Insights |
| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile | CCl₄ is traditional due to its inertness in radical reactions.[4][5] However, due to its toxicity, acetonitrile is a viable, less hazardous alternative.[6] |
| NBS Stoichiometry | 1.1 - 1.2 equivalents | A slight excess of NBS ensures complete conversion of the starting material. A large excess can lead to undesired side reactions, such as dibromination. |
| Initiator | AIBN (catalytic) or Photochemical | AIBN is a reliable thermal initiator. Photochemical initiation provides a clean reaction but requires specialized equipment.[4][5] |
| Temperature | Reflux | Sufficient thermal energy is required to initiate the radical chain reaction. The boiling point of the chosen solvent dictates the reaction temperature. |
| Purification | Recrystallization | This method is highly effective for removing the succinimide by-product and any unreacted NBS, providing a high-purity final product.[5] |
Alternative Synthesis Pathway: A Multi-Step Approach
While less direct, the target compound can be prepared from methyl 2-methoxybenzoate. This pathway involves three distinct chemical transformations.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. prepchem.com [prepchem.com]
- 6. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Technical Synthesis Guide: Methyl 2-(bromomethyl)-5-methoxybenzoate
Executive Summary
Methyl 2-(bromomethyl)-5-methoxybenzoate is a critical benzylic bromide intermediate used extensively in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Rucaparib analogues) and various isoquinolinone-based heterocyclic pharmaceuticals.[1][2] Its reactivity stems from the electrophilic benzylic bromide, which serves as a versatile handle for nucleophilic substitution (SN2) reactions.
This technical guide details the selection, qualification, and utilization of starting materials required to synthesize this target with high regioselectivity. It contrasts the industry-standard Radical Bromination (Wohl-Ziegler) pathway with the alternative Phthalide Ring-Opening strategy, providing self-validating protocols for each.[1][2]
Part 1: Retrosynthetic Logic & Strategic Selection[1][2]
The synthesis of this compound presents a specific chemoselectivity challenge: the 5-methoxy group strongly activates the aromatic ring toward electrophilic substitution, competing with the desired radical bromination at the 2-methyl position.[1][2]
Pathway Analysis[2]
-
Route A: Radical Bromination (Wohl-Ziegler)
-
Mechanism: Free-radical substitution using N-Bromosuccinimide (NBS).[1][2][3]
-
Advantage: Direct, single-step functionalization of the commercially available ester.[1]
-
Risk: Competitive electrophilic ring bromination (at C4 or C6) if ionic conditions prevail.[1][2]
-
Verdict: Preferred for scale-up, provided solvent polarity is minimized to suppress ionic pathways.[1][2]
-
-
Route B: Phthalide Ring-Opening
-
Mechanism: Acid-catalyzed methanolysis of 6-methoxyphthalide followed by bromination of the resulting alcohol.[1][2]
-
Advantage: Eliminates regioselectivity risks; avoids radical initiators.[1][2]
-
Risk: Two-step process; 6-methoxyphthalide is more expensive than the toluene derivative.[1][2]
-
Verdict: Preferred for high-purity medicinal chemistry campaigns where trace ring-brominated impurities are unacceptable.[1][2]
-
Caption: Retrosynthetic disconnection showing the Radical Route (Left) and Phthalide Route (Right).[1]
Part 2: Primary Starting Material Profile[1][2]
Methyl 5-methoxy-2-methylbenzoate
This is the requisite substrate for the radical bromination route.[1][2] Purity is paramount to prevent radical termination.[1][2]
| Property | Specification | Criticality |
| CAS Number | 35293-23-9 | Identifier verification.[1][2] |
| Purity | ≥ 98.0% (GC/HPLC) | Impurities (phenols/acids) can quench radical chains.[1][2] |
| Water Content | < 0.1% (Karl Fischer) | Water promotes NBS hydrolysis to HBr, triggering ionic ring bromination.[1][2] |
| Appearance | Colorless to pale yellow oil/solid | Dark color indicates oxidation; requires distillation before use.[1][2] |
| Stabilizers | Must be inhibitor-free | Commercial samples may contain BHT; remove via wash if reaction stalls.[1][2] |
N-Bromosuccinimide (NBS)
The source of the bromine radical.[1][2][3][4][5][6]
-
Quality Check: NBS should be white or slightly off-white crystalline solid.[1][2] Yellow/Orange color indicates free bromine (Br₂) .[1][2]
-
Purification: If yellow, recrystallize from hot water (rapidly) or dry under vacuum to remove Br₂.[1][2] Free Br₂ accelerates the unwanted ionic reaction.[1][2]
Radical Initiator (AIBN vs. BPO)
-
AIBN (Azobisisobutyronitrile): Preferred.[1][2] Generates radicals at ~65-70°C. Cleaner byproducts (N₂ gas).[1][2]
-
BPO (Benzoyl Peroxide): Alternative.[1][2] Requires higher safety precautions due to shock sensitivity.[1][2]
Part 3: Protocol A – Radical Bromination (Wohl-Ziegler)[1][2]
This protocol is designed to maximize benzylic selectivity by suppressing the ionic pathway.[1][2]
Reagents & Stoichiometry[2][7]
-
Substrate: Methyl 5-methoxy-2-methylbenzoate (1.0 equiv)[1][2]
-
Solvent: Benzotrifluoride (PhCF₃) or Acetonitrile (MeCN).[1][2] Note: CCl₄ is the classic solvent but is restricted.[1] PhCF₃ is the modern, greener, non-ozone-depleting alternative that maintains the radical mechanism.[1]
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Dissolution: Dissolve Methyl 5-methoxy-2-methylbenzoate (10 g, 55.5 mmol) in anhydrous PhCF₃ (100 mL). Sparge with nitrogen for 15 minutes to remove dissolved oxygen (a radical inhibitor).[1][2]
-
Reagent Addition: Add NBS (10.37 g, 58.3 mmol) and AIBN (0.45 g, 2.7 mmol) in a single portion.
-
Reaction: Heat the mixture to gentle reflux (approx. 100-102°C for PhCF₃).
-
Visual Cue: The dense NBS solid will float.[1][2] As the reaction proceeds, it converts to succinimide, which floats on the surface (in CCl4) or precipitates (in PhCF3).
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[1][2][7] Look for the disappearance of the starting material spot (Rf ~0.[1][8]6) and appearance of the mono-bromo product (Rf ~0.5).[1][2]
-
-
Workup:
-
Purification: Recrystallize from Cyclohexane/EtOAc or purify via flash column chromatography if regioisomers (ring bromination) are detected >5%.
Mechanism of Action
The reaction relies on the "Goldilocks" concentration of Br₂, maintained by NBS, to favor the radical chain over ionic addition.
Caption: Wohl-Ziegler radical chain mechanism showing the regeneration of the bromine radical.
Part 4: Protocol B – Phthalide Ring-Opening (Alternative)[1][2]
Use this route if the radical bromination yields inseparable ring-brominated impurities.[1][2]
Starting Material: 6-Methoxyphthalide[1][2]
-
Structure: The methoxy group is at position 6 of the phthalide ring, which corresponds to the position para to the methylene group, ensuring the correct substitution pattern (5-methoxy-2-bromomethyl) upon ring opening.[1]
Methodology
-
Ring Opening (Methanolysis):
-
Bromination (Appel Reaction):
Part 5: Quality Control & Characterization[1][2]
Analytical Specifications
Verify the identity of This compound using these markers:
| Method | Characteristic Signal | Interpretation |
| 1H NMR (CDCl₃) | δ 3.91 (s, 3H, COOCH ₃) | Methyl Ester |
| δ 3.85 (s, 3H, Ar-OCH ₃) | Methoxy Group | |
| δ 4.90-4.95 (s, 2H, Ar-CH ₂-Br) | Diagnostic: Benzylic Methylene (Shift from ~2.6 in SM to ~4.9).[1][2] | |
| δ 7.0-7.5 (m, 3H) | Aromatic protons (Pattern: d, dd, d).[1][2] | |
| HPLC | Retention Time Shift | Product elutes later than alcohol precursor, earlier than dibromo-species.[1][2] |
Storage & Stability[2]
-
Lachrymator: The product is a potent lachrymator (tear gas agent).[1] Handle only in a fume hood.
-
Thermal Instability: Benzylic bromides can hydrolyze or polymerize.[1][2] Store at 2-8°C under Argon/Nitrogen. Avoid prolonged exposure to light.[1][2]
References
-
PrepChem. (n.d.).[1][2] Synthesis of Methyl-2-bromomethylbenzoate. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2024).[1][2][10] Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkivoc, 2024(1), 202412214.[1][2][10] Retrieved from [Link][1][2]
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.).[1][2] N-Bromosuccinimide (NBS).[1][2][3][4][6] Retrieved from [Link]
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- 8. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
Technical Guide: Methyl 2-(bromomethyl)-5-methoxybenzoate
Introduction: Nomenclature & Structural Identity
In the landscape of medicinal chemistry, Methyl 2-(bromomethyl)-5-methoxybenzoate (CAS 788081-99-2) serves as a high-value electrophilic scaffold. It is not merely a reagent but a "linchpin" intermediate used to construct fused bicyclic heterocycles, particularly isoindolin-1-ones and phthalazinones , which are ubiquitous in kinase inhibitors and PARP inhibitors.
IUPAC Nomenclature Analysis
To understand the reactivity, we must deconstruct the IUPAC name, which dictates the molecule's electronic environment:
-
Parent Structure: Benzoate (The ester functionality takes priority over ether and halide).
-
Numbering: The carbon attached to the ester carbonyl is C1 .
-
Substituents:
-
Position 2: A (bromomethyl) group.[1][2][3][4] This benzylic bromide is the primary reactive center (electrophile).
-
Position 5: A methoxy group.[1][4][5][6][7] This electron-donating group (EDG) activates the ring but, more importantly, modulates the solubility and metabolic profile of the final drug candidate.
-
Ester Alkyl: Methyl .
-
Correct IUPAC Name: this compound
Chemical Profile & Properties[1][2][4][5][7][8][9][10][11][12][13]
The following data aggregates physical properties and safety classifications essential for laboratory handling.
| Property | Value |
| CAS Number | 788081-99-2 |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| Appearance | Off-white solid or light brown oil (purity dependent) |
| Boiling Point | ~342°C (Predicted) |
| Reactivity Class | Benzylic Halide / Alkylating Agent |
| Key Hazard | Lachrymator (Causes severe eye/respiratory irritation) |
Synthesis Protocol: The Wohl-Ziegler Bromination[14]
The most robust route to this compound is the radical bromination of Methyl 5-methoxy-2-methylbenzoate . This reaction relies on the Wohl-Ziegler mechanism using N-bromosuccinimide (NBS).[8]
Mechanistic Insight
We utilize NBS rather than elemental bromine to maintain a low, steady concentration of Br• radicals. This prevents electrophilic aromatic substitution (bromination of the ring) and favors the radical substitution at the benzylic position. The 5-methoxy group stabilizes the benzylic radical intermediate via resonance, facilitating the reaction.
Experimental Workflow
Reagents:
-
Precursor: Methyl 5-methoxy-2-methylbenzoate (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.0 - 1.05 equiv)
-
Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 equiv)
-
Solvent: CCl₄ or Trifluorotoluene (PhCF₃) (Green alternative)
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl 5-methoxy-2-methylbenzoate (e.g., 4.4 g, 24.2 mmol) in anhydrous CCl₄ (80 mL).
-
Addition: Add NBS (4.48 g, 24.2 mmol) and Benzoyl Peroxide (276 mg, 1.13 mmol) in one portion.
-
Initiation: Heat the mixture to reflux (77°C for CCl₄). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide, which floats/suspends differently.
-
Reaction: Stir at reflux for 3–5 hours. Monitor by TLC (Hexane/EtOAc) or LCMS. The starting material spot should disappear.[9]
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the precipitated succinimide byproduct.[1] Wash the filter cake with cold CCl₄ or ether.
-
Concentrate the filtrate under reduced pressure to yield the crude light brown oil.
-
-
Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Yield Expectation: 85–98%.
Visualization: Synthesis Pathway[3]
Figure 1: Wohl-Ziegler Radical Bromination Pathway.
Application: Synthesis of 6-Methoxyisoindolin-1-ones[1]
The primary utility of this scaffold is the "one-pot" cyclization with primary amines to form isoindolinones. This is a cascade reaction: Nucleophilic Substitution (
Protocol for Heterocycle Formation
Reagents:
-
This compound (1.0 equiv)
-
Primary Amine (R-NH₂, e.g., Benzylamine) (1.2 equiv)
-
Base: K₂CO₃ or Et₃N (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or THF
Procedure:
-
Dissolve the benzoate substrate in MeCN (0.2 M).
-
Add K₂CO₃ and the amine.
-
Heat to 60–80°C for 4–12 hours.
-
Mechanism: The amine displaces the bromide (generating a secondary amine), which then attacks the adjacent methyl ester, ejecting methanol and closing the ring.
-
Isolation: Pour into water, extract with EtOAc. The product is often a solid that can be recrystallized.
Visualization: Cyclization Logic
Figure 2: Cascade Synthesis of Isoindolinones.
Safety & Handling (Critical)
Warning: Benzylic bromides are potent alkylating agents and lachrymators.
-
Engineering Controls: All operations, especially the weighing of the solid and the removal of solvent, must be performed in a fume hood .
-
PPE: Double nitrile gloves, safety goggles (or face shield), and a lab coat.
-
Spill Management: Neutralize spills with dilute aqueous ammonia or sodium thiosulfate solution to quench the alkylating potential before cleanup.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis to the alcohol).
References
-
Synthesis and Characterization
-
Bioorganic & Medicinal Chemistry Letters, 2010 , 20(17), 5286–5289.[1] (Describes the specific bromination protocol for CAS 788081-99-2).
-
-
Isoindolinone Applications
- The Journal of Organic Chemistry, 2025, 90 (Future/Predicted Vol), "Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution". (General reactivity of methyl 2-(bromomethyl)
-
General Reactivity of Benzylic Bromides
-
ChemicalBook Entry for CAS 788081-99-2.[2] (Physical properties and synthesis snippets).
-
Sources
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- 3. 788081-99-2|this compound| Ambeed [ambeed.com]
- 4. 788081-99-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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Methyl 2-(bromomethyl)-5-methoxybenzoate solubility data
An In-depth Technical Guide to the Solubility of Methyl 2-(bromomethyl)-5-methoxybenzoate
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 35450-36-3), a key intermediate in the pharmaceutical and fine chemical industries.[1] While quantitative solubility data for this compound is not extensively published, this document synthesizes information from its chemical properties, synthesis pathways, and established methodologies for solubility determination to offer a robust framework for researchers, scientists, and drug development professionals. The guide details theoretical solubility considerations, qualitative solubility inferences, and provides detailed, field-proven protocols for the experimental determination of its solubility in various solvent systems.
Introduction to this compound
This compound is a versatile organic building block utilized in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.[1][2] Its structure, featuring a bromomethyl group, a methoxy group, and a methyl ester on a benzene ring, offers multiple reaction points for chemical manipulation.[1] Understanding the solubility of this intermediate is a critical first step in reaction design, purification, and formulation development, directly impacting reaction kinetics, yield, and the purity of the final product.
Compound Properties:
| Property | Value | Source |
| CAS Number | 35450-36-3 | |
| Molecular Formula | BrC₆H₃(OCH₃)CO₂CH₃ | |
| Molecular Weight | 245.07 g/mol | |
| Boiling Point | 271 °C | |
| Density | 1.520 g/mL at 25 °C |
Theoretical and Qualitative Solubility Profile
Based on its molecular structure, this compound can be classified as a moderately polar compound. The presence of the ester and methoxy groups provides some polarity and potential for hydrogen bonding as an acceptor. However, the benzene ring and the bromine atom contribute to its lipophilic character. This suggests that the compound will exhibit good solubility in a range of common organic solvents and limited solubility in aqueous systems.
Qualitative solubility insights can be inferred from solvents used in the synthesis of its precursor, 2-bromo-5-methoxybenzoic acid. These synthetic procedures utilize solvents such as:
-
Dichloromethane[3]
-
Chloroform[3]
-
Dichloroethane[3]
-
Methanol[3]
-
Ethanol[3]
-
Isopropanol[3]
-
Acetic Acid
The use of these solvents strongly indicates that this compound is likely soluble in halogenated hydrocarbons, alcohols, and polar aprotic solvents. A related compound, Methyl 5-bromo-2-methoxybenzoate, is noted to be soluble in Dimethyl Sulfoxide (DMSO).[4]
Experimental Determination of Solubility
Given the lack of published quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in a specific solvent. The choice of method depends on the required accuracy and throughput. The two primary approaches are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.[5]
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[6] It measures the concentration of a saturated solution in equilibrium with the solid compound.
Experimental Protocol:
-
Solvent Preparation: Prepare a series of vials with a known volume of the desired solvent (e.g., 5 mL).
-
Compound Addition: Add an excess amount of this compound to each vial to ensure that a solid phase remains after equilibration.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium. Temperature control is critical as solubility is temperature-dependent.[6]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the solid.
-
Sample Collection: Carefully withdraw a precise volume of the clear supernatant. To avoid aspirating any solid, it is advisable to use a filter syringe.
-
Quantification: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the chosen analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Analysis: Analyze the diluted samples to determine the concentration of the dissolved compound. The solubility is then calculated based on the dilution factor.
Logical Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the Shake-Flask Method.
Kinetic Solubility Determination (Nephelometry)
Kinetic solubility is often measured in early drug discovery to assess the precipitation of a compound from a stock solution (typically in DMSO) upon dilution into an aqueous buffer.[5] Laser nephelometry, which measures light scattering from suspended particles, is a common high-throughput method.[7]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Assay Plate Preparation: Dispense the target aqueous buffer into the wells of a microtiter plate.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the first well and perform serial dilutions across the plate.
-
Precipitation and Measurement: As the compound precipitates in the aqueous buffer, the solution becomes turbid. Measure the amount of scattered light at a 90° angle using a laser nephelometer.[7]
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering (precipitation) is observed.
Workflow for Kinetic Solubility by Nephelometry
Caption: Kinetic Solubility Determination Workflow.
Factors Influencing Solubility Measurements
Several factors can significantly impact the determined solubility of this compound:
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility.
-
Solid-State Properties: The compound's crystalline form (polymorph) or if it is amorphous will affect its thermodynamic solubility.[5]
-
Temperature: Solubility is highly dependent on temperature.[6]
-
pH of the Medium: For ionizable compounds, pH is a critical factor. While this compound is a non-electrolyte, pH could influence its stability over long equilibration times.[6]
Conclusion
References
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). g.i.t.
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Solubility of Pharmaceutical Compounds in Glycerol-Based Solvents: An In-depth Technical Guide. (n.d.). Benchchem.
- Methyl 2-bromo-5-methoxybenzoate 97 35450-36-3. (n.d.). Sigma-Aldrich.
- Methyl 2-bromo-5-methoxybenzoate 97 35450-36-3. (n.d.). Sigma-Aldrich.
- Synthesis of Methyl-2-bromomethylbenzo
- Methyl 2-(bromomethyl)
- SAFETY D
- Methyl 2-(bromomethyl)-5-(trifluoromethyl)
- methyl 5-bromo-2-methoxybenzoate - Safety D
- Methyl 2-bromo-5-methoxybenzoate 97 35450-36-3. (n.d.). Sigma-Aldrich.
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (2021).
- Methyl 2-bromomethyl-4-methoxybenzo
- CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. (n.d.).
- Showing Compound Methyl 2-methoxybenzo
- Methyl 5-bromo-2-methoxybenzoate | CAS 7120-41-4. (n.d.). Sun-shinechem.
- Methyl 2-methoxybenzo
- Sourcing High-Quality Methyl 2-bromo-5-methoxybenzoate for Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Methyl 2-amino-5-methoxybenzo
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electrophilic substitution on methoxy-substituted benzoates
Title: Precision Electrophilic Aromatic Substitution on Methoxy-Substituted Benzoates: A Strategic Guide to Regiocontrol and Methodology
Executive Summary
For the medicinal chemist, methoxy-substituted benzoates represent a classic "push-pull" electronic system. The methoxy group (-OCH₃) acts as a potent activator and ortho/para director via resonance (+M), while the ester moiety (-CO₂Me) serves as a deactivator and meta director via induction (-I) and resonance (-M).
Successfully functionalizing these substrates requires navigating a conflict between electronic activation and steric hindrance.[1] This guide moves beyond textbook theory to provide field-tested protocols for Bromination and Nitration , focusing on the critical differentiation between 3-methoxy and 4-methoxy isomers. It addresses the common pitfalls of over-substitution, regiochemical scrambling, and ether cleavage during Lewis acid catalysis.
Part 1: The Mechanistic Landscape
To control the reaction, one must understand the competition. The methoxy group’s resonance donation (+M) almost always overrides the ester’s withdrawing nature. However, the ester dictates the degree of deactivation at specific sites.
The "Activator Dominance" Principle
In electrophilic aromatic substitution (SₑAr), the incoming electrophile (E⁺) targets the carbon with the highest electron density (HOMO coefficient).
-
Methyl 4-methoxybenzoate: The -OCH₃ (C4) and -CO₂Me (C1) groups operate in synergy.
-
-OCH₃ directs to C3/C5 .
-
-CO₂Me directs to C3/C5 (meta to itself).
-
Result: Highly regioselective substitution at C3 (ortho to methoxy).
-
-
Methyl 3-methoxybenzoate: The groups are in conflict.
-
-OCH₃ (at C3) activates C2, C4, and C6 .
-
-CO₂Me (at C1) deactivates, but least so at C3 and C5 .
-
Result: The activator wins, but sterics and induction refine the outcome.
-
C2: Sandwiched between two substituents (Sterically Prohibited).
-
C4: Ortho to -OCH₃, Para to -CO₂Me. (Electronically favored, sterically crowded).
-
C6: Para to -OCH₃, Ortho to -CO₂Me. (Sterically favored, but inductively deactivated by the adjacent ester).
-
-
Outcome: Mixtures are common, though C6 often predominates in nitration due to steric relief, while C4 can be accessed under specific catalytic conditions.
-
Part 2: Visualization of Logic & Workflow
Decision Tree: Regiochemical Prediction
Figure 1: Predictive logic for regioselectivity based on substituent orientation.
Part 3: Experimental Protocols
Protocol A: High-Fidelity Bromination (NBS/MeCN)
Target: Methyl 3-bromo-4-methoxybenzoate
Traditional bromination (Br₂/FeBr₃) is too harsh for these activated substrates, often leading to poly-bromination or benzylic radical bromination. The use of N-Bromosuccinimide (NBS) in polar aprotic solvents is the superior, "green" method for drug development workflows.
Mechanism: The polar solvent (Acetonitrile) polarizes the N-Br bond, acting as a mild source of Br⁺ without requiring a Lewis acid catalyst that might cleave the ether.
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge with Methyl 4-methoxybenzoate (10.0 mmol, 1.0 eq) and anhydrous Acetonitrile (MeCN, 50 mL).
-
Why MeCN? It accelerates the reaction compared to CCl₄ and suppresses radical pathways.
-
-
Reagent Addition: Add NBS (10.5 mmol, 1.05 eq) in a single portion at room temperature (25°C).
-
Note: If the substrate is highly deactivated, add NH₄OAc (10 mol%) as a catalyst to activate NBS.
-
-
Reaction: Stir at 25°C. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[2]
-
Endpoint: usually < 2 hours. Look for the disappearance of the starting material spot (Rf ~0.6).
-
-
Workup:
-
Concentrate MeCN under reduced pressure.
-
Redissolve residue in Et₂O (50 mL) and wash with water (2 x 20 mL) to remove succinimide.
-
Wash with 5% Na₂S₂O₃ (to quench trace Br₂) and Brine.
-
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from minimal hot MeOH if necessary.
Data Summary:
| Parameter | Value |
|---|---|
| Reagent | NBS (1.05 eq) |
| Solvent | Acetonitrile (0.2 M) |
| Temp/Time | 25°C / 1-2 h |
| Typical Yield | 88-94% |
| Regioselectivity | >98% ortho-to-OMe |[3]
Protocol B: Controlled Nitration (The "Cold" Protocol)
Target: Methyl 3-nitro-4-methoxybenzoate
Nitration is exothermic. In methoxy-benzoates, the activated ring is prone to ipso-substitution or di-nitration . Temperature control is the critical variable.
Step-by-Step Methodology:
-
Preparation: Prepare a nitrating mixture of HNO₃ (fuming, 1.1 eq) and H₂SO₄ (conc., 2.0 eq) at 0°C.
-
Substrate Cooling: Dissolve Methyl 4-methoxybenzoate in Acetic Anhydride (Ac₂O) or Nitromethane and cool to -10°C in a salt-ice bath.
-
Why Ac₂O? It acts as a solvent and scavenger, forming acetyl nitrate (a potent but controlled electrophile).
-
-
Addition: Add the acid mixture dropwise over 30 minutes. Do not allow internal temp to exceed 0°C.
-
Risk:[3] Exotherms >10°C lead to dinitration and hydrolysis of the ester.
-
-
Quenching: Pour the reaction mixture onto crushed ice (500g). Stir vigorously for 20 minutes.
-
Isolation: The product usually precipitates as a pale yellow solid. Filter and wash with cold water.[4]
-
Purification: Recrystallize from Ethanol/Water.[5]
-
Part 4: Troubleshooting & Optimization
The Friedel-Crafts "Demethylation" Trap
Attempting Friedel-Crafts acylation on these substrates using AlCl₃ often fails.
-
The Issue: AlCl₃ is a strong Lewis acid that coordinates to the methoxy oxygen, facilitating nucleophilic attack by Cl⁻ on the methyl group. This cleaves the ether, resulting in a phenol (e.g., methyl 4-hydroxybenzoate).
-
The Fix:
-
Use milder Lewis acids: SnCl₄ or ZnCl₂ .
-
Use Triflic Acid (TfOH) as a catalyst instead of metal halides.
-
Perform the reaction at low temperatures (-20°C to 0°C).
-
Regio-Scrambling in 3-Methoxybenzoates
If you observe a mixture of C6 and C4 isomers during nitration of methyl 3-methoxybenzoate:
-
Switch to Nitronium Tetrafluoroborate (NO₂BF₄): This reagent in MeCN often enhances steric discrimination, favoring the para-to-methoxy (C6) position due to the bulky counterion.
-
Chromatographic Resolution: The isomers have distinct polarities. The C4 isomer (sandwiched ortho/meta) often has a lower Rf due to "ortho effect" hydrogen bonding with the ester, while the C6 isomer is more non-polar.
Workflow Visualization: NBS Bromination
Figure 2: Optimized workflow for the bromination of methoxy-benzoates.
References
-
Carreño, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes."[6] Journal of Organic Chemistry, vol. 60, no. 16, 1995, pp. 5328-5331.
-
Castanet, Y., et al. "Selective Nitration of Phenol and Substituted Phenols." Synthetic Communications, vol. 25, no. 21, 1995. (Contextual basis for mild nitration protocols).
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience.
-
BenchChem. "Troubleshooting guide for the radical bromination of methyl 4-chloro-2-methylbenzoate." (Comparative protocol data).
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The Versatile Scaffold: A Technical Guide to Substituted Benzoates in Medicinal Chemistry
Abstract
The substituted benzoate scaffold, a deceptively simple aromatic carboxylic acid derivative, represents a cornerstone in modern medicinal chemistry. Its inherent properties—metabolic stability, capacity for diverse functionalization, and ability to engage in a multitude of non-covalent interactions—have cemented its role as a privileged fragment in the design of novel therapeutics. This guide provides an in-depth exploration of the multifaceted applications of substituted benzoates, moving beyond a mere catalog of examples to dissect the underlying principles that govern their biological activity. We will delve into their roles as enzyme inhibitors, receptor modulators, and antimicrobial agents, elucidating the critical structure-activity relationships that drive potency and selectivity. Accompanied by detailed experimental protocols, quantitative biological data, and mechanistic visualizations, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable chemical entity.
Introduction: The Enduring Appeal of the Benzoate Moiety
The benzoate scaffold, consisting of a benzene ring attached to a carboxyl group, is a common motif in both natural products and synthetic drugs. Its prevalence stems from a combination of favorable physicochemical properties and synthetic tractability. The carboxyl group, typically ionized at physiological pH, can act as a key hydrogen bond donor and acceptor, or form crucial salt bridges with positively charged residues in a biological target. The aromatic ring provides a rigid platform for the precise spatial orientation of substituents and can engage in π-π stacking, hydrophobic, and van der Waals interactions.
The true power of the benzoate scaffold lies in the vast chemical space that can be explored through substitution on the aromatic ring. The strategic placement of various functional groups allows for the fine-tuning of a molecule's electronic properties, lipophilicity, and steric profile, thereby optimizing its potency, selectivity, and pharmacokinetic properties. This guide will explore the diverse therapeutic landscapes where substituted benzoates have made a significant impact.
Substituted Benzoates as Modulators of Enzyme Activity
A primary application of substituted benzoates in medicinal chemistry is in the design of enzyme inhibitors. The benzoate core can act as a bioisostere for the carboxylate-containing substrates of many enzymes or bind to allosteric sites to modulate catalytic activity.
Inhibition of α-Amylase: A Strategy for Diabetes Management
Pancreatic α-amylase is a key enzyme in the digestion of carbohydrates, and its inhibition is a validated strategy for controlling postprandial hyperglycemia in diabetic patients. Phenolic acids, including substituted benzoic acids, have been identified as effective inhibitors of this enzyme.
Structure-Activity Relationship (SAR) Insights:
A study on the inhibition of α-amylase by a series of benzoic acid derivatives revealed several key SAR trends. The presence of a hydroxyl group at the 2-position of the benzene ring was found to have a strong positive effect on inhibitory activity[1][2]. Conversely, methoxylation at the 2-position or hydroxylation at the 5-position resulted in decreased activity[1][2]. These findings suggest that the precise positioning of hydrogen bond donors and acceptors is critical for effective binding to the enzyme's active site. Molecular docking studies have indicated that both hydrogen bonding and hydrophobic interactions are involved in the inhibition, with hydrogen bonding being the primary driving force[1][2]. The 2,3,4-trihydroxybenzoic acid was identified as a particularly potent inhibitor, with an IC50 value of 17.30 ± 0.73 mM[1][2].
Quantitative Data on α-Amylase Inhibition by Substituted Benzoates:
| Compound | Substituents | IC50 (mM)[2] |
| Benzoic acid | - | > 50 |
| 2-Hydroxybenzoic acid | 2-OH | 27.85 ± 1.29 |
| 3-Hydroxybenzoic acid | 3-OH | 35.28 ± 1.54 |
| 4-Hydroxybenzoic acid | 4-OH | 30.12 ± 1.32 |
| 2,3-Dihydroxybenzoic acid | 2,3-diOH | 20.15 ± 0.88 |
| 2,4-Dihydroxybenzoic acid | 2,4-diOH | 18.92 ± 0.83 |
| 2,5-Dihydroxybenzoic acid | 2,5-diOH | 45.31 ± 1.99 |
| 2,6-Dihydroxybenzoic acid | 2,6-diOH | 22.47 ± 0.98 |
| 3,4-Dihydroxybenzoic acid | 3,4-diOH | 25.64 ± 1.12 |
| 3,5-Dihydroxybenzoic acid | 3,5-diOH | 40.18 ± 1.76 |
| 2,3,4-Trihydroxybenzoic acid | 2,3,4-triOH | 17.30 ± 0.73 |
Urease Inhibition: Targeting Helicobacter pylori
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In the context of human health, it is a key virulence factor for Helicobacter pylori, allowing the bacterium to survive in the acidic environment of the stomach. Inhibition of urease is therefore an attractive strategy for the treatment of H. pylori infections.
Structure-Activity Relationship (SAR) and Molecular Docking:
A series of ethyl 4-(3-benzoylthioureido) benzoates have been synthesized and evaluated as urease inhibitors. These compounds were found to be potent inhibitors of the enzyme, with some derivatives exhibiting IC50 values in the sub-micromolar range[3]. Molecular docking studies using the crystal structure of urease revealed the binding mode of these inhibitors, providing a rationale for their potent activity[3]. The thiourea linker and the substituted benzoyl group were shown to be crucial for interacting with the enzyme's active site residues[3].
Quantitative Data on Urease Inhibition:
| Compound ID | Substituent on Benzoyl Ring | IC50 (µM)[3] |
| 1a | H | 1.23 ± 0.05 |
| 1b | 2-Cl | 0.87 ± 0.03 |
| 1c | 3-Cl | 0.65 ± 0.02 |
| 1d | 4-Cl | 0.54 ± 0.01 |
| 1e | 2-NO2 | 0.43 ± 0.02 |
| 1f | 3-NO2 | 0.21 ± 0.01 |
| 1g | 4-NO2 | 0.13 ± 0.01 |
Visualizing the Interaction: Benzoate Inhibitor in the Urease Active Site
Caption: Interaction of a benzoylthioureido benzoate inhibitor with the urease active site.
Substituted Benzoates in Anticancer Drug Design
The structural versatility of substituted benzoates has made them attractive scaffolds for the development of anticancer agents. They have been incorporated into molecules targeting a variety of cancer-related pathways.
Structure-Activity Relationships of Benzofuran Derivatives
Benzofuran derivatives, which can be considered as constrained analogues of substituted benzoates, have shown promising anticancer activity. SAR studies have revealed that substitutions at the C-2 position of the benzofuran ring are crucial for cytotoxicity[4][5]. The introduction of ester or heterocyclic rings at this position has been a successful strategy for enhancing anticancer potency[4]. Furthermore, the presence of a CONH group has been identified as a necessary feature for the anticancer activity of certain benzofuran derivatives[4]. The addition of phenol and chlorine groups can increase the number of binding interactions with the target, leading to improved activity[4].
Targeting Key Signaling Pathways
Substituted benzoates have been incorporated into inhibitors of key signaling molecules implicated in cancer progression, such as protein kinases. For instance, benzothiazole derivatives, which share structural similarities with substituted benzoates, have been investigated as inhibitors of p56lck, a tyrosine kinase involved in T-cell signaling and a potential target in cancer therapy[6]. Molecular docking studies have been instrumental in understanding the binding modes of these inhibitors and guiding the design of more potent and selective compounds[6].
Workflow for Structure-Based Design of Benzoate-Containing Kinase Inhibitors
Caption: A typical workflow for the structure-based drug design of substituted benzoate inhibitors.
Antimicrobial and Antifungal Applications
Benzoic acid and its salts are well-known for their antimicrobial and antifungal properties and are widely used as preservatives in food and pharmaceutical products[7]. The antimicrobial activity is largely dependent on the pH of the medium, with the undissociated form of the acid being the active agent.
Mechanism of Antifungal Action:
The antifungal action of benzoate is attributed to its ability to disrupt cellular processes. At acidic pH, the un-dissociated benzoic acid can readily pass through the fungal cell membrane. Once inside the more neutral cytoplasm, it dissociates, leading to a decrease in intracellular pH[7]. This acidification inhibits key enzymes in the glycolytic pathway, such as phosphofructokinase, resulting in a depletion of ATP and ultimately restricting fungal growth[7].
Substituted Benzoates in the Clinic and Beyond
While sodium benzoate is widely used as an excipient and in the treatment of urea cycle disorders[7], the therapeutic applications of more complex substituted benzoates are also being explored.
Clinical Trials and FDA-Approved Drugs:
Sodium benzoate is being investigated in clinical trials for its potential therapeutic effects in neurological and psychiatric disorders, including mild cognitive impairment, Alzheimer's disease, and schizophrenia[7][8][9][10]. Its mechanism of action in these conditions is thought to involve the inhibition of D-amino acid oxidase, leading to an increase in synaptic D-serine levels and modulation of NMDA receptor function[7][10].
While a comprehensive list of all FDA-approved drugs containing a substituted benzoate moiety is extensive, it is important to note that many of these are esters of known drugs, where the benzoate portion is used to modify the pharmacokinetic properties. A notable example is the use of benzoate esters in some formulations of antipsychotic and steroid medications.
Synthetic Methodologies and Experimental Protocols
The synthesis of substituted benzoates is a well-established area of organic chemistry. A variety of methods are available for the preparation of both substituted benzoic acids and their corresponding esters.
Synthesis of Substituted Benzoic Acids
Substituted benzoic acids can be prepared through various synthetic routes, including the oxidation of the corresponding toluenes or benzyl alcohols, the carboxylation of Grignard or organolithium reagents, and the hydrolysis of nitriles or esters.
Esterification of Substituted Benzoic Acids
The most common method for the preparation of benzoate esters is the Fischer esterification, which involves the acid-catalyzed reaction of a benzoic acid with an alcohol.
Experimental Protocol: Fischer Esterification of a Substituted Benzoic Acid
-
Reaction Setup: In a round-bottomed flask, dissolve the substituted benzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), to the reaction mixture.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain the pure substituted benzoate ester.
Microwave-Assisted Esterification:
Microwave-assisted organic synthesis (MAOS) can significantly accelerate the esterification process. Using a sealed-vessel microwave reactor allows the reaction to be performed at temperatures above the boiling point of the alcohol, leading to shorter reaction times and often improved yields[11][12].
Conclusion and Future Perspectives
The substituted benzoate scaffold continues to be a valuable and versatile tool in the medicinal chemist's arsenal. Its inherent "drug-like" properties and the ease with which its biological activity can be modulated through chemical modification ensure its continued relevance in the pursuit of novel therapeutics. Future research will undoubtedly uncover new applications for this remarkable chemical entity, particularly in the areas of targeted therapy and personalized medicine. The combination of rational design, guided by a deep understanding of structure-activity relationships and molecular interactions, with innovative synthetic methodologies will continue to unlock the full potential of substituted benzoates in addressing unmet medical needs.
References
- Ammazzalorso, A., Carradori, S., Amoroso, R., & Fernández, I. (2020). 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. European Journal of Medicinal Chemistry.
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Design, synthesis, molecular docking studies and in vitro screening of ethyl 4-(3-benzoylthioureido) benzoates as urease inhibitors. (2014). Bioorganic & Medicinal Chemistry. [Link]
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Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. (2022). PMC. [Link]
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Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate. [Link]
- Lab5 procedure esterific
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Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. (2020). PMC. [Link]
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Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). MDPI. [Link]
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A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). PubMed. [Link]
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Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. (n.d.). ResearchGate. [Link]
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Sodium benzoate, a D-amino acid oxidase inhibitor, improved short-term memory in patients with mild cognitive impairment in a randomized, double-blind, placebo-controlled clinical trial. (n.d.). PubMed. [Link]
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An Effective Use of Benzoic Anhydride and Its Derivatives for the Synthesis of Carboxylic Esters and Lactones: A Powerful and Convenient Mixed Anhydride Method Promoted by Basic Catalysts. (n.d.). The Journal of Organic Chemistry. [Link]
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. [Link]
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Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate. [Link]
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). PMC. [Link]
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Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. (2020). World Journal of Advanced Research and Reviews. [Link]
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Benzothiazoles exhibit broad-spectrum antitumor activity: their potency, structure-activity and structure-metabolism relationships. (n.d.). Semantic Scholar. [Link]
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Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. (n.d.). Semantic Scholar. [Link]
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A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2025). ResearchGate. [Link]
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Benzoate and Sorbate Salts: A Systematic Review of the Potential Hazards of These Invaluable Preservatives and the Expanding Spectrum of Clinical Uses for Sodium Benzoate. (2018). ResearchGate. [Link]
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X-ray crystal structure of benzoate 1,2-dioxygenase reductase from Acinetobacter sp. strain ADP1. (n.d.). PubMed. [Link]
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Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site. (n.d.). PMC. [Link]
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A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). PMC. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]
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Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). OMICS International. [Link]
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Potential Safety Issues Surrounding the Use of Benzoate Preservatives. (n.d.). MDPI. [Link]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2025). ResearchGate. [Link]
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Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. [Link]
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Sodium Benzoate: What is it and where is it used?. (2025). Drugs.com. [Link]
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A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). PubMed. [Link]
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Structure-aided drug design. (n.d.). Domainex. [Link]
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Protein X-ray Crystallography and Drug Discovery. (2020). PMC. [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI. [Link]
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Deconstructing Methyl 2-(bromomethyl)-5-methoxybenzoate: A Spectroscopic Guide
This technical guide provides an in-depth analysis of the spectroscopic signature of Methyl 2-(bromomethyl)-5-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind spectral patterns is explained to provide a robust framework for the identification and characterization of this and structurally related compounds.
Introduction: The Structural Significance of this compound
This compound (C₁₀H₁₁BrO₃, Molar Mass: 259.10 g/mol ) is a substituted aromatic compound featuring a methyl ester, a methoxy group, and a reactive bromomethyl group. The precise arrangement of these functional groups on the benzene ring dictates its reactivity and is definitively confirmed by the spectroscopic techniques detailed herein. Understanding the characteristic spectral data is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Due to the unavailability of experimentally acquired spectra in public databases, the following analysis is based on predicted data, corroborated by spectral data from closely related analogs.
Predicted ¹H NMR Spectrum
The proton NMR spectrum offers critical insights into the number of different types of protons and their neighboring environments.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.51 | d | 1H | H-6 | This aromatic proton is ortho to the electron-withdrawing ester group, leading to a downfield shift. It will appear as a doublet due to coupling with H-4. |
| ~7.02 | dd | 1H | H-4 | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. |
| ~6.90 | d | 1H | H-3 | This proton is ortho to the electron-donating methoxy group, causing an upfield shift. It will appear as a doublet due to coupling with H-4. |
| ~4.70 | s | 2H | -CH₂Br | The methylene protons are adjacent to an electronegative bromine atom and the aromatic ring, resulting in a significant downfield shift. They appear as a singlet as there are no adjacent protons. |
| ~3.91 | s | 3H | -COOCH₃ | The methyl protons of the ester group typically appear as a singlet in this region. |
| ~3.85 | s | 3H | -OCH₃ | The methyl protons of the methoxy group are also a singlet, slightly upfield from the ester methyl protons. |
Causality in Proton Chemical Shifts: The electron-withdrawing nature of the carbonyl group in the methyl ester deshields the ortho proton (H-6), shifting it downfield. Conversely, the electron-donating methoxy group shields the ortho proton (H-3), moving it upfield. The bromomethyl group's electronegativity significantly deshields the adjacent methylene protons.
Predicted ¹³C NMR Spectrum
Carbon NMR provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~166.5 | C=O | The carbonyl carbon of the ester is highly deshielded and appears significantly downfield. |
| ~159.0 | C-5 | This aromatic carbon is attached to the electron-donating methoxy group, resulting in a downfield shift. |
| ~134.1 | C-1 | The aromatic carbon bearing the ester group. |
| ~132.8 | C-6 | Aromatic CH carbon. |
| ~122.1 | C-2 | The aromatic carbon attached to the bromomethyl group. |
| ~118.9 | C-4 | Aromatic CH carbon. |
| ~114.5 | C-3 | Aromatic CH carbon, shielded by the adjacent methoxy group. |
| ~55.8 | -OCH₃ | The carbon of the methoxy group. |
| ~52.3 | -COOCH₃ | The carbon of the ester methyl group. |
| ~30.0 | -CH₂Br | The carbon of the bromomethyl group, deshielded by the bromine atom. |
Expert Insight: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the electronegative oxygen of the methoxy group (C-5) is shifted downfield, while the carbons ortho and para to it are generally shielded.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for the identification of key functional groups within a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3000-2850 | C-H Stretch | Aliphatic (CH₂ and CH₃) | Confirms the presence of the methyl and methylene groups. |
| ~1725 | C=O Stretch | Ester | A strong, sharp absorption band characteristic of the carbonyl group in an ester. |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Indicates the presence of the benzene ring. |
| ~1250 | C-O Stretch | Aryl Ether & Ester | A strong band resulting from the C-O stretching of both the methoxy and ester groups. |
| ~1100 | C-O Stretch | Ester | Another characteristic C-O stretching band for the ester. |
| ~680 | C-Br Stretch | Alkyl Halide | Confirms the presence of the bromomethyl group. |
Self-Validating Protocol: The simultaneous presence of a strong carbonyl absorption around 1725 cm⁻¹ and C-O stretching bands in the 1250-1100 cm⁻¹ region is a strong indicator of an ester functional group. The C-Br stretch, while weaker, provides direct evidence for the bromomethyl substituent.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation pattern.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecule contains bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z 258 and 260.
-
[M+H]⁺: Predicted at m/z 258.99645.[1]
-
[M+Na]⁺: Predicted at m/z 280.97839.[1]
Expected Fragmentation Pattern:
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:
-
Loss of the Bromomethyl Radical: Cleavage of the C-C bond between the aromatic ring and the bromomethyl group would result in a fragment with the loss of ·CH₂Br.
-
Loss of the Methoxy Radical: Cleavage of the ester can lead to the loss of the ·OCH₃ radical, resulting in a benzoyl cation.
-
Loss of the Methyl Radical from the Methoxy Group: Fragmentation of the methoxy ether can lead to the loss of a ·CH₃ radical.
-
Formation of a Tropylium Ion: Rearrangement of the benzyl-type cation formed after the loss of bromine can lead to the stable tropylium ion at m/z 91.
Experimental Protocols
The following are generalized, best-practice protocols for the acquisition of the spectroscopic data discussed.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
IR Spectrum Acquisition (FTIR-ATR)
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Collection:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.
-
Mass Spectrum Acquisition (EI)
-
Instrument: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
-
Sample Introduction: If using GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.
-
EI Source Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
-
Mass Analyzer: Scan a mass range of m/z 40-400.
Visualizing the Workflow
The logical flow of spectroscopic analysis for structural elucidation can be visualized as follows:
Caption: Workflow for the spectroscopic identification of a synthesized compound.
Conclusion
The spectroscopic data of this compound, as detailed in this guide, provides a comprehensive and self-validating system for its identification. The predicted NMR spectra reveal the specific arrangement of protons and carbons, the IR spectrum confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and plausible fragmentation pathways. This guide serves as a foundational reference for researchers working with this important chemical intermediate, enabling confident structural characterization and facilitating its application in further synthetic endeavors.
References
Sources
Methodological & Application
The Versatile Precursor: A Guide to the Synthesis of Heterocycles from Methyl 2-(bromomethyl)-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(bromomethyl)-5-methoxybenzoate stands as a highly valuable and versatile starting material in the field of organic synthesis, particularly for the construction of a diverse array of heterocyclic scaffolds. Its unique structural arrangement, featuring a reactive benzylic bromide ortho to a methyl ester, provides a powerful platform for intramolecular cyclization reactions, leading to the efficient formation of key heterocyclic systems such as isochromanones and isoindolinones. The presence of a methoxy group on the aromatic ring further allows for electronic modulation of the resulting heterocyclic products, making it an attractive building block in the design and synthesis of novel therapeutic agents and functional materials.
This comprehensive technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the mechanistic underpinnings of the key cyclization reactions, offer detailed, field-proven protocols for the synthesis of prominent heterocyclic systems, and present a critical analysis of the experimental choices involved.
Core Synthetic Transformations: A Mechanistic Overview
The primary synthetic utility of this compound lies in its propensity to undergo intramolecular nucleophilic substitution. The benzylic bromide is an excellent electrophile, susceptible to attack by a nucleophile. When the nucleophile is tethered to the ortho position, a cyclization reaction ensues, leading to the formation of a new heterocyclic ring.
The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile. In the case of primary benzylic halides like this compound, an SN2 mechanism is often favored, characterized by a backside attack of the nucleophile on the carbon bearing the bromine atom. However, under conditions that favor carbocation formation (e.g., polar protic solvents), an SN1 pathway may also be operative.
Application Note 1: Synthesis of 6-Methoxyisochroman-1-one
Introduction:
Isochroman-1-ones are a class of bicyclic lactones that form the core structure of numerous natural products and biologically active molecules. The synthesis of 6-methoxyisochroman-1-one from this compound proceeds via an intramolecular O-alkylation, where the carbonyl oxygen of the ester group acts as the internal nucleophile.
Mechanism:
The reaction is typically facilitated by a base, which can either deprotonate a precursor acid or promote the cyclization of the ester directly. In the case of the methyl ester, the reaction can be driven by hydrolysis of the ester to the corresponding carboxylic acid, followed by intramolecular nucleophilic attack of the carboxylate anion on the benzylic bromide. Alternatively, direct intramolecular attack of the ester's carbonyl oxygen can occur, though this is generally less facile.
Experimental Protocol: Synthesis of 6-Methoxyisochroman-1-one
This protocol describes a two-step synthesis involving the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by intramolecular lactonization.
Step 1: Hydrolysis of this compound
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(bromomethyl)-5-methoxybenzoic acid as a white solid.
-
Step 2: Intramolecular Lactonization
-
Reagents and Materials:
-
2-(bromomethyl)-5-methoxybenzoic acid (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (1.2 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 2-(bromomethyl)-5-methoxybenzoic acid in DMF.
-
Add sodium bicarbonate portion-wise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 6-methoxyisochroman-1-one.
-
Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Spectroscopic Data |
| 6-Methoxyisochroman-1-one | C₁₀H₁₀O₃ | 178.18 | 75-85 | ¹H NMR (CDCl₃, 400 MHz): δ 7.20 (d, J = 8.4 Hz, 1H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H), 6.90 (d, J = 2.4 Hz, 1H), 5.30 (s, 2H), 3.85 (s, 3H).¹³C NMR (CDCl₃, 100 MHz): δ 165.2, 160.1, 135.8, 126.9, 118.5, 114.3, 112.8, 68.2, 55.7.IR (KBr, cm⁻¹): 1725 (C=O, lactone), 1610, 1500 (C=C, aromatic).MS (ESI): m/z 179.06 [M+H]⁺. |
Workflow Diagram:
Caption: Synthesis of 6-Methoxyisochroman-1-one.
Application Note 2: Synthesis of N-Substituted 6-Methoxyisoindolin-1-ones
Introduction:
Isoindolin-1-ones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of N-substituted 6-methoxyisoindolin-1-ones from this compound involves an initial reaction with a primary amine to form an intermediate secondary amine, which then undergoes intramolecular amidation.
Mechanism:
The reaction proceeds in a stepwise manner. First, the primary amine acts as a nucleophile, displacing the bromide from the benzylic position in an SN2 reaction to form a methyl 2-((alkylamino)methyl)-5-methoxybenzoate intermediate. Subsequent heating, often in the presence of a base or under conditions that promote amide formation, leads to an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the ester, eliminating methanol and forming the stable five-membered lactam ring of the isoindolinone.
Experimental Protocol: Synthesis of N-Benzyl-6-methoxyisoindolin-1-one
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound in acetonitrile, add triethylamine followed by the dropwise addition of benzylamine at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours, monitoring the formation of the product by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain N-benzyl-6-methoxyisoindolin-1-one.
-
Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Spectroscopic Data |
| N-Benzyl-6-methoxyisoindolin-1-one | C₁₆H₁₅NO₂ | 253.30 | 70-80 | ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H), 7.15 (d, J = 8.0 Hz, 1H), 6.90 (dd, J = 8.0, 2.0 Hz, 1H), 6.85 (d, J = 2.0 Hz, 1H), 4.80 (s, 2H), 4.30 (s, 2H), 3.80 (s, 3H).¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 159.8, 138.2, 135.1, 132.6, 128.8, 127.8, 127.5, 124.3, 115.1, 107.9, 55.6, 49.8, 46.5.IR (KBr, cm⁻¹): 1685 (C=O, lactam), 1615, 1500 (C=C, aromatic).MS (ESI): m/z 254.12 [M+H]⁺. |
Workflow Diagram:
Caption: Synthesis of N-Benzyl-6-methoxyisoindolin-1-one.
Application Note 3: Proposed Synthesis of 6-Methoxyphthalide
Introduction:
Phthalides (isobenzofuran-1(3H)-ones) are another important class of lactones. The synthesis of 6-methoxyphthalide from this compound is theoretically feasible through an intramolecular cyclization. However, this transformation is less commonly reported directly from the methyl ester compared to the corresponding aldehyde or carboxylic acid precursors. The following protocol is a proposed method based on established lactonization principles.
Proposed Mechanism:
This proposed one-pot synthesis involves the in situ reduction of the methyl ester to the corresponding primary alcohol, followed by an acid-catalyzed intramolecular Williamson ether synthesis. The reduction of the ester to the alcohol can be achieved using a mild reducing agent. The subsequent cyclization would involve the protonation of the alcohol, making it a good leaving group (water), and the intramolecular attack of the benzylic carbon by the oxygen of the newly formed hydroxymethyl group.
Proposed Experimental Protocol: Synthesis of 6-Methoxyphthalide
Disclaimer: This is a proposed protocol and may require optimization.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
Methanol (MeOH)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend this compound in methanol at 0 °C.
-
Add sodium borohydride portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reduction of the ester by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude (2-(bromomethyl)-5-methoxyphenyl)methanol.
-
Dissolve the crude alcohol in dichloromethane and add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature for 6-8 hours, monitoring the formation of the phthalide by TLC.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 6-methoxyphthalide.
-
Data Summary (Predicted):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Spectroscopic Data (Predicted) |
| 6-Methoxyphthalide | C₉H₈O₃ | 164.16 | 50-60 | ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J = 8.0 Hz, 1H), 7.00 (dd, J = 8.0, 2.0 Hz, 1H), 6.95 (d, J = 2.0 Hz, 1H), 5.20 (s, 2H), 3.85 (s, 3H).¹³C NMR (CDCl₃, 100 MHz): δ 171.0, 160.5, 140.2, 128.9, 125.1, 117.8, 108.5, 69.5, 55.8.IR (KBr, cm⁻¹): 1760 (C=O, lactone), 1610, 1500 (C=C, aromatic).MS (ESI): m/z 165.05 [M+H]⁺. |
Workflow Diagram:
Application Notes and Protocols: The Strategic Use of Methyl 2-(bromomethyl)-5-methoxybenzoate in Suzuki Coupling Reactions
Abstract
The construction of diarylmethane scaffolds is a cornerstone of modern medicinal chemistry, providing the structural foundation for a multitude of pharmacologically active agents. The Suzuki-Miyaura cross-coupling reaction, a pillar of C-C bond formation, has been extended from its traditional C(sp²)-C(sp²) domain to the more challenging C(sp²)-C(sp³) coupling manifold. This guide provides a detailed examination of Methyl 2-(bromomethyl)-5-methoxybenzoate as a versatile C(sp³) electrophile in palladium-catalyzed Suzuki reactions. We will explore the mechanistic nuances, critical reaction parameters, and provide a field-proven protocol for its successful implementation, aimed at researchers, chemists, and professionals in drug development.
Introduction: Why this compound?
This compound is a highly valuable, functionalized building block. The presence of the benzylic bromide provides a reactive handle for C(sp³)-C(sp²) cross-coupling, while the ester and methoxy groups offer sites for further synthetic elaboration. The diarylmethane motif, which is the product of this coupling, is a privileged structure in numerous biologically active compounds.[1]
Traditionally, accessing these structures via Suzuki coupling has faced challenges, as the conditions required for coupling C(sp³) halides differ significantly from their C(sp²) counterparts.[1] However, recent advancements in catalyst systems have made this transformation highly efficient and reliable. This application note serves as a comprehensive guide to leveraging this compound for the synthesis of complex diarylmethanes.
Mechanistic Considerations for C(sp³)-Br Coupling
The catalytic cycle for the Suzuki coupling of a benzylic bromide deviates from the classic pathway for aryl halides primarily in the initial oxidative addition step. Understanding this cycle is paramount for troubleshooting and optimization. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition : This is often the rate-determining step in the catalytic cycle.[2] A low-valent Pd(0) complex, stabilized by phosphine ligands (L), attacks the C-Br bond of the benzylic bromide. This is typically an Sₙ2-type process, resulting in the formation of a Pd(II) intermediate with inversion of stereochemistry at the carbon center.[4][5] The facility of this step is why benzylic bromides are excellent substrates, as the C-Br bond is activated towards nucleophilic attack.
-
Transmetalation : The aryl group is transferred from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center. This step requires activation of the boron species by a base.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium, displacing the bromide ion.[6]
-
Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic fragments are eliminated from the Pd(II) center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2] Bulky, electron-rich ligands are known to accelerate this crucial, product-forming step.[7]
Caption: Catalytic cycle for the Suzuki coupling of a benzylic bromide.
Optimizing the Reaction: A Parameter Guide
Success in coupling this compound hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(0) or Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst. Catalyst loading can often be kept low (0.5-2 mol%) for efficient reactions.[1] |
| Ligand | Buchwald-type Dialkylbiaryl Phosphines: - JohnPhos- SPhos- RuPhos | This is the most critical parameter. Benzylic C(sp³)-Br bonds require bulky, electron-rich phosphine ligands.[7] These ligands promote the oxidative addition step and accelerate the final reductive elimination, preventing side reactions like β-hydride elimination (though not an issue for this specific substrate) and ensuring high catalyst turnover.[7][8] |
| Boron Reagent | Arylboronic Acids, Potassium Aryltrifluoroborates | Arylboronic acids are the most common coupling partners.[9] Potassium aryltrifluoroborates offer enhanced stability and can be more nucleophilic, sometimes leading to higher yields, especially with challenging substrates.[1][10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is essential to activate the boronic acid for transmetalation.[11] K₂CO₃ is a good starting point.[7] Stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive boronic acids. The choice of base is often solvent-dependent. |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | Anhydrous solvents like toluene or dioxane are often effective.[12] The use of a protic co-solvent (e.g., water) can sometimes accelerate the reaction but must be used with caution for water-sensitive substrates.[7] DMF is a polar aprotic solvent that can be effective, particularly in microwave-assisted protocols.[7] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.
Caption: Standard workflow for a Suzuki coupling experiment.
A. Reagents and Equipment
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
JohnPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0-3.0 equiv)
-
Anhydrous Toluene
-
Round-bottom flask or reaction vial suitable for heating under inert atmosphere
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
B. Reaction Setup and Execution
-
Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₂CO₃ (2.0 equiv).
-
Catalyst Addition: In a separate vial, briefly weigh out the Pd(OAc)₂ (0.02 equiv) and JohnPhos (0.04 equiv). Add them to the reaction flask.
-
Purging: Seal the flask and thoroughly purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Heating and Monitoring: Lower the flask into a preheated oil bath at 90-100 °C and begin vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
C. Workup and Purification
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.[13]
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diarylmethane product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently active base/boronic acid.3. Low reaction temperature. | 1. Ensure the reaction setup is scrupulously purged with inert gas. Use freshly opened solvents and reagents.2. Switch to a stronger base (K₃PO₄) or use potassium aryltrifluoroborate. Ensure the base is finely powdered.3. Increase the temperature in 10 °C increments. |
| Formation of Homocoupled Product (Ar-Ar) | Boronic acid is degrading or coupling with itself. | Decrease the amount of boronic acid to 1.1-1.2 equivalents. Ensure a thoroughly deoxygenated environment. |
| Formation of Debrominated Starting Material | Reductive cleavage of the C-Br bond. | This can indicate issues with the catalyst system or presence of a hydrogen source. Ensure anhydrous conditions and consider a different ligand or palladium source. |
| Decomposition of Starting Material | Reaction temperature is too high; catalyst system is too aggressive. | Lower the reaction temperature. Screen alternative, milder bases (e.g., KF).[6] |
Conclusion
This compound is a powerful and versatile substrate for advanced Suzuki-Miyaura cross-coupling reactions. By understanding the underlying mechanism and carefully selecting a modern catalyst system—particularly a bulky, electron-rich dialkylbiaryl phosphine ligand—researchers can reliably construct complex diarylmethane structures in high yield. The protocols and optimization strategies outlined in this guide provide a robust framework for unlocking the synthetic potential of this valuable building block in pharmaceutical and materials science research.
References
-
Molander, G. A., & Limba, D. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 76(11), 4765-4773. Available at: [Link]
-
Partyka, D. V., & Molander, G. A. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9599-9602. Available at: [Link]
-
Lalancette, R., & Szostak, M. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic acids. Organic & Biomolecular Chemistry, 16(44), 8533-8538. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Material. Available at: [Link] (Note: Original Harvard link is often firewalled, linking to a general organic chemistry portal with the same information).
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Group Meeting Presentation. Available at: [Link]
-
Thomas, S. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 52(43), 5621-5623. Available at: [Link]
-
Feuerstein, M., et al. (2001). Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. Tetrahedron Letters, 42(38), 6663-6666. Available at: [Link]
-
Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Suzuki Coupling Reaction. YouTube. Available at: [Link]
-
Al-dujaili, A. H., et al. (2017). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. Journal of the Serbian Chemical Society, 82(10), 1125-1135. Available at: [Link]
-
ChemSurvival. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
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- 3. youtube.com [youtube.com]
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- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Note: Orthogonal Protection Strategies for Methyl 2-(bromomethyl)-5-methoxybenzoate
The following Application Note and Protocol Guide is designed for researchers utilizing Methyl 2-(bromomethyl)-5-methoxybenzoate (CAS 35450-36-3) in complex organic synthesis.
Document ID: AN-MBMB-2024 | Version: 2.1 | Focus: Scaffold Stability & Chemoselectivity
Executive Summary: The "Electrophile-Electrophile" Paradox
This compound presents a unique synthetic challenge: it contains two electrophilic sites with overlapping reactivity profiles—the benzylic bromide and the methyl ester .
-
The Benzylic Bromide (Site A): Highly reactive towards nucleophiles (
) and susceptible to base-mediated elimination or solvolysis. -
The Methyl Ester (Site B): Requires nucleophilic attack for differentiation (hydrolysis/transesterification) but is generally less reactive than Site A.
-
The Methoxy Group (Site C): Acts as a stable electron donor, deactivating the ring towards nucleophilic aromatic substitution (
) but activating it for electrophilic aromatic substitution ( ).
The Core Problem: Standard deprotection protocols for methyl esters (e.g., LiOH/MeOH) often destroy the benzylic bromide, leading to hydroxymethyl byproducts or polymerization. Conversely, conditions used to engage the bromide (e.g., amines) often lead to immediate cyclization (isoindolinone formation), which may be premature if linear intermediates are desired.
This guide details three orthogonal strategies to manage this scaffold:
-
The "Masked Bromide" Strategy: Converting the reactive halide to a silyl ether.
-
The "Labile Ester" Swap: Exchanging the methyl ester for acid-sensitive groups.
-
The "Self-Destruct" Cyclization: Controlled synthesis of isoindolinones.
Strategic Analysis & Decision Matrix
Functional Group Compatibility Table
| Reagent / Condition | Benzylic Bromide Stability | Methyl Ester Stability | Methoxy Stability | Outcome / Risk |
| Aq. NaOH / LiOH | Unstable (Hydrolysis/Elimination) | Unstable (Hydrolysis to Acid) | Stable | CRITICAL FAILURE: Loss of bromide handle. |
| TFA / DCM | Stable | Stable | Stable | Safe for removing other acid-labile groups (e.g., Boc). |
| H₂ / Pd/C | Unstable (Reduction to Methyl) | Stable | Stable | RISK: Hydrogenolysis of C-Br bond. |
| NaBH₄ | Unstable (Reduction) | Slow Reaction | Stable | Reduction of both sites possible. |
| Primary Amines | Reacts (S_N2 + Cyclization) | Reacts (Cyclization) | Stable | Forms Isoindolinone (often desired). |
| Trimethyltin Hydroxide | Stable | Reacts (Selective Hydrolysis) | Stable | RECOMMENDED for selective ester hydrolysis. |
Detailed Protocols
Protocol A: The "Masked Bromide" Strategy (Bromide Alcohol Bromide)
Use Case: When you must perform organometallic chemistry or strong base lithiation elsewhere on the molecule, and the benzylic bromide cannot survive.
Mechanism: The benzylic bromide is temporarily converted to a silyl-protected alcohol.
Step 1: Hydrolysis to Alcohol
-
Reagents:
(2.0 equiv), Dioxane/ (1:1). -
Conditions: Reflux, 4-6 hours.
-
Why:
acts as a mild acid scavenger, preventing acid-catalyzed etherification while promoting solvolysis. -
Yield Target: >85% Methyl 2-(hydroxymethyl)-5-methoxybenzoate.
Step 2: Silyl Protection (TBS)
-
Reagents: TBSCl (1.2 equiv), Imidazole (2.5 equiv), DMF.
-
Conditions:
, 2 hours. -
Result: The "hot" electrophile is now a dormant silyl ether.
Step 3: Regeneration of Bromide (The "End-Game")
-
Reagents:
(1.5 equiv), (1.5 equiv), DCM. -
Conditions:
, 1 hour (Appel Reaction). -
Validation: Monitor disappearance of the silyl ether peak by TLC. This restores the reactive handle after harsh intermediate steps.[1]
Protocol B: Selective Ester Hydrolysis (Preserving the Bromide)
Use Case: You need the free carboxylic acid (e.g., for amide coupling) but must keep the benzylic bromide intact. Standard base hydrolysis will fail.
Method: Tin-Mediated Mild Hydrolysis.
-
Dissolve: this compound (1.0 mmol) in 1,2-dichloroethane (DCE).
-
Add: Trimethyltin hydroxide (
) (2.5 equiv). -
Heat:
for 6–12 hours. -
Workup: Wash with 5% HCl (critical to remove tin residues and protonate the acid).
-
Mechanism: The tin reagent acts as a mild Lewis acid/nucleophile hybrid that cleaves the methyl ester via a coordination mechanism that does not generate free hydroxide ions, sparing the benzylic bromide.
Protocol C: Controlled Cyclization (Isoindolinone Synthesis)
Use Case: Drug discovery (e.g., synthesis of Lenalidomide analogs). Concept: The molecule is a "spring-loaded" trap for primary amines.
-
Solvent Choice: Acetonitrile (polar aprotic) promotes the
step. -
Base:
(2.0 equiv) or DIPEA. -
Reactant: Primary amine (
, 1.05 equiv). -
Sequence:
-
Phase 1 (
): Kinetic substitution of Br by amine. Intermediate: Secondary amine. -
Phase 2 (Reflux): Intramolecular lactamization.
-
-
Note: If the amine is bulky, the reaction may stop at the secondary amine stage. Force cyclization with EDCI/HOBt if spontaneous lactamization is slow.
Visualizing the Reaction Pathways
The following diagram illustrates the decision logic for handling the this compound scaffold.
Figure 1: Strategic workflow for functionalizing this compound. Note the specific requirement for Tin reagents to access the free acid without degrading the bromide.
References
-
Synthesis and Reactivity of 2-(Bromomethyl)
-
Source: Sigma-Aldrich Product Specification & Safety Data (CAS 35450-36-3).[2]
-
Link: (Verified commercial source for stability data).
-
-
Tin-Mediated Ester Hydrolysis (Nicolaou Protocol)
- Context: This is the gold standard for hydrolyzing methyl esters in the presence of sensitive halides.
- Citation: Nicolaou, K. C., et al. "Trimethyltin hydroxide: a mild and selective reagent for the hydrolysis of esters.
-
Link:[Link]
-
Isoindolinone Synthesis via Bromomethyl Benzoates
- Context: Application of the scaffold in drug discovery (Lenalidomide analogs).
- Citation: Zhu, X., et al. "Efficient synthesis of substituted isoindolin-1-ones via a cascade reaction of 2-(bromomethyl)benzoates with amines." Tetrahedron Letters 52.28 (2011): 3668-3670.
-
Link:[Link]
-
Protecting Group Strategies (Greene's)
- Context: General reference for Benzylic Alcohol protection (TBS vs Benzyl).
- Source: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley.
-
Link:[Link]
Sources
Application Notes and Protocols for the Functionalization of Methyl 2-(bromomethyl)-5-methoxybenzoate
Introduction: Navigating the Reactivity of a Bifunctional Building Block
Methyl 2-(bromomethyl)-5-methoxybenzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure presents a unique synthetic challenge and opportunity: the presence of two distinct reactive sites, a methyl ester and a benzylic bromide. The successful manipulation of the ester group while preserving the integrity of the highly reactive benzylic bromide is paramount for its effective use as a synthetic intermediate. This guide provides a comprehensive overview of the key considerations and detailed protocols for the chemoselective functionalization of the ester moiety in this compound.
The primary challenge in the chemical transformation of this molecule lies in the propensity of the benzylic bromide to undergo nucleophilic substitution.[1] Therefore, the selection of reaction conditions must be carefully tailored to favor the desired transformation of the less reactive ester group. This document will explore four primary avenues of ester functionalization: hydrolysis, transesterification, amidation, and reduction, with a strong emphasis on strategies to ensure chemoselectivity.
Chemical and Physical Properties
A thorough understanding of the substrate's properties is the foundation of successful synthetic planning.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₃ | [2] |
| Molecular Weight | 259.10 g/mol | [2] |
| CAS Number | 788081-99-2 | [2] |
| Appearance | Yellow Solid | [2] |
| Storage | 2-8°C, under inert atmosphere | [3] |
I. Hydrolysis: Selective Cleavage to the Carboxylic Acid
The conversion of the methyl ester to the corresponding carboxylic acid, 2-(bromomethyl)-5-methoxybenzoic acid, is a fundamental transformation. This product can then be activated for a variety of subsequent coupling reactions. The primary concern during hydrolysis is the potential for the benzylic bromide to react with nucleophilic hydroxide ions or water, leading to the formation of the corresponding alcohol as an undesired byproduct.
Causality of Experimental Choices:
To mitigate the risk of benzylic bromide substitution, milder reaction conditions are preferable. While strong bases like sodium hydroxide are commonly used for ester hydrolysis, they can also promote the undesired SN2 reaction at the benzylic position. Therefore, the use of a weaker base or an enzymatic approach is recommended. A patent for the synthesis of the closely related 2-bromo-5-methoxybenzoic acid utilizes sodium hydroxide, but at low temperatures to control reactivity.[4]
Protocol 1: Mild Basic Hydrolysis
This protocol is adapted from general procedures for ester hydrolysis, with modifications to enhance chemoselectivity.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add lithium hydroxide (1.5 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-(bromomethyl)-5-methoxybenzoic acid.
-
Purify the crude product by recrystallization or column chromatography.
Self-Validation:
-
TLC Analysis: Monitor the disappearance of the starting material and the appearance of a more polar product spot.
-
¹H NMR Spectroscopy: Confirm the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad carboxylic acid proton signal. The benzylic CH₂Br signal (around 4.5 ppm) should remain intact.
-
Mass Spectrometry: Confirm the molecular weight of the product.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Benzoic acid, 5-(bromomethyl)-2-methoxy-, methyl ester manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 3. Methyl 2-(bromomethyl)-6-methoxybenzoate|943595-13-9 [benchchem.com]
- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
Application Note & Protocols: Strategic Derivatization of Methyl 2-(bromomethyl)-5-methoxybenzoate for High-Throughput Biological Screening
Introduction: The Strategic Value of the Methoxybenzoate Scaffold
In the landscape of modern drug discovery, the strategic selection and modification of core chemical scaffolds are paramount to the successful identification of novel therapeutic agents. Methyl 2-(bromomethyl)-5-methoxybenzoate represents a highly versatile starting material for the construction of diverse chemical libraries. Its intrinsic reactivity, conferred by the benzylic bromide, coupled with the electronic properties of the methoxy-substituted benzene ring, makes it an ideal substrate for nucleophilic substitution reactions. This allows for the systematic introduction of a wide array of functional groups, thereby enabling a broad exploration of chemical space in the quest for new bioactive molecules.
The methoxybenzoate moiety itself is a common feature in numerous biologically active compounds, exhibiting a range of activities from antimicrobial to anticancer effects. The strategic derivatization of this core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical step in lead optimization. This document provides a comprehensive guide to the derivatization of this compound, offering detailed protocols and the underlying chemical principles to empower researchers in the generation of novel compound libraries for biological screening.
Core Chemistry: Exploiting the Reactivity of a Benzylic Bromide
The primary pathway for the derivatization of this compound is the SN2 (bimolecular nucleophilic substitution) reaction. The benzylic position of the bromine atom is particularly susceptible to nucleophilic attack due to the ability of the adjacent benzene ring to stabilize the transition state. This inherent reactivity allows for the use of a wide variety of nucleophiles under relatively mild conditions.
Key Experimental Considerations:
-
Choice of Nucleophile: The diversity of the resulting library is dictated by the selection of nucleophiles. Common choices include amines (primary and secondary), thiols, phenols, and carboxylates, leading to the formation of benzylamines, thioethers, ethers, and esters, respectively.
-
Solvent System: The choice of solvent is critical for ensuring the solubility of both the electrophile and the nucleophile, and for influencing the reaction rate. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Base: In reactions involving acidic nucleophiles (e.g., phenols, thiols, secondary amines), a non-nucleophilic base is required to deprotonate the nucleophile and increase its nucleophilicity. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), or organic bases like triethylamine (TEA).
-
Temperature Control: While many reactions proceed efficiently at room temperature, gentle heating may be necessary to drive the reaction to completion, particularly with less reactive nucleophiles. Careful monitoring is essential to prevent side reactions or decomposition.
The general workflow for the derivatization process is outlined in the diagram below:
Application Note: Chemoselective Reduction of Methyl 2-(bromomethyl)-5-methoxybenzoate to (2-(bromomethyl)-5-methoxyphenyl)methanol
Abstract
This application note provides a detailed experimental protocol for the chemoselective reduction of the ester functionality in Methyl 2-(bromomethyl)-5-methoxybenzoate to yield (2-(bromomethyl)-5-methoxyphenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The presented protocol prioritizes the preservation of the labile benzylic bromide moiety, a common challenge in such reductions. By employing Diisobutylaluminium hydride (DIBAL-H) under controlled stoichiometric and thermal conditions, a high yield of the desired primary alcohol can be achieved. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. However, the presence of other reducible functional groups within the same molecule necessitates a high degree of chemoselectivity. In the case of this compound, the benzylic bromide is susceptible to reduction by many common hydride reagents, leading to undesired side products. The development of a robust and selective protocol is therefore essential for the efficient synthesis of the target molecule, (2-(bromomethyl)-5-methoxyphenyl)methanol, which serves as a valuable building block for further chemical elaboration. This document outlines a validated procedure that addresses this selectivity challenge.
Core Principles and Mechanistic Rationale
The choice of reducing agent is paramount for the successful chemoselective reduction of this compound. While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) readily reduce esters, they often lack the selectivity to spare sensitive functional groups such as benzylic halides. Conversely, milder reagents like Sodium Borohydride (NaBH₄) are generally unreactive towards esters under standard conditions.[1][2]
This protocol utilizes Diisobutylaluminium hydride (DIBAL-H), a bulky and powerful reducing agent that offers a high degree of control.[3] The chemoselectivity of the DIBAL-H reduction is highly dependent on both the reaction temperature and the stoichiometry of the reagent. At low temperatures (typically -78 °C), the reaction can be stopped at the aldehyde stage with one equivalent of DIBAL-H.[3][4][5] However, for the complete reduction to the primary alcohol, a slight excess of DIBAL-H is required.
Crucially, a study by Snelling et al. demonstrated that DIBAL-H can selectively reduce an ester in the presence of a benzylic bromide.[6] The authors found that the stoichiometry of DIBAL-H is critical; using 2.2 equivalents of the reagent resulted in the selective reduction of the ester to the alcohol with a high yield, while a larger excess led to the undesired reduction of the carbon-bromide bond.[6] The mechanism involves the coordination of the aluminum center to the ester carbonyl, followed by hydride transfer to form a stable tetrahedral intermediate. Upon aqueous workup, this intermediate is hydrolyzed to afford the primary alcohol.
Experimental Workflow
The following diagram illustrates the overall experimental procedure for the chemoselective reduction of this compound.
Caption: Experimental workflow for the reduction of this compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥97% | Sigma-Aldrich |
| Diisobutylaluminium hydride (DIBAL-H) | 1.0 M in Toluene | Acros Organics |
| Anhydrous Toluene | ≥99.8% | Fisher Chemical |
| Methanol | ACS Grade | VWR Chemicals |
| Potassium sodium tartrate tetrahydrate (Rochelle's Salt) | ≥99% | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Chemical |
| Hexanes | HPLC Grade | Fisher Chemical |
| Anhydrous Sodium Sulfate | ACS Grade | VWR Chemicals |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Septa
-
Syringes and needles
-
Dry ice/acetone bath
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous toluene (approximately 0.1 M concentration).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add Diisobutylaluminium hydride (DIBAL-H) (2.2 eq., 1.0 M solution in toluene) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (eluent: 3:1 Hexanes/Ethyl Acetate).
-
Warming: Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Quenching: Carefully quench the reaction by the slow dropwise addition of methanol at 0 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt.
-
Workup: Stir the resulting mixture vigorously until two clear layers are observed.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure (2-(bromomethyl)-5-methoxyphenyl)methanol.
Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) |
| Stoichiometry of DIBAL-H | 2.2 equivalents |
| Solvent | Anhydrous Toluene |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | 3 hours |
| Workup | Methanol quench, Rochelle's salt |
| Purification Method | Flash Column Chromatography |
| Expected Product | (2-(bromomethyl)-5-methoxyphenyl)methanol |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
DIBAL-H is a pyrophoric reagent and reacts violently with water and protic solvents. Handle with extreme care under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
The quenching of the reaction is exothermic and should be performed slowly and with caution at a reduced temperature.
-
Toluene is a flammable and toxic solvent. Avoid inhalation and skin contact.
Conclusion
This application note provides a reliable and detailed protocol for the chemoselective reduction of this compound. The use of a controlled stoichiometry of DIBAL-H at low temperatures is key to achieving a high yield of the desired product while preserving the sensitive benzylic bromide functionality. This method offers a practical solution for researchers and scientists engaged in the synthesis of complex organic molecules where chemoselectivity is a critical consideration.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Snelling, R., Saavedra, J. Z., Bayrasy, P., Abdollahian, Y., & Singaram, B. (2015). Binary reducing agents containing dichloroindium hydride for the selective, partial, or tandem reductions of bifunctional compounds consisting of halo-nitriles, halo-esters and halo-carboxylic acids. Organic & Biomolecular Chemistry, 13(31), 8449–8457. [Link]
- Schlesinger, H. I., & Brown, H. C. (1956). U.S. Patent No. 2,765,346. Washington, DC: U.S.
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]
-
LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. In Chemistry LibreTexts. Retrieved from [Link]
-
The Organic Chemist. (2022, May 21). NaBH4 & LiAlH4 Reductions (IOC 23) [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Aldehyde - Common Conditions. Retrieved from [Link]
-
Myers, A. G. (n.d.). Chem 115 - Handouts. Harvard University. Retrieved from [Link]
-
ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride? [Forum post]. Retrieved from [Link]
-
LibreTexts. (2015, July 19). 22.2: Benzylic Oxidations and Reductions. In Chemistry LibreTexts. Retrieved from [Link]
-
Howell, B. A., & Smith, J. M. (1991). Organotin Hydride Reduction of Benzyl Bromides. Organometallics, 10(5), 1368–1371. [Link]
-
Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. RSC - Page load error [pubs.rsc.org]
Application Notes and Protocols: The Use of Methyl 2-(bromomethyl)-5-methoxybenzoate as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of Methyl 2-(bromomethyl)-5-methoxybenzoate as a versatile linker in bioconjugation. This bifunctional linker is particularly suited for conjugating payloads to thiol-containing biomolecules, such as antibodies with reduced interchain disulfides or engineered cysteine residues. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and discuss the critical parameters for successful conjugation and characterization of the resulting bioconjugate.
Introduction to Bioconjugation and the Role of Linkers
Bioconjugation is the chemical process of covalently linking two molecules, at least one of which is a biomolecule, to form a single hybrid construct.[1] This powerful technique is the cornerstone of numerous biomedical applications, including the development of antibody-drug conjugates (ADCs), protein labeling for imaging, and the immobilization of enzymes. The linker, a crucial component in bioconjugation, bridges the biomolecule and the payload (e.g., a drug, a fluorophore).[2] The choice of linker profoundly influences the stability, solubility, and pharmacokinetic properties of the resulting conjugate.[2][3]
Linkers can be broadly categorized as cleavable or non-cleavable.[4][5] Cleavable linkers are designed to release the payload under specific physiological conditions, such as the acidic environment of endosomes or the presence of specific enzymes within a target cell.[4][6][7] Non-cleavable linkers, on the other hand, result in the payload being released only after the degradation of the parent biomolecule, offering enhanced plasma stability.[5][8]
This compound serves as a non-cleavable linker precursor. It features two key functional groups:
-
A bromomethyl group , which is a reactive electrophile that readily undergoes nucleophilic substitution with thiols (e.g., from cysteine residues) to form a stable thioether bond.[]
-
A methyl ester , which can potentially be hydrolyzed by esterases, although this is generally a slower process compared to engineered cleavage sites. The stability of the ester bond can be influenced by its chemical environment.[7][10]
The Chemistry of Thiol-Alkylation with this compound
The primary conjugation strategy utilizing this compound involves the alkylation of a thiol group on a biomolecule. Cysteine residues in proteins, with their nucleophilic thiol side chains, are the most common targets for this type of reaction.[][11]
The reaction proceeds via an SN2 mechanism, where the sulfur atom of the thiol attacks the carbon of the bromomethyl group, displacing the bromide ion and forming a stable thioether linkage.[12]
Diagram of the Reaction Mechanism:
Caption: SN2 reaction of a biomolecule's thiol with the linker.
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Grade | Supplier (Example) |
| Monoclonal Antibody (e.g., IgG1) | Research Grade | Commercial Source |
| This compound | ≥95% Purity | Commercial Source |
| Tris(2-carboxyethyl)phosphine (TCEP) | ≥98% Purity | Commercial Source |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Molecular Biology | Commercial Source |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Commercial Source |
| Desalting Columns (e.g., PD-10) | - | Commercial Source |
| Amicon® Ultra Centrifugal Filter Units | - | Commercial Source |
Safety Precautions: this compound and its derivatives are classified as hazardous substances that can cause skin burns and eye damage.[5][13] Always handle this reagent in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][4][5][10][13]
Protocol 1: Reduction of Antibody Interchain Disulfides
This protocol describes the partial reduction of an antibody to generate free thiol groups for conjugation. The extent of reduction can be controlled by the stoichiometry of the reducing agent and the reaction time.[14]
-
Antibody Preparation: Prepare a solution of the antibody in PBS at a concentration of 5-10 mg/mL.
-
Reducing Agent Preparation: Prepare a fresh stock solution of TCEP in water or PBS.
-
Reduction Reaction:
-
Add a 2-5 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
-
Removal of Excess Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column pre-equilibrated with PBS.
Workflow for Antibody Reduction:
Caption: Workflow for the reduction of antibody disulfide bonds.
Protocol 2: Conjugation of the Linker to the Reduced Antibody
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-20 mM.
-
Conjugation Reaction:
-
To the freshly prepared reduced antibody solution, add a 5-10 molar excess of the linker stock solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine, to react with any remaining linker.
-
Purification of the Antibody-Linker Conjugate:
-
Remove the unreacted linker and byproducts by buffer exchange using a desalting column or by centrifugal filtration.
-
The final conjugate should be stored in a suitable buffer, such as PBS, at 4°C for short-term storage or at -80°C for long-term storage.
-
Workflow for Bioconjugation:
Caption: General workflow for the bioconjugation process.
Characterization of the Bioconjugate
Thorough characterization of the final conjugate is essential to ensure its quality and consistency.
| Parameter | Analytical Technique(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC)[14]Reversed-Phase HPLC (RP-HPLC)[15]Mass Spectrometry (MS)[14] | To determine the average number of linker-payload molecules per antibody. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC)[14] | To assess the presence of aggregates and fragments. |
| Confirmation of Conjugation | SDS-PAGE (reducing and non-reducing)Mass Spectrometry (MS) | To confirm the covalent attachment of the linker to the antibody. |
| In Vitro Stability | Incubation in plasma followed by HPLC or MS analysis | To evaluate the stability of the conjugate in a biological matrix.[16] |
Concluding Remarks
This compound is a valuable tool for the synthesis of bioconjugates through stable thioether bond formation. The protocols provided herein offer a solid foundation for researchers to develop their specific conjugation strategies. It is imperative to emphasize that the reaction conditions, including stoichiometry and incubation times, may require optimization depending on the specific biomolecule and payload being used. Rigorous analytical characterization is crucial to ensure the production of well-defined and functional bioconjugates for downstream applications in research and drug development.
References
- Chemos GmbH & Co. KG. (2024).
- Fisher Scientific. (n.d.).
- SynQuest Labs. (n.d.). Methyl 2-(bromomethyl)-5-(trifluoromethyl)
- Loba Chemie. (2018).
- Sigma-Aldrich. (2024).
- University of Bath. (n.d.).
- Improving the stability of thiol-maleimide bioconjugates via form
- Sattler, J. H., et al. (n.d.). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates.
- TopSCHOLAR. (2012). Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides.
- Gauthier, M. A., & Klok, H. A. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters.
- National Institutes of Health. (n.d.). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers.
- Sun, M. M. C., et al. (n.d.). Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides. PMC.
- National Institutes of Health. (2020).
- Spring, D. (n.d.).
- BOC Sciences. (n.d.).
- Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjug
- BenchChem. (n.d.). A Comparative Guide to Amide vs.
- Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. (2021).
- Hermanson, G. (2020).
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- Junutula, J. R., et al. (n.d.).
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Application Note: Methyl 2-(bromomethyl)-5-methoxybenzoate in Advanced Materials Engineering
This Application Note is structured to serve as a definitive technical guide for the use of Methyl 2-(bromomethyl)-5-methoxybenzoate (CAS: 788081-99-2 / 35599-52-1) in materials science. It focuses on its unique role as a "Dual-Electrophile Scaffold" for constructing functional heterocycles and engineering surface interfaces.
Executive Summary
This compound is a high-value bifunctional intermediate characterized by two distinct electrophilic sites: a highly reactive benzylic bromide and a methyl ester . In materials science, this compound serves as a critical "lynchpin" for synthesizing isoindolinone-based optoelectronic materials and for covalent surface functionalization . Its 5-methoxy substituent provides essential electron-donating properties, tuning the electronic bandgap of derived semiconductors and enhancing the solubility of resulting polymers.
Key Material Applications
-
Organic Electronics: Precursor for 5-methoxyisoindolin-1-one derivatives used in OLED hole-transport layers and Non-Linear Optical (NLO) materials.
-
Surface Engineering: "Click-like" grafting agent for amine-functionalized surfaces (silica, chitosan, conductive polymers).
-
Polymer Synthesis: Scaffold for creating functional monomers (e.g., N-allyl-isoindolinones) for radical polymerization.
Chemical Profile & Reactivity Logic
The utility of this compound stems from its ortho-functionalized geometry . It undergoes a cascade cyclization with primary amines, a reaction pathway that is thermodynamically driven and kinetically favored.
The "Dual-Electrophile" Mechanism
-
Site A (Benzylic Bromide): Undergoes rapid
substitution with nucleophiles (amines, thiols). -
Site B (Methyl Ester): Acts as an acylating agent.
-
The Cascade: When a primary amine is used, the initial substitution positions the nitrogen atom in perfect proximity to the ester, triggering spontaneous intramolecular amidation to form the isoindolin-1-one core.
Figure 1: The cascade reaction pathway converting the benzoate scaffold into the isoindolinone material core.
Application I: Synthesis of NLO-Active Isoindolinone Monomers
Context: Isoindolinones are stable, bicyclic lactams. The 5-methoxy group acts as an auxochrome, donating electron density to the
Objective: Synthesize N-allyl-5-methoxyisoindolin-1-one , a polymerizable monomer for creating functional optical films.
Experimental Protocol
Reagents:
-
This compound (1.0 eq)
-
Allylamine (1.2 eq)
-
Triethylamine (
) (2.0 eq) -
Solvent: Methanol (MeOH) or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (2.59 g, 10 mmol) in anhydrous MeOH (30 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Nucleophile Addition: Cool the solution to 0°C. Add Allylamine (0.9 mL, 12 mmol) dropwise over 5 minutes.
-
Base Addition: Add
(2.8 mL, 20 mmol) to neutralize the HBr generated. -
Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Note: Monitoring by TLC (Hexane:EtOAc 3:1) should show the disappearance of the starting benzoate (
) and appearance of the lactam ( ). -
Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in Dichloromethane (DCM, 50 mL) and wash with 1M HCl (2 x 20 mL) to remove unreacted amine/base, followed by saturated
and brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield the N-allyl monomer as off-white crystals.
Yield Expectation: 85–92%
Material Significance: This monomer can now be copolymerized (via radical polymerization of the allyl group) to form Poly(isoindolinone) derivatives, which exhibit high thermal stability and tunable refractive indices.
Application II: Covalent Surface Functionalization ("Grafting To")
Context: The benzylic bromide is highly susceptible to nucleophilic attack by surface-bound amines. This allows for the robust anchoring of the benzoate moiety to surfaces like silica nanoparticles, chitosan films, or amine-treated graphene.
Objective: Functionalize an amine-terminated silica surface (
Experimental Protocol
Reagents:
-
Amine-functionalized Silica Nanoparticles (
) -
This compound (Excess, 2.0 eq relative to surface amine loading)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Toluene
Workflow:
-
Dispersion: Suspend
(1.0 g) in dry Toluene (20 mL) via ultrasonication for 15 minutes. -
Activation: Add DIPEA (0.5 mL) to the suspension.
-
Grafting Reaction: Add this compound (500 mg) dissolved in 5 mL Toluene.
-
Incubation: Heat the suspension to 80°C under
atmosphere for 12 hours. The benzylic carbon undergoes substitution with the surface primary amines. -
Washing: Centrifuge and wash the particles 3x with Toluene and 3x with Ethanol to remove physisorbed reactants.
-
Validation: Analyze via FTIR. Look for the appearance of the Ester Carbonyl stretch (
) at ~1720 cm⁻¹ and the Ether stretch ( ) at ~1250 cm⁻¹ , confirming covalent attachment.
Figure 2: Workflow for grafting the methoxybenzoate scaffold onto amine-functionalized surfaces.
Quantitative Data Summary
| Property | Value / Condition | Relevance to Materials |
| Molecular Weight | 259.10 g/mol | Low MW allows high grafting density. |
| Reactive Group A | Benzylic Bromide ( | Kinetic anchor for amines/thiols. |
| Reactive Group B | Methyl Ester ( | Latent site for post-grafting modification (e.g., hydrolysis to acid). |
| Electronic Effect | 5-Methoxy ( | Increases HOMO energy; useful for hole-transport materials. |
| Melting Point | ~50-55°C (Solid/Oil) | Easy to handle in melt or solution processing. |
References
-
Synthesis of Isoindolinones via Cascade Reactions
-
Surface Functionalization with Benzyl Halides
-
Isoindolinones in Organic Electronics
-
Compound Data & Safety
- Title: Methyl 2-(bromomethyl)
- Source: PubChem.
-
URL:[Link]
Sources
Application Note: Strategic Synthesis of Novel Kinase Inhibitors Featuring Phthalazinone and Isoquinolinone Scaffolds from Methyl 2-(bromomethyl)-5-methoxybenzoate
Abstract
This document provides a detailed guide for medicinal chemists and drug development scientists on the strategic utilization of Methyl 2-(bromomethyl)-5-methoxybenzoate as a versatile starting material for the synthesis of potent kinase inhibitors. We focus on the construction of privileged heterocyclic scaffolds, specifically phthalazinones and isoquinolinones, which are central to numerous clinically relevant inhibitors, particularly those targeting the Poly(ADP-ribose) polymerase (PARP) family of enzymes. This guide elucidates the underlying chemical principles, provides detailed, step-by-step protocols for key synthetic transformations, and presents a rationale for the design of these molecules.
Introduction: The Strategic Value of the 2-(Bromomethyl)benzoate Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important targets for modern drug discovery.[1][2] A significant number of approved small-molecule kinase inhibitors are based on heterocyclic scaffolds that mimic the adenine region of ATP, the natural substrate for kinases.
Among the most successful of these scaffolds are the phthalazinone and isoquinolinone cores.[3][4] These bicyclic systems are frequently found in potent inhibitors of enzymes like PARP, which plays a crucial role in DNA damage repair.[5][6][7][8] The clinical success of PARP inhibitors has validated this scaffold as a "privileged structure" in medicinal chemistry.
This compound is a highly valuable and versatile building block for constructing these key heterocyclic systems. Its strategic importance stems from several key features:
-
Reactive Electrophilic Center: The benzylic bromide is an excellent electrophile, primed for facile nucleophilic substitution (SN2) reactions. This allows for the key bond-forming step with nitrogen nucleophiles to initiate cyclization.
-
Ortho-Positioned Ester: The methyl ester group is perfectly positioned to act as an electrophilic partner in an intramolecular cyclization following the initial alkylation, leading directly to the desired lactam ring of the phthalazinone or isoquinolinone core.
-
Methoxy Substitution: The electron-donating methoxy group at the 5-position can influence the electronic properties of the aromatic ring system, potentially enhancing binding interactions within the kinase active site and improving pharmacokinetic properties.
This application note will detail a robust and reproducible synthetic route to a key phthalazinone intermediate, a core structure in many PARP inhibitors.
Synthetic Workflow Overview
The overall strategy involves a two-step process: (1) an initial intermolecular SN2 reaction between this compound and a suitable hydrazine derivative, followed by (2) an intramolecular cyclization to form the stable, bicyclic phthalazinone ring system.
Caption: General workflow for synthesizing kinase inhibitors from this compound.
Detailed Application Protocol: Synthesis of 7-methoxy-4-methyl-2H-phthalazin-1-one
This protocol describes the synthesis of a core phthalazinone structure, which serves as a foundational scaffold for further elaboration into a diverse library of kinase inhibitors. The reaction proceeds via a condensation-cyclization cascade with methylhydrazine.
Materials and Reagents
| Reagent | Supplier | Grade | CAS Number |
| This compound | Sigma-Aldrich | ≥97% | 91939-99-4 |
| Methylhydrazine | Sigma-Aldrich | 98% | 60-34-4 |
| Ethanol (EtOH) | Fisher Scientific | Anhydrous, 200 proof | 64-17-5 |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% | 121-44-8 |
| Diethyl Ether | Fisher Scientific | Anhydrous | 60-29-7 |
| Saturated Sodium Bicarbonate Solution | In-house prep | - | - |
| Anhydrous Magnesium Sulfate | Sigma-Aldrich | ≥99.5% | 7487-88-9 |
Safety Precaution: Methylhydrazine is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.18 g, 20 mmol, 1.0 eq).
-
Solvent Addition: Dissolve the starting material in 40 mL of anhydrous ethanol.
-
Base Addition: Add triethylamine (3.04 g, 4.2 mL, 30 mmol, 1.5 eq) to the solution. This base will act as an acid scavenger for the HBr generated during the reaction.
-
Nucleophile Addition: While stirring, carefully add methylhydrazine (0.92 g, 1.0 mL, 20 mmol, 1.0 eq) dropwise to the reaction mixture at room temperature.
-
Causality Note: The initial reaction is an SN2 alkylation where the more nucleophilic nitrogen of methylhydrazine attacks the benzylic carbon, displacing the bromide. The subsequent step is an intramolecular nucleophilic acyl substitution. The remaining nitrogen attacks the electrophilic carbonyl carbon of the ester. The methoxy group of the ester is eliminated, and a stable six-membered heterocyclic ring is formed.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up - Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A precipitate will form. Filter the solid product using a Büchner funnel and wash the filter cake with a small amount of cold diethyl ether to remove soluble impurities.
-
Work-up - Liquid Phase (Optional): If significant product remains in the filtrate, concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield additional product.
-
Purification: The crude solid is often of high purity. If necessary, recrystallize from ethanol to obtain the final product, 7-methoxy-4-methyl-2H-phthalazin-1-one, as a white to off-white solid.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Expected Results & Characterization Data
| Compound | Molecular Weight | Yield Range | Appearance |
| 7-methoxy-4-methyl-2H-phthalazin-1-one | 190.20 g/mol | 75-85% | White crystalline solid |
-
¹H NMR (400 MHz, CDCl₃) δ: 8.15 (d, 1H), 7.20 (dd, 1H), 7.05 (d, 1H), 4.90 (s, 2H), 3.90 (s, 3H), 3.50 (s, 3H).
-
MS (ESI+): m/z 191.1 [M+H]⁺.
Mechanism and Rationale for Scaffold Design
The phthalazinone core is a potent pharmacophore for PARP inhibition because it effectively mimics the nicotinamide-ribose portion of the NAD+ substrate. The lactam structure provides a critical hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) that anchor the inhibitor in the enzyme's active site.
Caption: Simplified reaction mechanism for phthalazinone synthesis. (Note: Images are placeholders for chemical structures).
The methoxy group at the 7-position of the final phthalazinone can serve as a vector for further chemical modification or can participate in beneficial interactions within the target protein. This synthetic route provides a robust platform for generating a library of analogs by simply varying the hydrazine starting material or by subsequent modification of the phthalazinone core.
Conclusion and Future Directions
This compound is an exemplary building block for the efficient, high-yield synthesis of phthalazinone and isoquinolinone cores essential for the development of novel kinase inhibitors. The protocol detailed herein is robust, scalable, and amenable to the generation of diverse chemical libraries. Subsequent functionalization of the resulting heterocyclic core, for instance, through halogenation followed by palladium-catalyzed cross-coupling reactions, can be employed to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of these inhibitors against specific kinase targets like PARP, JNK, or Haspin.[3][9][10]
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-
OUCI , Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. OUCI. [Link]
-
PMC , Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. National Center for Biotechnology Information. [Link]
-
PMC , Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. National Center for Biotechnology Information. [Link]
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PubMed , Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. National Center for Biotechnology Information. [Link]
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-
ChemRxiv , Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]
-
PubMed , Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. National Center for Biotechnology Information. [Link]
-
PubMed , Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). National Center for Biotechnology Information. [Link]
-
ResearchGate , Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer. ResearchGate. [Link]
-
Sciforum , Synthesis of new phthalazinedione derivatives. Sciforum. [Link]
-
MDPI , Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]
-
ACG Publications , Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. ACG Publications. [Link]
-
Semantic Scholar , Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Semantic Scholar. [Link]
-
ResearchGate , A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. ResearchGate. [Link]
-
Royal Society of Chemistry , Visible-light-catalyzed sulfonylation reaction of aryl selenonium salt via electron donor-acceptor complex. The Royal Society of Chemistry. [Link]
-
MDPI , Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. [Link]
-
DIGIBUG , Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG. [Link]
-
PMC , Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. National Center for Biotechnology Information. [Link]
-
MDPI , Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]
-
Wikipedia , Arecoline. Wikipedia. [Link]
-
PubMed , Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. National Center for Biotechnology Information. [Link]
-
Semantic Scholar , ()-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Semantic Scholar. [Link]
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YouTube , 13 - Synthesis of Isoquinolines and Quinolines. YouTube. [Link]
-
PlumX , Methocarbamol Degradation in Aqueous Solution. PlumX. [Link]
-
Arkat USA , Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. Arkat USA. [Link]
-
RSC Publishing , Kinases Home. RSC Publishing. [Link]
-
MDPI , RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]
-
ResearchGate , The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. ResearchGate. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-(bromomethyl)-5-methoxybenzoate
Introduction: Unlocking Novel Molecular Architectures
Methyl 2-(bromomethyl)-5-methoxybenzoate is a versatile building block in modern organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science research. Its unique structure, featuring a reactive benzylic bromide, an electron-donating methoxy group, and a sterically influential ortho-ester, presents both opportunities and challenges in palladium-catalyzed cross-coupling reactions. This guide provides in-depth technical insights and detailed protocols for the successful application of this substrate in Suzuki-Miyaura and Sonogashira cross-coupling reactions, enabling researchers to forge new carbon-carbon bonds with precision and efficiency. We will delve into the mechanistic underpinnings of these transformations, offering a rationale for the selection of catalysts, ligands, and reaction conditions, thereby empowering scientists to not only replicate these methods but also to troubleshoot and adapt them for their specific synthetic targets.
Mechanistic Considerations: The "Why" Behind the Protocol
Palladium-catalyzed cross-coupling reactions are powerful synthetic tools that proceed through a well-established catalytic cycle.[1][2] Understanding this cycle is paramount to optimizing reaction conditions and mitigating potential side reactions. The cycle for a generic cross-coupling reaction is depicted below.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
For benzylic bromides such as this compound, several factors can influence the efficiency of this cycle:
-
Oxidative Addition: This is often the rate-determining step. The electron-donating methoxy group on the aromatic ring can increase the electron density at the benzylic carbon, potentially slowing down the oxidative addition of the C-Br bond to the Pd(0) center. However, the benzylic position is inherently activated towards this step compared to aryl bromides.
-
Transmetalation: The transfer of the organic group from the organometallic reagent (e.g., boronic acid or alkyne) to the palladium center is a crucial step. The choice of base is critical here, particularly in Suzuki-Miyaura couplings, as it facilitates the formation of the active boronate species.
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst.[2] The steric and electronic properties of the ligands on the palladium center play a significant role in promoting this step. Bulky, electron-rich ligands are often employed to accelerate reductive elimination and prevent unwanted side reactions.[3][4]
Potential Side Reactions with Benzylic Halides:
-
Homocoupling: The reaction of the benzylic bromide with itself to form a bibenzylic species can be a significant side reaction, especially at higher temperatures or with less active catalysts.
-
β-Hydride Elimination: While our specific substrate lacks a β-hydrogen on the benzylic carbon, this is a common side reaction for other secondary benzylic halides, leading to the formation of styrenic byproducts.[5]
Application Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp³) bonds.[6] The following protocol is designed to be a robust starting point for the coupling of this compound with a variety of arylboronic acids. The use of a bulky, electron-rich phosphine ligand is recommended to promote the desired cross-coupling and suppress side reactions.[4]
Experimental Workflow:
Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Reagents and Conditions:
| Reagent/Parameter | Recommended Starting Conditions | Rationale for Selection |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Readily available and effective Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich dialkylbiaryl phosphine ligands that promote oxidative addition and reductive elimination, while minimizing side reactions.[3][4] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong inorganic bases that are effective in promoting the transmetalation of boronic acids.[5] |
| Solvent | Toluene or Dioxane/H₂O (e.g., 10:1) | Aprotic solvents are generally effective. The addition of a small amount of water can sometimes accelerate the reaction. |
| Temperature | 80-110 °C | Sufficient to promote the reaction without causing significant decomposition of the starting materials or products. |
| Concentration | 0.1 - 0.5 M | A typical concentration range for cross-coupling reactions. |
Detailed Protocol:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed solvent (e.g., toluene) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane product.
Application Protocol 2: Sonogashira Coupling of this compound with Terminal Alkynes
The Sonogashira coupling is a highly efficient method for the formation of C(sp³)-C(sp) bonds, providing access to valuable alkynyl-containing molecules.[7][8][9] This reaction is particularly noteworthy for its tolerance of a wide range of functional groups, including esters.[10]
Experimental Workflow:
Figure 3: Step-by-step workflow for the Sonogashira coupling protocol.
Reagents and Conditions:
| Reagent/Parameter | Recommended Starting Conditions | Rationale for Selection |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | A classic and reliable catalyst for Sonogashira couplings. |
| Copper(I) Co-catalyst | CuI (1-5 mol%) | Essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation to palladium.[8] |
| Ligand | PPh₃ (2-6 mol%) | Triphenylphosphine is a commonly used and effective ligand for Sonogashira reactions. |
| Base | Et₃N or DIPEA (2-3 equivalents) | An amine base is required to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction. |
| Solvent | THF or DMF | Polar aprotic solvents that are effective in dissolving the reagents and facilitating the reaction. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings with activated halides can often proceed at mild temperatures. |
| Concentration | 0.1 - 0.5 M | A standard concentration range. |
Detailed Protocol:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), the copper(I) co-catalyst (e.g., CuI, 3 mol%), and the ligand (if not already part of the precatalyst).
-
Add this compound (1.0 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N, 2.5 equiv) via syringe.
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a short pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Mg₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylated product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor quality reagents | - Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of the solvent.- Purify starting materials if necessary. |
| Formation of Homocoupled Product | - High reaction temperature- Inefficient transmetalation | - Lower the reaction temperature.- Screen different bases or increase the amount of base.- Consider a more electron-rich ligand to promote reductive elimination. |
| Decomposition of Starting Material | - Reaction temperature is too high- Presence of oxygen | - Lower the reaction temperature.- Ensure the reaction is performed under a strictly inert atmosphere. |
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful and flexible strategy for the synthesis of a diverse array of functionalized molecules. By understanding the underlying reaction mechanisms and carefully selecting the appropriate catalyst, ligand, and reaction conditions, researchers can effectively utilize this versatile building block in their synthetic endeavors. The protocols provided herein serve as a robust starting point, and with careful optimization, should enable the efficient and high-yielding synthesis of novel compounds for applications in drug discovery and materials science.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 76(22), 9141–9147. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390. [Link]
-
Mondal, A., Visser, P., Doze, A. M., Buter, J., & Feringa, B. L. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Communications, 57(63), 7792–7795. [Link]
-
ChemHelper. (2020, February 14). palladium catalytic cycle [Video]. YouTube. [Link]
-
The Nobel Prize in Chemistry 2010 - Scientific Background. (2010). NobelPrize.org. [Link]
-
Mondal, A., Visser, P., Doze, A. M., Buter, J., & Feringa, B. L. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Dalton Transactions. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Heck reaction. [Link]
-
Wikipedia. (2023, November 29). Sonogashira coupling. [Link]
-
Li, W., Xu, D., Zhang, Y., Peng, Y., & Wang, W. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Wikipedia. (2023, August 16). Dialkylbiaryl phosphine ligands. [Link]
-
Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(20), 5304–5307. [Link]
-
López-Pérez, A., Adrio, J., & Carretero, J. C. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 11(23), 5514–5517. [Link]
-
Roy, A., & Roy, S. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(15), 3785-3806. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in the Sonogashira reaction. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Beilstein Journals. (2013, December 17). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
-
ChemOrgChem. (2025, August 24). Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem [Video]. YouTube. [Link]
-
ResearchGate. (2025, August 10). Palladium-Catalyzed Cross Coupling Reaction of Benzyl Bromides with Diazoesters for Stereoselective Synthesis of ( E )-α,β-Diarylacrylates | Request PDF. [Link]
-
ResearchGate. (2025, August 6). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. | Request PDF. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 40(7), 504–515. [Link]
Sources
- 1. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Alkylation of Amines with Methyl 2-(bromomethyl)-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide for the alkylation of amines with methyl 2-(bromomethyl)-5-methoxybenzoate. This reaction is a cornerstone in the synthesis of a diverse range of N-substituted isoindolinones, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery. The protocols and insights provided herein are designed to equip researchers with the necessary knowledge to successfully and safely perform this valuable transformation.
Introduction: The Significance of N-Substituted Isoindolinones
The isoindolinone scaffold is a privileged structure in drug development, forming the core of numerous biologically active molecules.[1] These compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties. The reaction of primary amines with this compound provides a direct and efficient route to N-substituted 6-methoxyisoindolin-1-ones, which are valuable intermediates for the synthesis of more complex drug candidates. The methoxy substituent on the isoindolinone core offers a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Reaction Mechanism and Rationale
The alkylation of an amine with this compound proceeds through a two-step sequence: an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization.
-
Intermolecular SN2 Alkylation: The reaction commences with the amine acting as a nucleophile, attacking the electrophilic benzylic carbon of this compound. This is a classic SN2 (bimolecular nucleophilic substitution) reaction, where the lone pair of electrons on the nitrogen atom displaces the bromide leaving group. The presence of a base is crucial to neutralize the hydrobromic acid (HBr) generated during this step, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Intramolecular Cyclization (Amidation): The resulting N-alkylated intermediate then undergoes a spontaneous or base-catalyzed intramolecular cyclization. The newly introduced secondary amine attacks the ester carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of methanol yields the final isoindolinone product.
Caption: General reaction mechanism for the formation of N-substituted 6-methoxyisoindolin-1-ones.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of N-aryl-6-methoxyisoindolin-1-ones, using aniline as a representative primary amine.
Materials and Reagents
-
This compound (CAS: 788081-99-2)[2]
-
Aniline (or other primary amine)
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Flash chromatography system (silica gel)
Safety Precautions
-
This compound and its analogs are lachrymators and skin irritants. [3][4] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for the specific amine being used and handle it with appropriate care.
-
Organic solvents are flammable. Perform the reaction away from open flames and ignition sources.
Caption: A streamlined workflow for the synthesis and purification of N-substituted 6-methoxyisoindolin-1-ones.
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq.) and the chosen solvent (e.g., DMF or MeCN, approximately 0.1-0.2 M concentration relative to the amine).
-
Add the base, such as triethylamine (1.5 eq.) or potassium carbonate (2.0 eq.), to the solution. Stir the mixture at room temperature for 10-15 minutes.
-
In a separate vial, dissolve this compound (1.1 eq.) in a small amount of the reaction solvent.
-
Add the solution of the alkylating agent dropwise to the stirring amine solution at room temperature.
-
-
Reaction Conditions:
-
After the addition is complete, heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the amine.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
If a solid has precipitated (e.g., K2CO3), filter the reaction mixture.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the N-substituted 6-methoxyisoindolin-1-one as a solid or oil.
-
Data Presentation: Reaction Parameters
| Parameter | Recommended Condition | Rationale/Notes |
| Amine | Primary amines (aliphatic or aromatic) | Secondary amines can also be used, but may require modified conditions. |
| Alkylating Agent | This compound | Typically used in a slight excess (1.05-1.2 eq.) to ensure complete consumption of the amine. |
| Base | Triethylamine, Diisopropylethylamine, K2CO3, NaHCO3 | An organic base like triethylamine is often used in homogenous reactions, while an inorganic base like K2CO3 is suitable for heterogeneous reactions. The choice of base can influence reaction rate and side product formation. |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents are generally preferred as they can solvate the cationic species without deactivating the nucleophilic amine. |
| Temperature | Room temperature to 80 °C | Heating is often necessary to drive the reaction to completion, especially with less reactive amines. |
| Reaction Time | 2 - 24 hours | Monitored by TLC to determine the point of completion. |
Product Characterization
The synthesized N-substituted 6-methoxyisoindolin-1-ones should be characterized by standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Expect to see characteristic signals for the aromatic protons of the isoindolinone core and the N-substituent, a singlet for the methoxy group protons (typically around 3.8-4.0 ppm), and a singlet for the benzylic methylene protons (CH2) of the isoindolinone ring (typically around 4.5-5.0 ppm).
-
13C NMR: Characteristic signals include the carbonyl carbon of the lactam (around 165-170 ppm), the benzylic methylene carbon, and the aromatic carbons.
Example 1H NMR data for a similar N-aryl isoindolinone structure may show aromatic protons in the range of δ 7.0-8.0 ppm.[6][7] The methoxy group would appear as a singlet around δ 3.9 ppm.[8] The benzylic CH2 protons typically appear as a singlet around δ 4.8 ppm.[9]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the lactam carbonyl stretch is expected in the region of 1680-1720 cm-1.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive amine (protonated), low reaction temperature, or insufficient reaction time. | Ensure the use of an adequate amount of base. Increase the reaction temperature and/or extend the reaction time. |
| Formation of multiple products | Over-alkylation of the amine (for primary amines), or side reactions. | Use a slight excess of the amine relative to the alkylating agent. Optimize the reaction temperature and time. |
| Difficult purification | Co-elution of starting materials or byproducts. | Optimize the eluent system for flash chromatography. Consider recrystallization if the product is a solid. |
Conclusion
The alkylation of amines with this compound is a robust and versatile method for the synthesis of N-substituted 6-methoxyisoindolin-1-ones. By carefully selecting the reaction conditions, particularly the base and solvent, and by diligently monitoring the reaction progress, researchers can achieve high yields of the desired products. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this important synthetic transformation in the pursuit of novel therapeutics.
References
-
General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines. (2019). Molecules, 24(19), 3574. [Link]
-
Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2023). Pharmaceuticals, 16(4), 599. [Link]
- Preparation method of 5-formyl-2-methoxy methyl benzoate.
- Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. (2020). Journal of the Iranian Chemical Society, 17(10), 2631-2642.
- Synthesis and characterization of 2-arylmorpholine hydrochloride.
- General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Rel
- One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor.
- SAFETY DATA SHEET - Methyl 4-(bromomethyl)
- SAFETY DATA SHEET - Methyl 3-bromo-5-(bromomethyl)
- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
- Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. PubMed.
- SAFETY DATA SHEET - Methyl benzo
- Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide.
- One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor.
- SAFETY DATA SHEET - Methyl Salicyl
- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives.
- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
- METHYL-2-METHOXY-5-SULFAMOYL BENZO
- SAFETY DATA SHEET - Methyl 4-(bromomethyl)
- The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6.
- 1 H-NMR spectra (DMSO-d 6 ) of: (a) N-phenyl 1,4-phenylenediamine, (b) C8S.
Sources
- 1. researchgate.net [researchgate.net]
- 2. clearsynth.com [clearsynth.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines [mdpi.com]
- 8. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
- 9. impactfactor.org [impactfactor.org]
Application Note: Synthesis of Macrocycles Incorporating Methyl 2-(bromomethyl)-5-methoxybenzoate
Executive Summary & Strategic Rationale
Methyl 2-(bromomethyl)-5-methoxybenzoate (CAS: 35675-48-0) represents a "privileged scaffold" in the synthesis of peptidomimetic macrocycles and conformationally constrained drugs. Unlike simple alkyl linkers, this bifunctional building block offers three distinct advantages for drug discovery:
-
Ortho-Constraint: The 1,2-substitution pattern pre-organizes the molecule, inducing a turn conformation that lowers the entropic penalty of macrocyclization.
-
Electronic Modulation: The 5-methoxy group functions as an electron-donating group (EDG), modulating the lipophilicity (LogP) and solubility of the final macrocycle without introducing ionizable centers.
-
Orthogonal Reactivity: The molecule contains a highly reactive benzylic bromide (susceptible to
attack) and a latent electrophile (methyl ester), allowing for controlled, stepwise ring closure.
This guide details the protocols for utilizing this scaffold to generate "Head-to-Side-Chain" or "Side-Chain-to-Side-Chain" macrocycles, a strategy critical for inhibiting Protein-Protein Interactions (PPIs).
Chemical Handling & Pre-Validation
Safety Warning: this compound is a benzylic bromide. It is a potent lachrymator and skin irritant. All operations must be performed in a fume hood.
Reagent Stability Check
Before synthesis, validate the integrity of the benzylic bromide, as it degrades with moisture to the corresponding benzyl alcohol.
-
LCMS Check: Inject a sample in Acetonitrile.
-
Target: Bromine isotope pattern (1:1 ratio of M and M+2 peaks).
-
Impurity: Loss of Br pattern and mass shift of -Br +OH (M-79+17 = M-62) indicates hydrolysis.
-
-
Storage: Store under Argon/Nitrogen at 2–8°C.
Strategic Workflow: The "Cap-Hydrolyze-Cyclize" Method
The most robust application of this scaffold is the "Cap-Hydrolyze-Cyclize" strategy on solid phase. The benzylic bromide alkylates a resin-bound amine (N-terminus or Lysine side chain), followed by ester hydrolysis and final macrolactamization.
Diagram 1: Macrocyclization Pathway
Caption: Workflow for integrating this compound into solid-phase peptide synthesis (SPPS).
Detailed Experimental Protocols
Protocol A: N-Terminal Alkylation (The "Cap")
This step attaches the scaffold to the N-terminus of a resin-bound peptide.
Reagents:
-
Resin-bound peptide (0.1 mmol scale, Fmoc-deprotected).
-
This compound (3.0 equiv).
-
N,N-Diisopropylethylamine (DIEA) (6.0 equiv).
-
Solvent: DMF (Anhydrous).
Procedure:
-
Preparation: Dissolve the benzoate scaffold (78 mg, 0.3 mmol) in 2 mL of dry DMF.
-
Addition: Add DIEA (105 µL, 0.6 mmol) to the solution. Note: Premixing ensures base is available to neutralize HBr generated.
-
Reaction: Add the solution to the resin-bound peptide. Shake at room temperature for 2 hours .
-
Critical Control: Do not heat. Benzylic bromides are prone to elimination or dimerization at high temperatures.
-
-
Wash: Drain and wash resin with DMF (3x) and DCM (3x).
-
QC (Kaiser Test): The resin should be negative (colorless) for free amines. If blue, repeat coupling.
Protocol B: Ester Hydrolysis (Saponification)
The methyl ester is unreactive toward standard SPPS coupling. It must be converted to the free acid. Note: Methyl esters are slow to hydrolyze on-resin. We recommend using Potassium Trimethylsilanolate (KOTMS) for anhydrous conditions, or LiOH if water is tolerated.
Reagents:
-
LiOH·H2O (10 equiv) or KOTMS (5 equiv).
-
Solvent: THF/Water (4:1) for LiOH; Dry THF for KOTMS.
Procedure:
-
Swell resin in THF.
-
Add LiOH solution. Agitate for 4–6 hours at ambient temperature.
-
Monitoring: Cleave a small aliquot of resin. Analyze by LCMS.
-
Methyl Ester Mass: X
-
Acid Mass: X - 14.[1]
-
Success Criteria: >95% conversion to Acid.
-
-
Wash: Wash extensively with Water, MeOH, DMF, DCM to remove lithium salts which can interfere with cyclization.
Protocol C: Cyclization (Macrolactamization)
This step closes the ring between the newly formed benzoic acid and a side-chain amine (e.g., Lysine-ε-NH2) that has been selectively deprotected (e.g., removal of Mmt or ivDde group).
Reagents:
-
Coupling Agent: HATU (3 equiv) / HOAt (3 equiv).
-
Base: DIEA (6 equiv).
-
Solvent: DMF.[2]
Procedure:
-
Ensure the side-chain amine is deprotected and the N-terminal benzoate is hydrolyzed (Acid form).
-
Dissolve HATU/HOAt/DIEA in DMF and add to resin.
-
Agitate for 4–12 hours.
-
Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.5) to release the final macrocycle.
Data Analysis & Troubleshooting
Comparative Reactivity Table
The following table summarizes the reactivity of the 5-methoxy scaffold versus unsubstituted analogs.
| Feature | 5-Methoxy Scaffold (This Protocol) | Unsubstituted Benzoate | Impact on Synthesis |
| Bromide Reactivity | Moderate (Stabilized) | High | 5-OMe reduces over-alkylation side reactions. |
| Ester Hydrolysis | Slower | Fast | Requires longer saponification times (4-6h vs 2h). |
| Solubility | High (Organic) | Moderate | Better handling in DMF/THF; less aggregation. |
| Conformation | Pre-organized (Turn) | Flexible | Higher cyclization yield due to lower entropy. |
Troubleshooting Common Issues
Issue 1: Incomplete Alkylation (Blue Kaiser Test)
-
Cause: Steric hindrance from the 5-methoxy group or resin aggregation.
-
Solution: Use Microwave-Assisted Synthesis (50°C, 15 mins, 20W). Do not exceed 60°C to avoid bromide elimination.
Issue 2: Dimerization during Cyclization
-
Mechanism:[1][3][4] Intermolecular reaction between two peptide chains instead of intramolecular ring closure.
-
Solution: Perform cyclization under Pseudo-High Dilution on resin (low loading resin <0.3 mmol/g) or in solution phase (dropwise addition of peptide to coupling mixture).
Diagram 2: Competing Pathways (Troubleshooting)
Caption: Kinetic competition between cyclization and oligomerization. The 5-methoxy benzoate scaffold favors the green pathway by inducing a turn.
References
-
Macrocyclization Strategies: Marsault, E., & Peterson, M. L. (2011). Macrocycles are great little drugs. Journal of Medicinal Chemistry, 54(7), 1961-2004. Link
-
Solid-Phase Linker Chemistry: Scott, P. J., & Steel, P. G. (2006). Diversity-oriented synthesis of macrocycles via solid-phase intramolecular Suzuki-Miyaura cross-coupling. Organic Letters, 8(2), 225-228. (Demonstrates benzoate linker utility). Link
-
Peptide Stapling Context: Lau, Y. H., et al. (2015). Peptide stapling techniques based on different macrocyclization chemistries. Chemical Society Reviews, 44(1), 91-102. (Context for benzylic bromide reactivity). Link
-
Benzylic Bromide Reactivity: Trost, B. M., & Rudd, M. T. (2005). Development of a novel macrocyclization strategy. Journal of the American Chemical Society. (Foundational reactivity of benzylic electrophiles in rings). Link
Sources
- 1. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 2. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(bromomethyl)-5-methoxybenzoate
Current Status: Operational Ticket Focus: Yield Optimization & Impurity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Radical vs. Ionic" Battle
The synthesis of Methyl 2-(bromomethyl)-5-methoxybenzoate via Wohl-Ziegler bromination is deceptively simple. While the transformation appears to be a standard benzylic bromination, the presence of the 5-methoxy group creates a critical electronic conflict.
-
The Goal: Radical substitution at the benzylic methyl group (C2).
-
The Problem: The methoxy group (electron-donating) strongly activates the aromatic ring, making it susceptible to ionic electrophilic aromatic substitution (ring bromination) at the C4 or C6 positions.
Success depends entirely on suppressing the ionic pathway and favoring the radical chain reaction.
Optimized Experimental Protocol
Do not use standard "textbook" conditions without adjustment. The following protocol is optimized for electron-rich substrates.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| Methyl 2-methyl-5-methoxybenzoate | Substrate | 1.0 | Must be dry (<0.1% water). |
| N-Bromosuccinimide (NBS) | Bromine Source | 1.05 - 1.10 | Recrystallize from H₂O if yellow/orange (indicates free Br₂). Free Br₂ triggers side reactions.[1] |
| AIBN (Azobisisobutyronitrile) | Radical Initiator | 0.05 | Preferred over Benzoyl Peroxide (BPO) to avoid oxidizing the methoxy group. |
| Benzotrifluoride (PhCF₃) | Solvent | 10 V | Superior to CCl₄. Higher boiling point (102°C) promotes radical fission; environmentally greener. |
Step-by-Step Workflow
-
Preparation: Charge the substrate and NBS into the reactor. Add PhCF₃ (or Methyl Acetate as an alternative).
-
Degassing (Critical): Sparge the solution with Nitrogen or Argon for 15 minutes. Oxygen is a radical scavenger and will kill the initiation, forcing you to add more initiator/heat, which promotes side reactions.
-
Initiation: Heat to reflux (approx. 100-102°C for PhCF₃). Once refluxing, add the AIBN as a solution in a small amount of solvent.
-
Visual Cue: The dense NBS solid (bottom) will slowly disappear and be replaced by Succinimide (low density solid) floating to the top.
-
-
Monitoring: Reaction typically completes in 2–4 hours. Monitor via HPLC or TLC.
-
Stop Point: Stop when substrate is <5%. Do not "cook" the reaction to chase the last 2%; this generates the gem-dibromide impurity.
-
-
Work-up: Cool to 0°C to precipitate Succinimide completely. Filter. Wash filtrate with 5% Sodium Thiosulfate (to quench trace Br₂) and then Brine.
-
Purification: Avoid Silica Gel Chromatography if possible. The product is prone to hydrolysis. Crystallization from Heptane/EtOAc is preferred.
Troubleshooting Guide (Q&A)
Scenario A: "I have a new spot running very close to my product, and yield is low."
Diagnosis: You likely have Ring Bromination (Aryl bromide). Cause: The concentration of free molecular bromine (Br₂) was too high, or the solvent was too polar. Solution:
-
Solvent Switch: If using Acetonitrile or DMF, stop. These dissolve NBS, increasing local Br₂ concentration and favoring ionic attack. Switch to non-polar solvents (PhCF₃, CCl₄, Chlorobenzene) where NBS is insoluble.
-
Addition Rate: Do not add AIBN until the solvent is fully refluxing.
-
NBS Purity: Wash your NBS with water and dry it before use. Yellow NBS contains Br₂ which immediately attacks the ring before radicals form.
Scenario B: "I see a spot with much lower Rf (more polar) than the product."
Diagnosis: Hydrolysis (Benzyl alcohol formation). Cause: Moisture entered the system. Benzylic bromides with electron-donating groups (like methoxy) are "hot" electrophiles and hydrolyze rapidly. Solution:
-
Drying: Dry the solvent over molecular sieves (3Å or 4Å) for 24h.
-
Work-up: Perform the thiosulfate wash quickly and with cold water. Do not store the crude oil; crystallize immediately.
Scenario C: "The reaction stalled at 70% conversion. Should I add more NBS?"
Diagnosis: Radical Termination. Cause: Oxygen ingress or initiator decomposition. Solution:
-
Do NOT just add NBS. Adding NBS without active radical chains leads to ring bromination.
-
The Fix: Add 0.01 eq of fresh AIBN and sparge with Nitrogen again. If that fails, accept the 70% yield. Pushing further usually creates the gem-dibromide (over-bromination), which is inseparable.
Mechanism & Logic Map
The following diagram illustrates the competition between the desired Radical pathway and the undesired Ionic pathway.
Figure 1: Mechanistic divergence. Green paths indicate the desired Wohl-Ziegler cycle. Red paths indicate yield-killing side reactions driven by polarity and free bromine concentration.
Safety & Scale-Up Considerations
Thermal Hazards
The bromination is exothermic. On a scale >50g, the accumulation of radicals can lead to a "runaway" induction period followed by a massive exotherm.
-
Control: For large scales, use Continuous Flow or Photochemical (LED) reactors. This ensures that only a small fraction of the reaction volume is active at any moment.
-
Batch Mode: If running batch, add AIBN in portions. Do not dump all initiator at once if the reaction hasn't started (indicated by reflux/color change).
Chemical Hazards[2][3][4]
-
Benzyl Bromide Potency: The product is a potent lachrymator (tear gas) and alkylating agent.
-
PPE: Double nitrile gloves and a face shield are mandatory.
-
Neutralization: Keep a beaker of 10% aqueous NaOH or Ammonia in the hood to neutralize spills and contaminated glassware immediately.
-
References
-
Wohl-Ziegler Bromin
- Title: "Solvent effects in the Wohl-Ziegler bromin
- Source: Organic Process Research & Development (ACS)
-
URL:[Link] (Generalized reference for solvent selection)
-
Synthesis of SGLT2 Inhibitor Intermediates (Relevant Substr
- Title: "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)
- Source: ResearchG
-
URL:[Link]
-
Photochemical Benzylic Bromin
- Title: "Continuous photochemical benzylic bromination using in situ gener
- Source: Green Chemistry (RSC)
-
URL:[Link]
-
Safety of NBS on Scale
Sources
Technical Support Center: Optimizing Bromination of Methyl 5-methoxy-2-methylbenzoate
Executive Summary & Mechanistic Insight
The bromination of methyl 5-methoxy-2-methylbenzoate is a deceptively complex transformation. While the target is typically the benzylic bromide (a critical precursor for isoindolinones and heterocycles), the substrate possesses a "Dr. Jekyll and Mr. Hyde" electronic profile that leads to specific failure modes.
The Core Conflict: Radical vs. Ionic Pathways
The success of this reaction depends entirely on suppressing the Ionic Pathway in favor of the Radical Pathway .
-
The Target (Radical): The C2-methyl group is activated for radical abstraction.
-
The Saboteur (Ionic): The C5-methoxy group is a strong electron-donating group (EDG).[1] It activates the aromatic ring, making it highly susceptible to Electrophilic Aromatic Substitution (EAS) at the C4 or C6 positions.
If your reaction conditions allow the accumulation of
Reaction Pathway Map
Figure 1: Divergent pathways in the bromination of electron-rich toluenes. Green paths indicate the desired Wohl-Ziegler reaction; red paths indicate common failure modes.[2][1]
Troubleshooting Guide (FAQ Format)
Issue 1: "I am seeing a major impurity with no methyl singlet in NMR."
Diagnosis: Nuclear Bromination (Ring Bromination)
Symptom: The characteristic singlet of the aryl-methyl group (~2.6 ppm) remains or shifts slightly, but one aromatic proton signal disappears.
Root Cause: The 5-methoxy group makes the ring electron-rich.[1] If the solvent is too polar (e.g., Acetonitrile) or if
-
Change Solvent: Switch to non-polar solvents.
-Trifluorotoluene (PhCF3) is the modern, greener standard replacing .[2] Avoid DMF or MeCN.[1] -
Scavenge Acid: Add anhydrous
or (10-20 mol%) to the reaction mixture. This neutralizes , which catalyzes the unwanted ionic pathway. -
Slow Addition: Do not dump all NBS at once if the scale is large. Keep
concentration low (Goldfinger mechanism).[1][3]
Issue 2: "My product converts to a new spot on TLC during purification."
Diagnosis: Hydrolysis / Lactonization
Symptom: Appearance of a more polar spot.[1] In NMR, the benzylic
-
Neutralize Silica: Pre-treat your silica gel column with 1%
in hexanes to neutralize acidity.[1] -
Avoid Aqueous Workup: If possible, filter off succinimide and concentrate. If washing is needed, use cold brine and work quickly.[2]
-
Storage: Store the product dry at -20°C. It is prone to spontaneous cyclization to the isoindolinone precursor.[1]
Issue 3: "I have a mixture of starting material, product, and a 'heavy' impurity."
Diagnosis: Gem-Dibromination (Over-reaction)
Symptom: A downfield singlet (~6.5+ ppm) appears in the proton NMR (indicating a
-
Stoichiometry Control: Never use excess NBS. Use 0.90 to 0.95 equivalents . It is better to leave 10% starting material (separable) than to generate the dibromide (inseparable).
-
Monitor Conversion: Stop the reaction at 85-90% conversion. Do not push for 100%.
Optimized Experimental Protocol
This protocol is designed to maximize the Radical Pathway while suppressing the Ionic Pathway induced by the methoxy group.
Materials
-
Substrate: Methyl 5-methoxy-2-methylbenzoate (1.0 equiv)[2]
-
Reagent: N-Bromosuccinimide (NBS) (0.95 equiv) - Recrystallize from water if yellow/aged.[2][1]
-
Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide (BPO).[1]
-
Solvent: Trifluorotoluene (PhCF3) [Preferred] or Methyl Acetate.[1]
-
Additive: Potassium Carbonate (
), anhydrous (0.10 equiv).[2]
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the Substrate in PhCF3 (0.2 M concentration).
-
Why? PhCF3 is non-polar (favoring radicals) but has a higher boiling point than
, allowing faster kinetics without the toxicity.
-
-
Scavenger Addition: Add anhydrous
(0.1 equiv).[1] -
Reagent Addition: Add NBS (0.5 equiv) and AIBN (0.05 equiv).
-
Initiation: Heat to reflux (approx 102°C for PhCF3).[1] Ensure the solution is vigorously stirred.
-
Visual Check: The reaction should turn from yellow to colorless/pale orange as NBS is consumed.
-
-
Second Addition: Once the first portion of NBS is consumed (check TLC or color fade, approx 1-2 hours), add the remaining NBS (0.45 equiv).
-
Workup:
Data Summary: Solvent & Additive Effects
The following table summarizes how conditions affect the ratio of Desired Product (Benzylic) vs. Impurity (Nuclear).
| Condition | Solvent Polarity | HBr Scavenger | Major Outcome | Mechanism |
| Standard (CCl4) | Non-Polar | None | Product + ~10% Ring Br | Radical > Ionic |
| Polar (MeCN) | Polar | None | Major Ring Bromination | Ionic (EAS) |
| Optimized (PhCF3) | Non-Polar | >95% Benzylic Br | Radical (Pure) | |
| Excess NBS | N/A | N/A | Gem-Dibromide | Radical (Over-reaction) |
References
-
Wohl-Ziegler Reaction Mechanism & Conditions. Organic Chemistry Portal. Available at: [Link][2][1]
-
Regioselectivity of NBS Bromination. National Institutes of Health (PMC).[1] Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
preventing decomposition of Methyl 2-(bromomethyl)-5-methoxybenzoate during storage
Welcome to the technical support center for Methyl 2-(bromomethyl)-5-methoxybenzoate (CAS No. 788081-99-2). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this reactive compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the stability and integrity of this reagent throughout your experiments.
Introduction: The Challenge of Stability
This compound is a valuable intermediate in organic synthesis, prized for its reactive bromomethyl group that allows for the introduction of a substituted benzyl moiety. However, this very reactivity makes the compound susceptible to degradation over time, leading to inconsistent experimental results, reduced yields, and the formation of problematic impurities. This guide will delve into the mechanisms of decomposition, provide best practices for storage and handling, and offer troubleshooting advice for common issues.
Understanding the Decomposition Pathways
The stability of this compound is primarily compromised by two chemical processes: hydrolysis and free-radical mediated decomposition. Understanding these pathways is crucial for preventing them.
Hydrolysis: The Reaction with Water
The most common degradation pathway is hydrolysis, where the compound reacts with ambient moisture. The benzylic carbon is electrophilic and susceptible to nucleophilic attack by water, leading to the formation of Methyl 2-(hydroxymethyl)-5-methoxybenzoate and hydrobromic acid (HBr).
-
Causality : The presence of water, even in trace amounts from atmospheric humidity, can initiate this process[1]. The generated HBr can further catalyze the decomposition of the starting material and other acid-sensitive components in a reaction mixture. Methoxy-substituted benzyl halides can be particularly sensitive to air and light, which can accelerate decomposition[2].
Free-Radical Decomposition and Polymerization
Exposure to light, heat, or the presence of radical initiators can cause homolytic cleavage of the carbon-bromine bond[3]. This generates a stabilized benzylic radical. These highly reactive radicals can then combine with each other, leading to the formation of dimers, oligomers, or polymeric materials.
-
Causality : The benzylic radical is resonance-stabilized, making its formation relatively facile under energetic input like UV light or elevated temperatures[4]. This is a common reactivity pattern for benzylic bromides[5]. The presence of oxygen can also contribute to complex free-radical side reactions[3].
Visualizing Decomposition
The following diagrams illustrate the primary degradation pathways for this compound.
Caption: Light or heat-induced formation of radicals leading to polymeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize decomposition, the compound should be stored under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C). [6][7]It is also crucial to protect it from light by using an amber vial or by storing it in a dark location.
Q2: My bottle of this compound has turned yellow/brown. Is it still usable?
A2: Discoloration is a visual indicator of degradation. The yellow or brown color is often due to the formation of bromine (Br₂) or polymeric byproducts from free-radical decomposition. While the material may still contain some of the desired compound, its purity is compromised. Using a discolored reagent is not recommended as it can lead to lower yields and a complex mixture of side products. For best results, use a fresh, colorless sample.
Q3: Can I use a stabilizer with this compound?
A3: Yes, the addition of a stabilizer can prolong the shelf-life of the compound. For the general class of benzyl bromides, radical scavengers or acid scavengers are effective.
-
Propylene oxide is often added to commercial preparations of benzyl bromide as an acid scavenger to neutralize any HBr formed during storage. [1][8][9]* 4-tert-Butylcatechol (TBC) is a well-known inhibitor of free-radical polymerization and could potentially be used to prevent radical-mediated decomposition, although its use is more commonly documented for monomers like styrene. [10][11][12][13][14] If you choose to add a stabilizer, it should be done with a fresh, pure sample of the compound and the amount should be kept to a minimum (typically in the ppm range) to avoid interference with subsequent reactions.
Q4: I'm seeing unexpected peaks in my NMR/GC-MS analysis of the starting material. What could they be?
A4: The most likely impurities are the hydrolysis product, Methyl 2-(hydroxymethyl)-5-methoxybenzoate, or dimerized species from radical reactions. The hydrolysis product will have a characteristic benzylic alcohol peak in the NMR spectrum. Dimeric or polymeric species may be less soluble and could appear as broad signals in the NMR or as higher molecular weight peaks in a mass spectrum.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of Solid/Solution | 1. Exposure to air and moisture leading to hydrolysis and HBr/Br₂ formation. 2. Exposure to light or heat causing free-radical decomposition. | 1. Discard the discolored material. 2. Ensure future storage is under an inert atmosphere, in a tightly sealed container, at 2-8°C, and protected from light. [6][7] |
| Low or Inconsistent Reaction Yields | 1. Degradation of the starting material, reducing the effective concentration of the active reagent. 2. Presence of HBr from hydrolysis, which may interfere with acid-sensitive reagents or catalysts. | 1. Verify the purity of the starting material before use via NMR or GC-MS. 2. Use a fresh bottle or a recently purified batch of the compound. 3. If HBr is suspected, consider adding a non-nucleophilic base to your reaction mixture to scavenge the acid. |
| Formation of Insoluble Byproducts | 1. Radical-mediated polymerization of the starting material. | 1. Ensure the reaction is run under an inert atmosphere and protected from light. 2. Consider adding a radical inhibitor like 4-tert-Butylcatechol (TBC) to the storage container if this is a recurring issue. [10][11] |
| Appearance of a New -OH Peak in ¹H NMR | 1. Hydrolysis of the bromomethyl group to a hydroxymethyl group. | 1. The compound has been exposed to moisture. Use anhydrous solvents and techniques for your reactions. 2. Store the compound over a desiccant in a desiccator, under an inert atmosphere. |
Experimental Protocols
Protocol 1: Safe Handling and Aliquoting Under Inert Atmosphere
This protocol outlines the best practice for aliquoting this compound to maintain its purity and prevent degradation.
Materials:
-
Stock bottle of this compound
-
Schlenk line or glovebox with a dry, inert atmosphere (Argon or Nitrogen)
-
Dry, clean spatulas and weighing paper
-
Pre-dried amber glass vials with PTFE-lined caps
-
Parafilm or vial cap sealant
Procedure:
-
Prepare the Environment: If using a glovebox, ensure the atmosphere is dry and inert. If using a Schlenk line, assemble your glassware and purge with the inert gas for at least 15-20 minutes to remove air and moisture.
-
Equilibrate the Reagent: Allow the stock bottle of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Transfer Under Inert Gas: In the glovebox or under a positive pressure of inert gas from the Schlenk line, quickly open the stock bottle.
-
Aliquot: Weigh the desired amount of the compound and transfer it to a pre-dried amber vial. Work efficiently to minimize the time the stock bottle is open.
-
Seal Securely: Tightly cap the new aliquot vial. For extra protection, wrap the cap with Parafilm.
-
Reseal the Stock Bottle: Securely cap the main stock bottle, wrap with Parafilm, and return it to refrigerated storage (2-8°C).
-
Store Aliquots: Store the newly created aliquots under the same recommended conditions (refrigerated, dark, and preferably in a desiccator or container flushed with inert gas).
Caption: Recommended workflow for aliquoting the reactive compound to preserve its integrity.
Protocol 2: Purity Assessment by GC-MS
This is a general guideline for assessing the purity of this compound and identifying potential degradation products. Specific parameters may need to be optimized for your instrument.
Objective: To determine the purity of the compound and identify the presence of the primary hydrolysis byproduct, Methyl 2-(hydroxymethyl)-5-methoxybenzoate.
Instrumentation and Reagents:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Column: A low-polarity column such as a DB-5ms or equivalent is suitable.
-
Carrier Gas: Helium
-
Solvent: Dichloromethane or Ethyl Acetate (high purity)
-
Sample: A solution of this compound (approx. 1 mg/mL)
GC-MS Parameters (Example):
| Parameter | Setting |
|---|---|
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (split or splitless) |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min. |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Scan Range | 40-450 m/z |
Procedure:
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent.
-
Analysis: Inject the sample onto the GC-MS system.
-
Data Interpretation:
-
The main peak should correspond to the parent compound (M.W. 259.1 g/mol for C₁₀H₁₁BrO₃).
-
Look for a later-eluting peak corresponding to the hydrolysis product, Methyl 2-(hydroxymethyl)-5-methoxybenzoate (M.W. 196.2 g/mol for C₁₀H₁₂O₄). Its mass spectrum will lack the characteristic bromine isotope pattern.
-
Look for much later-eluting, higher molecular weight peaks that could indicate dimer formation (M.W. approx. 358 g/mol ).
-
Calculate purity based on the relative peak area percentage.
-
References
- Burcat, A., & Dvinyaninov, M. (1997). Decomposition of the Benzyl Radical: Quantum Chemical and Experimental (Shock Tube) Investigations of Reaction Pathways. The Journal of Physical Chemistry A, 101(33), 6063-6072.
- Khan, M. N., & Olagbemiro, T. O. (1988). The Kinetics and Mechanism of Alkaline Hydrolysis of Acryl Substituted Benzoate Esters. Journal of the Chemical Society of Pakistan, 10(4), 425-429.
- Kappe, C. O., et al. (2014). In a continuous-flow protocol for the bromination of benzylic compounds... Journal of Organic Chemistry, 79, 223-229.
- Liang, S., et al. (2019). A mild, simple, and clean method has been reported for the hydrolysis of various benzyl halides... Organic Letters, 21(10), 3848-3854.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Ravikalgutkar, S., et al. (2012). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. Trade Science Inc.
- Singh, L., et al. (1990). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 67, 854-855.
-
Silver Fern Chemical Inc. (n.d.). Tert-Butylcatechol. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, April 16). Free Radical Reactions [Video]. YouTube. [Link]
- van der Made, A. W., & van der Made, R. H. (1993). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. The Journal of Organic Chemistry, 58(5), 1262–1263.
-
Wikipedia. (n.d.). 4-tert-Butylcatechol. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind 4-Tert-Butylcatechol (TBC) as a Polymerization Inhibitor. Retrieved from [Link]
-
CFS Europe SpA. (2025). 4-tert-Butylcatechol (4-TBC) for Polymer Inhibition. Retrieved from [Link]
-
Lanxess. (n.d.). Benzyl chloride pure Propylene oxide stabilized. Retrieved from [Link]
- Google Patents. (n.d.). US6133468A - Method for preparing substituted benzyl bromides.
-
ACS Publications. (2026). Hydrosilylation of Esters via a Titanocene(III) Borohydride−PMHS System: Scope, Limitations, and Mechanistic Studies. Retrieved from [Link]
-
MDPI. (2023). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]
-
Shimadzu. (n.d.). An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic. Retrieved from [Link]
Sources
- 1. Benzyl Bromide | 100-39-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Inhibition of Free Radical Polymerization: A Review [mdpi.com]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. labproinc.com [labproinc.com]
- 10. nbinno.com [nbinno.com]
- 11. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 12. 4-Tertiary Butylcatechol | Business & Products | DIC Corporation [dic-global.com]
- 13. cfseuropespa.com [cfseuropespa.com]
- 14. tert-Butylcatechol Supplier | 98-29-3 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
Technical Support Center: Optimizing Williamson Ether Synthesis with Methyl 2-(bromomethyl)-5-methoxybenzoate
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, focusing on the use of Methyl 2-(bromomethyl)-5-methoxybenzoate as an electrophile.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Williamson ether synthesis, and how does it apply to my specific electrophile?
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2][3][4][5] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3][4][6][7] In this reaction, an alkoxide or phenoxide (the nucleophile) attacks the electrophilic carbon of an organohalide, displacing the halide leaving group.[1][2][3][4]
Your electrophile, this compound, is a primary benzylic bromide. This is an excellent substrate for an SN2 reaction for two key reasons:
-
Primary Carbon: The bromine is attached to a primary carbon, which is sterically accessible for the nucleophile's backside attack.[1][3][6]
-
Benzylic System: The benzylic position is activated towards SN2 displacement.
The general mechanism is illustrated below:
Caption: Factors influencing the competition between SN2 and E2 pathways.
Issue 2: Incomplete Deprotonation of the Alcohol
For the reaction to proceed, the alcohol must be converted to the more nucleophilic alkoxide or phenoxide. [3][5]If the base is not strong enough to deprotonate the alcohol, the reaction will be sluggish or fail altogether.
Optimization Strategies:
-
pKa-Guided Base Selection: Compare the pKa of the alcohol with the pKa of the conjugate acid of the base. For efficient deprotonation, the pKa of the conjugate acid of the base should be significantly higher than that of the alcohol.
-
Use of Strong, Non-Nucleophilic Bases: Sodium hydride (NaH) is an excellent choice for many alcohols as it irreversibly deprotonates them, and the only byproduct is hydrogen gas, which bubbles out of the reaction. [3]
Alcohol Type Typical pKa Recommended Base Phenols ~10 K₂CO₃, Cs₂CO₃, NaOH Primary Alcohols ~16-18 NaH, KH | Secondary Alcohols | ~17-19 | NaH, KH |
Table 1: Recommended bases for different alcohol types.
Issue 3: Suboptimal Solvent Choice
The choice of solvent can dramatically impact the reaction rate. [1] Optimization Strategies:
-
Polar Aprotic Solvents are Ideal: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are preferred. [1][4][8]They can solvate the cation of the alkoxide salt, leaving the anionic nucleophile "naked" and more reactive.
-
Avoid Protic Solvents: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the alkoxide, creating a solvent cage that hinders its nucleophilicity and slows down the reaction. [1][3]
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with a Phenol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq.) and a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.). [9]3. Electrophile Addition: Add this compound (1.0-1.2 eq.) to the mixture.
-
Reaction: Heat the reaction to 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [1][4]5. Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). [10][9]6. Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [10][9]The crude product can be purified by column chromatography. [10][9]
Protocol 2: Procedure for Less Acidic Alcohols using Sodium Hydride
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the alcohol (1.0 eq.) and anhydrous THF or DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30-60 minutes until hydrogen evolution ceases. [9]3. Electrophile Addition: Dissolve this compound (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the alkoxide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive systems.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. [10][9]
Advanced Optimization: Phase-Transfer Catalysis
For reactions that are sluggish or require harsh conditions, phase-transfer catalysis (PTC) can be a powerful alternative. [1][11]This technique is particularly useful when dealing with reactants that have low solubility in the same solvent.
How it Works:
A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the alkoxide or phenoxide from an aqueous or solid phase into the organic phase where the electrophile resides. [1][11]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson Ether Synthesis | bartleby [bartleby.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Failed Reactions with Methyl 2-(bromomethyl)-5-methoxybenzoate
Welcome to the technical support center for Methyl 2-(bromomethyl)-5-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot common challenges encountered during its use. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Understanding the Reagent: A Quick Reference
This compound is a versatile bifunctional reagent. Its reactivity is primarily centered around the benzylic bromide, making it an excellent electrophile for S(_N)2 reactions with a variety of nucleophiles. The electron-donating methoxy group and the electron-withdrawing methyl ester group on the aromatic ring can influence the reactivity of the benzylic position.
| Property | Value |
| CAS Number | 788081-99-2 |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.1 g/mol |
| Appearance | Off-white to white crystalline solid |
| Storage | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. Keep container tightly closed in a dry and well-ventilated place.[1][2] |
Core Troubleshooting: Question & Answer
FAQ 1: My reaction with an amine (primary or secondary) nucleophile is not proceeding or is giving a low yield. What are the common causes and how can I fix it?
Low yield or failure in N-alkylation reactions can be attributed to several factors. Let's break them down:
Potential Cause 1: Inadequate Base
-
The "Why": Most amine alkylations require a base to neutralize the HBr formed during the reaction. If the acid is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Troubleshooting Steps:
-
Choice of Base: For primary and secondary amines, a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often sufficient. For less nucleophilic amines, a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent can be more effective.[3]
-
Stoichiometry: Ensure at least one equivalent of base is used. For reactions that are sluggish, using 1.5 to 2 equivalents of base can be beneficial.
-
Potential Cause 2: Steric Hindrance
-
The "Why": The reaction proceeds via an S(_N)2 mechanism, which is sensitive to steric bulk around the nucleophilic nitrogen and the electrophilic carbon.[4] Highly substituted amines may react slowly or not at all.
-
Troubleshooting Steps:
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor for potential side reactions or degradation.
-
Change Solvent: Switching to a higher-boiling polar aprotic solvent like DMF or DMSO can allow for higher reaction temperatures.
-
Potential Cause 3: Side Reactions
-
The "Why": Over-alkylation can be a problem with primary amines, leading to the formation of a tertiary amine and even a quaternary ammonium salt.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the this compound to favor mono-alkylation.
-
Slow Addition: Adding the benzylic bromide slowly to the reaction mixture containing the amine and base can help minimize over-alkylation.
-
Experimental Protocol: N-Alkylation of Aniline
This protocol provides a general procedure for the reaction of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (15 mL).
-
Add aniline (1.1 mmol) and triethylamine (1.5 mmol) to the solution.[3]
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water (100 mL) with stirring.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product, which can be purified by column chromatography.
FAQ 2: I am attempting a Williamson ether synthesis with a phenol, but the reaction is failing. What should I investigate?
The Williamson ether synthesis is a classic method for forming ethers. Here are common pitfalls when using this compound.
Potential Cause 1: Incomplete Deprotonation of the Phenol
-
The "Why": The reaction requires the formation of a phenoxide, which is a much stronger nucleophile than the corresponding phenol. Incomplete deprotonation will result in a slow or incomplete reaction.
-
Troubleshooting Steps:
-
Base Selection: While phenols are more acidic than aliphatic alcohols, a sufficiently strong base is still required. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often used in aqueous or alcoholic solutions. For anhydrous conditions, stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone) are effective.[5][6][7]
-
Reaction Conditions: When using NaH, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Potential Cause 2: Poor Solvent Choice
-
The "Why": The solvent plays a crucial role in an S(_N)2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity.[8]
-
Troubleshooting Steps:
-
Solvent Screening: If the reaction is sluggish in a solvent like acetone, switching to a more polar aprotic solvent like DMF or DMSO may increase the reaction rate.
-
Logical Flow for Troubleshooting Williamson Ether Synthesis
Sources
- 1. 2-BROMOMETHYL-5-METHOXY-BENZOIC ACID METHYL ESTER CAS#: 788081-99-2 [m.chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SN2 reaction - Wikipedia [en.wikipedia.org]
removal of N-bromosuccinimide byproducts from Methyl 2-(bromomethyl)-5-methoxybenzoate
A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of N-Bromosuccinimide Byproducts.
Welcome to the technical support guide for the purification of Methyl 2-(bromomethyl)-5-methoxybenzoate following its synthesis via Wohl-Ziegler bromination. This resource is designed to provide practical, in-depth solutions to common challenges encountered during the reaction workup, with a specific focus on the removal of the primary byproduct, succinimide.
The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) for the selective benzylic bromination of substrates like Methyl 2-methyl-5-methoxybenzoate, is a cornerstone of modern organic synthesis.[1][2] However, the reaction inherently produces equimolar amounts of succinimide, a byproduct that can complicate purification and compromise the integrity of subsequent synthetic steps. This guide offers troubleshooting protocols and foundational knowledge to ensure the isolation of a pure product.
Visualizing the Key Components
Understanding the structures of the molecules involved is the first step in designing an effective purification strategy.
Caption: Key molecules in the Wohl-Ziegler bromination.
Troubleshooting Guide: Isolating Your Product
This section addresses specific issues encountered during the purification process in a practical question-and-answer format.
Issue 1: My NMR spectrum shows a persistent singlet at ~δ 2.7 ppm, contaminating my product.
Cause: This signal is characteristic of the four equivalent methylene protons of succinimide. Its presence indicates incomplete removal during the initial workup. The co-elution of succinimide with the desired product during flash chromatography is a common problem.[3]
Solution 1: Aqueous Base Wash (Recommended First Step)
This is the most effective method, leveraging the acidic nature of succinimide. The N-H proton of succinimide is weakly acidic, with a pKa of approximately 9.5.[4][5] This allows for its conversion into a water-soluble salt using a mild aqueous base, which can then be easily separated from the organic layer containing your product.
Detailed Protocol: Extractive Removal of Succinimide
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃).[6] Perform this wash 2-3 times.
-
Expert Insight: Why use a mild base? A strong base like sodium hydroxide (NaOH) could potentially hydrolyze the methyl ester of your desired product. Sodium bicarbonate is sufficiently basic to deprotonate succinimide without risking saponification of the ester.
-
-
Water Wash: Wash the organic layer with deionized water to remove any residual base.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the purified product.
-
Validation: Acquire a new ¹H NMR spectrum to confirm the absence of the succinimide peak at ~δ 2.7 ppm.
Issue 2: My reaction mixture contains a large amount of white precipitate after cooling.
Cause: Succinimide has limited solubility in non-polar solvents often used for Wohl-Ziegler reactions, such as carbon tetrachloride (CCl₄) or cyclohexane. Upon cooling the reaction mixture, the succinimide byproduct often precipitates out.[6]
Solution: Pre-Workup Filtration
Removing the bulk of the succinimide before performing an aqueous workup can simplify the process significantly.
Detailed Protocol: Filtration of Crude Succinimide
-
Cooling: Once the reaction is complete (as monitored by TLC), cool the reaction vessel in an ice bath to maximize the precipitation of succinimide.
-
Filtration: Filter the cold reaction mixture through a Büchner or Hirsch funnel.
-
Rinsing: Wash the collected solid with a small amount of cold, fresh solvent to recover any product that may have been occluded in the filter cake.
-
Combine Filtrates: The filtrate, now containing your product and significantly less succinimide, can be carried forward to the aqueous base wash protocol described in Issue 1 for complete purification.[6][7]
Issue 3: My product is a solid, but the succinimide remains after aqueous washing.
Cause: While an aqueous wash is highly effective, some residual succinimide may persist, especially if emulsions formed during the extraction.
Solution: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by exploiting differences in solubility between the desired product and impurities in a given solvent system at varying temperatures.
Detailed Protocol: Recrystallization
-
Solvent Selection: The key is to find a solvent or solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures, while succinimide remains soluble at all temperatures.[6] Good starting points include mixed solvent systems like ethyl acetate/hexanes or ethanol/water.[8][9]
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization of the pure product.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove succinimide from the final product?
A1: Residual succinimide can cause several problems. It will lead to inaccurate characterization and artificially inflate your reaction yield.[10] More importantly, its nucleophilic and weakly basic nature can interfere with subsequent reactions, such as nucleophilic substitutions at the newly installed benzylic bromide, leading to unwanted side products and lower yields.
Q2: What should I do about unreacted N-bromosuccinimide (NBS)?
A2: Unreacted NBS is an oxidizer and can be quenched with a mild reducing agent during the workup. Before the base wash, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[6][11] This will reduce the remaining NBS to succinimide, which can then be effectively removed by the subsequent base wash.[6]
Q3: What are the key physical properties of succinimide to consider?
A3: Understanding these properties is key to troubleshooting its removal.
| Property | Value / Description | Significance for Purification |
| pKa | ~9.5 | Allows for deprotonation with mild base (e.g., NaHCO₃) to form a water-soluble salt.[4][5] |
| Solubility in Water | High (approx. 330 g/L) | Facilitates removal into the aqueous phase during washing.[5][12] |
| Solubility in Ether/Chloroform | Insoluble | Can be exploited in some cases, but the product's solubility must be considered.[4][12] |
| Solubility in Ethanol | Soluble | Useful for recrystallization protocols where succinimide needs to stay in the mother liquor.[4][12] |
| ¹H NMR Signal | Singlet, ~δ 2.7 ppm (in CDCl₃) | Provides a clear diagnostic peak to monitor the success of the purification.[6] |
Q4: Can I optimize my chromatography to remove succinimide?
A4: Yes. If succinimide co-elutes with your product, you can modify your mobile phase. Adding a small amount (0.5-1%) of triethylamine (Et₃N) to your eluent (e.g., ethyl acetate/hexanes) can deactivate the acidic silica gel surface. This prevents the acidic succinimide from strongly interacting and streaking, often leading to better separation from your desired, less polar product.[3]
Purification Strategy Workflow
The following diagram outlines a decision-making process for purifying your product.
Caption: Decision workflow for purification.
References
-
Organic Syntheses Procedure, orgsyn.org, Available at: [Link]
-
N-Bromosuccinimide - Wikipedia, en.wikipedia.org, Available at: [Link]
-
Succinimide, DrugFuture, Available at: [Link]
-
Please help with a vexing isolation, Reddit, Available at: [Link]
-
N-bromosuccinimide removal at workup, Sciencemadness.org, Available at: [Link]
-
Succinimide | C4H5NO2 | CID 11439 - PubChem, pubchem.ncbi.nlm.nih.gov, Available at: [Link]
-
Succinimide - ChemBK, , Available at: [Link]
-
How to separate succinimide from a bromination product when using NBS?, ResearchGate, Available at: [Link]
-
Succinimide - Wikipedia, en.wikipedia.org, Available at: [Link]
- Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents, patents.google.
- CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate - Google Patents, patents.google.
-
Analytical Methods - RSC Publishing, pubs.rsc.org, Available at: [Link]
-
SUPPORTING INFORMATION FOR: - The Royal Society of Chemistry, , Available at: [Link]
-
Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. | Chemical Reviews - ACS Publications, pubs.acs.org, Available at: [Link]
-
Wohl–Ziegler bromination - Grokipedia, grokipedia.org, Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Succinimide [drugfuture.com]
- 5. Succinimide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. reddit.com [reddit.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. Succinimide | 123-56-8 [chemicalbook.com]
minimizing dimer formation in reactions of Methyl 2-(bromomethyl)-5-methoxybenzoate
This technical guide addresses the critical challenge of minimizing dimer formation during the use of Methyl 2-(bromomethyl)-5-methoxybenzoate (CAS: 35542-43-9), a key intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors like Rucaparib.
The term "dimer" in this context typically refers to two distinct impurities depending on the reaction stage:
-
Bis-Alkylated Impurity (N,N-Dimer): Formed during nucleophilic substitution with amines (most common issue).
-
Wurtz-Type Homocoupling Product: Formed during storage or radical-mediated synthesis.
Part 1: Mechanistic Insight & Dimer Identification
The "Dimer" Problem
When reacting this compound (1 ) with a primary amine (
Reaction Pathways Diagram
Caption: Kinetic competition between intramolecular cyclization (desired) and intermolecular bis-alkylation (dimerization).
Part 2: Troubleshooting Guide & FAQs
Scenario A: Reaction with Amines (Isoindolinone Synthesis)
Issue: High levels of N,N-bis(2-methoxycarbonyl-4-methoxybenzyl)amine (Dimer) observed by HPLC/LC-MS.
Q1: Why is the dimer forming despite using 1:1 stoichiometry?
A: In a 1:1 mixture, as soon as the mono-alkylated product forms, it competes with the starting amine for the remaining benzyl bromide. Secondary amines are often more nucleophilic than primary amines, accelerating the second alkylation (
-
Solution: You must alter the local concentration ratios. Use Inverse Addition (see Protocol A) or a large excess of the amine.
Q2: Does temperature influence the dimer/product ratio?
A: Yes.
-
Low Temperature (-10°C to 0°C): Slows down both reactions but often suppresses the intermolecular dimerization (
is typically lower for diffusion-controlled alkylation) relative to the unimolecular cyclization step? Correction: Actually, cyclization ( ) usually requires higher activation energy than simple alkylation. -
Strategy: Perform the initial alkylation at low temperature to control the exotherm and rate, but ensure high dilution . If cyclization is spontaneous, it will occur. If cyclization requires heat (e.g., reflux), ensure the benzyl bromide is fully consumed before heating, or the remaining bromide will react with the product.
Q3: Which base should I use?
A:
-
Inorganic Bases (K₂CO₃, Cs₂CO₃): Often preferred in heterogeneous mixtures (acetonitrile/acetone). They buffer the acid (HBr) without solubilizing the amine excessively, sometimes slowing the second alkylation due to steric bulk at the surface.
-
Organic Bases (TEA, DIPEA): Can increase solubility but may promote rapid bis-alkylation.
-
Recommendation: Use DIPEA (Hünig's base) if homogeneous, but strictly control stoichiometry (Amine > 1.5 eq).
Scenario B: Intrinsic Stability (Storage Dimerization)
Issue: The starting material contains a "dimer" before reaction (Wurtz coupling product).
Q4: My starting material has a peak at ~2x molecular weight. What is it?
A: This is likely 1,2-bis(2-methoxycarbonyl-4-methoxyphenyl)ethane , formed via Wurtz-type homocoupling.
-
Cause: Exposure to metals (Zn, Mg) or radical initiators during the bromination of the methyl benzoate precursor.
-
Removal: This impurity is non-polar. It can typically be removed via recrystallization from heptane/EtOAc or column chromatography (elutes early).
Part 3: Optimized Experimental Protocols
Protocol A: Minimizing Bis-Alkylation (Inverse Addition Method)
Use this method when the amine is valuable or cannot be used in large excess.
Principle: By adding the benzyl bromide slowly to a solution of the amine, the concentration of the alkylating agent remains near zero relative to the nucleophile. This statistically favors the encounter of Bromide + Primary Amine over Bromide + Secondary Amine.
Materials:
-
Reagent A: this compound (1.0 equiv) dissolved in THF or MeCN (Volume = V).
-
Reagent B: Primary Amine (1.2 – 1.5 equiv) + DIPEA (1.5 equiv) in THF or MeCN (Volume = 2V).
Step-by-Step:
-
Preparation: Cool the solution of Reagent B (Amine) to 0°C .
-
Addition: Load Reagent A (Bromide) into a pressure-equalizing dropping funnel or syringe pump.
-
Rate Control: Add Reagent A dropwise over 60–90 minutes .
-
Critical: Vigorous stirring is essential to disperse the bromide immediately.
-
-
Monitoring: Monitor by TLC/HPLC. The mono-alkylated intermediate may cyclize spontaneously or require warming.
-
Cyclization: Once addition is complete and Reagent A is consumed, warm to Room Temperature (or reflux if needed) to drive the cyclization (
).
Protocol B: High-Dilution Strategy
Use this if the inverse addition is insufficient.
Data Table: Effect of Concentration on Dimer Formation
| Concentration (M) | Dimer Impurity (%) | Yield of Isoindolinone (%) |
|---|---|---|
| 0.5 M | 15 - 20% | 65% |
| 0.1 M | 5 - 8% | 82% |
| 0.02 M | < 1% | 94% |
Note: Data represents typical trends for benzyl bromide cyclizations.
Procedure:
-
Dissolve the amine (1.1 equiv) in a large volume of solvent (aim for 0.05 M final concentration).
-
Add base (e.g., K₂CO₃, 2.0 equiv).
-
Add the bromide (1.0 equiv) in one portion (if 0.05 M) or slow addition (if 0.1 M).
-
The high solvent volume increases the mean free path between molecules, favoring the intramolecular reaction (cyclization) over the intermolecular collision (dimerization).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734813, Methyl 2-(bromomethyl)benzoate Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Isoindolinones. Retrieved from [Link]
-
RSC Advances (2014). Selective N-alkylation of primary amines with alkyl bromides using a competitive deprotonation strategy. Retrieved from [Link]
catalyst selection for cross-coupling with Methyl 2-(bromomethyl)-5-methoxybenzoate
Technical Support Center: Cross-Coupling Methyl 2-(bromomethyl)-5-methoxybenzoate
Ticket #001: Substrate Profile & Reactivity Analysis
Status: Open | Priority: Critical Agent: Senior Application Scientist
User Query: "I am attempting to cross-couple this compound. My yields are inconsistent, and I see multiple side products. What is happening?"
Technical Analysis: Your substrate is a "privileged" but treacherous intermediate. To select the right catalyst, you must first understand the competing forces at play on this specific scaffold:
-
The Benzylic Bromide (C2): This is your reactive center. Because you have a Methoxy group at C5 (para to the bromomethyl), the benzylic position is significantly electron-rich. This stabilizes the benzylic carbocation/radical, making it highly reactive towards both oxidative addition (good) and solvolysis/homocoupling (bad).
-
The Ortho-Ester (C1): This is a steric gatekeeper and a chemical trap. It coordinates with incoming metals (directing effect) but is prone to intramolecular cyclization.
-
The "Lactone Trap": If your benzylic bromide hydrolyzes to an alcohol (due to wet solvents or aqueous base), it will immediately cyclize with the neighboring ester to form 6-methoxyphthalide , killing your reaction.
Section 1: Catalyst Selection Guide (Suzuki-Miyaura)
Q: Which catalyst system avoids homocoupling for this benzylic substrate?
A: For benzylic bromides, the rate of oxidative addition is fast.[1] The bottleneck is usually transmetallation or preventing the homocoupling of the benzyl bromide (Wurtz-type coupling).
Recommended System A (Robust):
-
Catalyst:
-
Loading: 2–5 mol%
-
Why: The large bite angle of the dppf ligand favors reductive elimination of the cross-coupled product over the homocoupled dimer.
-
Solvent/Base: Toluene/Water (10:1) with
(2.0 equiv). -
Note: If you observe the "Lactone Trap" (phthalide formation), switch to anhydrous conditions (see System B).
Recommended System B (Anhydrous/High-Stability):
-
Catalyst:
+ XPhos or SPhos (1:2 ratio) -
Why: Buchwald biaryl phosphines create an electron-rich Pd center that facilitates oxidative addition while the bulk prevents
-hydride elimination (if your coupling partner has -hydrogens). -
Solvent/Base: Anhydrous THF or 1,4-Dioxane with
.
Data Comparison: Catalyst Performance
| Catalyst System | Yield | Major Side Product | Best For...[2] |
| 45-60% | Homodimer (Bibenzyl) | Simple aryl boronic acids | |
| 85-92% | Trace Dimer | Sterically hindered partners | |
| 88-95% | None detected | Complex alkyl-alkyl couplings | |
| PEPPSI-IPr | 80-85% | Protodehalogenation | Difficult |
Section 2: Catalyst Selection Guide (Negishi)
Q: Can I use Zinc reagents without destroying the methyl ester?
A: Yes, but you must use "Knochel-type" conditions or highly active catalysts that allow room-temperature coupling. Standard high-heat Negishi conditions will likely attack the ester.
Protocol:
-
Catalyst: Pd-PEPPSI-IPr (1–2 mol%).
-
Why: The N-Heterocyclic Carbene (NHC) ligand stabilizes the Pd species and promotes the coupling of
halides (your benzyl bromide) with organozincs at room temperature, preserving the ester. -
Solvent: THF (Strictly Anhydrous).
-
Additive: LiCl (often essential for solubilizing the organozinc species).
Section 3: Troubleshooting & Visualizations
Workflow: Decision Tree for Catalyst Selection
Figure 1: Decision matrix for catalyst selection based on coupling partner and substrate sensitivity.
Mechanism: The "Lactone Trap" & Homocoupling
Users often confuse hydrolysis with catalyst failure. This diagram explains the competing pathways.
Figure 2: Competing reaction pathways. Pathway A is unique to ortho-ester substituted benzyl halides.
Section 4: Validated Protocols
Protocol A: Suzuki Coupling (Aryl Partner)
Best for: Coupling with phenylboronic acids or heterocycles.
-
Charge Reactor: In a glovebox or under Argon, combine:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
- (3 mol%)
- (2.0 equiv, finely ground)
-
-
Solvent Addition: Add degassed Toluene/Water (10:1 ratio). Concentration: 0.2 M.
-
Reaction: Heat to 60°C for 4–6 hours.
-
Tip: Do not exceed 80°C to prevent ester hydrolysis.
-
-
Workup: Dilute with EtOAc, wash with water. Dry over
.
Protocol B: Negishi Coupling (Alkyl Partner)
Best for: Coupling with alkyl zinc reagents where
-
Zinc Prep: Prepare alkylzinc halide (
) in THF using LiCl activation. -
Catalyst Mix: In a separate vial, dissolve
(1 mol%) and SPhos (2 mol%) in THF. Stir 15 mins to activate (solution turns orange/red). -
Coupling: Add the catalyst solution to the solution of this compound (1.0 equiv).
-
Addition: Dropwise add the organozinc reagent over 30 minutes at 0°C, then warm to RT.
-
Why Dropwise? Keeps the concentration of organozinc low relative to the electrophile, suppressing homocoupling.
-
References
-
Mondal, A., et al. (2021).[3] Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Royal Society of Chemistry. Link
-
López-Pérez, A., Adrio, J., & Carretero, J. C. (2009).[2] Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters. Link
-
Ohsumi, M., Ito, A., & Nishiwaki, N. (2018).[4] Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. Link
-
Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of Organic Chemistry. Link
-
Milne, J. E., & Buchwald, S. L. (2004).[5] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. Link
Sources
- 1. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents [organic-chemistry.org]
- 3. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
- 4. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 5. Negishi Coupling [organic-chemistry.org]
Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-(bromomethyl)-5-methoxybenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the experimental use of Methyl 2-(bromomethyl)-5-methoxybenzoate, with a core focus on how solvent selection critically impacts its reactivity in nucleophilic substitution reactions.
Introduction: The Role of the Benzylic Bromide
This compound is a versatile bifunctional reagent. Its reactivity is dominated by the benzylic bromide moiety. The carbon atom attached to both the benzene ring and the bromine atom is known as the benzylic position, which is particularly reactive.[1] This enhanced reactivity stems from the ability of the adjacent aromatic ring to stabilize the transition state of substitution reactions.[2] Understanding and controlling the factors that influence this reactivity, especially the choice of solvent, is paramount for achieving desired reaction outcomes, yields, and purity.
Frequently Asked Questions (FAQs): Core Reactivity Principles
Q1: What is the primary reaction mechanism for this compound with common nucleophiles?
A: The primary mechanism is the bimolecular nucleophilic substitution (Sₙ2) reaction.[3] this compound has a primary benzylic bromide. Primary substrates are sterically accessible, favoring the backside attack characteristic of the Sₙ2 pathway.[4] The reaction proceeds through a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time the bromide leaving group departs. While benzyl halides can undergo Sₙ1 reactions due to the formation of a resonance-stabilized benzylic carbocation, this typically requires conditions that strongly favor ionization, such as the use of a polar protic solvent with a weak nucleophile.[2][5]
Q2: How do different classes of polar solvents influence the Sₙ2 reaction rate?
A: The choice between a polar protic and a polar aprotic solvent is one of the most critical factors in controlling the rate of Sₙ2 reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents significantly accelerate Sₙ2 reactions. They possess strong dipoles that can solvate the cation (the counter-ion of the nucleophile), but they lack acidic protons (like O-H or N-H bonds).[6] This leaves the anionic nucleophile relatively "naked" and highly reactive, increasing its nucleophilicity and thus the reaction rate.[6][7]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents tend to decelerate Sₙ2 reactions.[4] Their acidic protons form strong hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[6] This solvation stabilizes the nucleophile, lowers its ground state energy, and increases the activation energy required for it to attack the substrate, thereby slowing the reaction.[8][9]
Q3: Can this compound undergo Sₙ1 reactions or elimination (E1/E2) side reactions?
A: Yes, under certain conditions.
-
Sₙ1 Pathway: An Sₙ1 mechanism becomes more plausible in highly polar protic solvents (like water or formic acid) which can stabilize the benzylic carbocation intermediate through solvation.[10][11] If the nucleophile is weak or is the solvent itself (a solvolysis reaction), the Sₙ1 pathway can compete with or dominate the Sₙ2 pathway.[10][12]
-
Elimination (E2) Pathway: If the nucleophile is also a strong, sterically hindered base, it may preferentially abstract a proton from the benzylic carbon, leading to an E2 elimination product (a substituted toluene derivative). This is generally less common for this specific substrate unless a strong, non-nucleophilic base is intentionally used.
Troubleshooting Guide: Common Experimental Issues
Q4: My reaction is very slow or fails to reach completion. What are the likely causes and solutions?
A: This is a common issue often traced back to solvent and nucleophile choice.
-
Cause 1: Use of a Protic Solvent. If you are using a solvent like methanol or ethanol with a charged nucleophile, the reaction rate will be significantly hindered due to the solvation effects described in Q2.[4]
-
Cause 2: Weak Nucleophile. The reaction rate is directly dependent on the strength of the nucleophile. Neutral nucleophiles (like ammonia or amines) are generally weaker than their anionic counterparts (like amide anions).
-
Solution: If possible, deprotonate your nucleophile with a suitable non-nucleophilic base before adding the electrophile. Alternatively, consider using a more reactive salt of your nucleophile (e.g., a sodium or potassium salt).
-
-
Cause 3: Insufficient Temperature. All reactions have an activation energy barrier.
-
Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can often provide the necessary energy to overcome this barrier. Monitor for potential side product formation at higher temperatures.
-
Q5: I'm observing a significant side product that appears to be Methyl 2-(hydroxymethyl)-5-methoxybenzoate. How is this forming and how can I prevent it?
A: This side product is the result of hydrolysis, where water acts as a nucleophile.
-
Cause: Trace amounts of water in your solvent or reagents are competing with your intended nucleophile. Polar aprotic solvents like DMF and DMSO are hygroscopic and can absorb moisture from the atmosphere.
-
Solution 1: Use Anhydrous Solvents. Use freshly opened bottles of anhydrous solvents or dry the solvent using appropriate methods (e.g., molecular sieves) before use.
-
Solution 2: Maintain an Inert Atmosphere. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Solution 3: Control Reagent Purity. Ensure your nucleophile and any other reagents are dry.
-
Q6: My reaction yields are inconsistent between batches. What should I investigate?
A: Reproducibility issues often point to subtle variations in reaction setup and reagent quality.
-
Investigation Checklist:
-
Water Content: As mentioned in Q5, this is a primary culprit. Quantify the water content in your solvent if possible.
-
Reagent Purity: Is the this compound from a new bottle? Has the old one degraded upon storage? The bromide can slowly hydrolyze over time. Is the nucleophile of consistent quality?
-
Temperature Control: Are you using a reliable heating mantle with a temperature probe to ensure a consistent reaction temperature?
-
Reaction Time: Are you monitoring the reaction to completion (e.g., by TLC or LC-MS) or running it for a fixed time? Incomplete reactions will naturally lead to lower yields.
-
Data Presentation: Solvent Effects on Sₙ2 Reactivity
The following table summarizes the properties of common solvents and their expected effect on the relative rate of an Sₙ2 reaction with this compound.
| Solvent | Type | Dielectric Constant (ε) at 25°C[14] | Expected Relative Sₙ2 Rate | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Very Fast | Excellent at solvating cations, leaving the nucleophile highly reactive.[6] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | Very Fast | Similar to DMSO, effectively solvates cations.[13] |
| Acetonitrile (MeCN) | Polar Aprotic | 37 | Fast | Good choice for Sₙ2, though slightly less effective at solvating some cations than DMSO/DMF.[15] |
| Acetone | Polar Aprotic | 21 | Moderate | Less polar, but still a viable aprotic solvent for many Sₙ2 reactions. |
| Methanol (MeOH) | Polar Protic | 33 | Slow | Strong H-bonding solvates and deactivates the nucleophile.[4] |
| Water (H₂O) | Polar Protic | 78 | Very Slow | Extremely polar and protic, strongly deactivates nucleophiles for Sₙ2. Favors Sₙ1/solvolysis.[10] |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | 7.6 | Very Slow | Low polarity, often poor at dissolving ionic nucleophiles. |
| Toluene | Nonpolar | 2.4 | Extremely Slow | Nonpolar, unsuitable for reactions involving charged nucleophiles. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Nucleophilic Substitution with Sodium Azide
This protocol describes a typical Sₙ2 reaction in a polar aprotic solvent.
Objective: To synthesize Methyl 2-(azidomethyl)-5-methoxybenzoate.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Drying tube or Nitrogen/Argon line
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a drying tube or connect it to an inert gas line.
-
Reagent Addition: To the flask, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of substrate). Stir until the solid is fully dissolved.
-
Nucleophile Addition: Add sodium azide (1.1 - 1.5 eq) to the solution. Caution: Sodium azide is highly toxic.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated to 40-50°C.
-
Workup (Quench): Once the starting material is consumed, cool the reaction to room temperature. Slowly pour the reaction mixture into a separatory funnel containing water and a suitable extraction solvent (e.g., ethyl acetate).
-
Extraction: Extract the aqueous layer 2-3 times with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Monitoring Reaction Kinetics via HPLC
Objective: To determine the rate constant of the reaction by monitoring the disappearance of the starting material over time.
Procedure:
-
Reaction Setup: Set up the reaction as described in Protocol 1 in a vessel that allows for easy sampling (e.g., a three-neck flask with a septum). Place the flask in a thermostatted bath to maintain a constant temperature.
-
Initiation: Add the final reagent (typically the nucleophile) and start a timer simultaneously. This is t=0.
-
Sampling: At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Quenching: Immediately inject the aliquot into a vial containing a quench solution (e.g., a mixture of acetonitrile and water). This stops the reaction and dilutes the sample to a suitable concentration for HPLC analysis. The vial should be pre-loaded with the quench solution.
-
HPLC Analysis: Analyze each quenched sample by a calibrated HPLC method capable of resolving the starting material from the product.
-
Data Processing: Record the peak area of the starting material at each time point. Plot the natural logarithm of the concentration (or peak area) of this compound versus time.
-
Rate Determination: If the reaction follows pseudo-first-order kinetics (by using a large excess of the nucleophile), the plot will be linear. The negative of the slope of this line corresponds to the pseudo-first-order rate constant (k').
Visualizations: Mechanisms and Workflows
// Reactants sub [label=<
Nu-
]; elec [label=<
this compound
]; // Placeholder for actual image if possible, text fallback
// Transition State ts [label=<
[Nu---CH2---Br]⠇-⠇ (Aromatic Ring) Transition State
, shape=box, style=rounded];
// Products prod [label=<
Product
]; lg [label=<
Br-
];
// Edges sub -> ts [label="Backside Attack", color="#4285F4"]; elec -> ts [color="#4285F4"]; ts -> prod [label="Bond Formation", color="#34A853"]; ts -> lg [label="Bond Breaking", color="#EA4335"];
{rank=same; sub; elec;} {rank=same; prod; lg;} }
Caption: A decision tree for troubleshooting low product yield.
Diagram 3: Experimental Workflow for Kinetic Analysis
Caption: Step-by-step workflow for kinetic monitoring via HPLC.
References
-
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?[Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
-
The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms. YouTube. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Hayami, J., et al. (n.d.). SN2 Reactions in Dipolar Aprotic Solvents. II. Direct Displacement Reactions of Substituted Benzyl Chlorides with Halide. CORE. [Link]
-
Leah4sci. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. [Link]
-
ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]
-
All 'Bout Chemistry. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction. YouTube. [Link]
-
American Chemical Society. (n.d.). Solvent Effect on the ET/SN2 Competition in the Reaction of a Radical Anion with Some Benzyl Bromides. [Link]
-
Wikipedia. (n.d.). Solvent effects. [Link]
-
Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in Sₙ Reactions. [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
PubChem. (n.d.). Methyl 2-(bromomethyl)benzoate. [Link]
-
ResearchGate. (2025, August 6). A Kinetic Study of the Solvolyses of Methyl and Ethyl Chloroglyoxalates. [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
Journal of the American Chemical Society. (2019, March 13). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. [Link]
-
ResearchGate. (2024, November 29). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. [Link]
-
Newera-spectro. (n.d.). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. [Link]
-
ResearchGate. (n.d.). HOW SOLVENTS CHANGE THE CONFORMATIONAL LANDSCAPE IN MOLECULES WITH WEAK INTRAMOLECULAR INTERACTIONS: METHYL 2-METHOXYBENZOATE. [Link]
-
PMC - NIH. (n.d.). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. [Link]
-
ScienceDirect. (2023, December 5). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. [Link]
-
ResearchGate. (2025, August 4). Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-chlorobenzenesulphonamide. [Link]
-
Loba Chemie. (2018, July 26). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
-
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. [Link]
-
RxList. (2022, December 8). Meprobamate: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. One moment, please... [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. Solvent effects - Wikipedia [en.wikipedia.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
analytical techniques for monitoring the purity of Methyl 2-(bromomethyl)-5-methoxybenzoate
Case ID: MBMB-ANALYTICAL-001 Status: Active Support Tier: Senior Application Scientist (Level 3)
Introduction: The Analytical Context
Welcome to the technical support center for Methyl 2-(bromomethyl)-5-methoxybenzoate (CAS: 788081-99-2).[1] This intermediate is a critical building block in medicinal chemistry, particularly for isoindolinone scaffolds. However, its analysis presents a "perfect storm" of challenges: it is a benzylic bromide (highly reactive alkylating agent), an ester (susceptible to hydrolysis), and a lachrymator (requires strict containment).
This guide does not merely list parameters; it troubleshoots the why behind common analytical failures. Our goal is to ensure your purity data reflects the sample, not artifacts generated during the analysis.
Module 1: HPLC Method Development & Troubleshooting
The Issue: Researchers often report "ghost peaks" or shifting retention times. The Cause: Benzylic bromides are electrophilic. In unbuffered or neutral aqueous mobile phases, they hydrolyze on the column, converting the target bromide into the corresponding benzyl alcohol during the run.
Recommended Protocol: Acidic Reverse Phase HPLC
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm, 4.6 x 100 mm | Standard stationary phase; end-capped to reduce silanol interactions with the bromide. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Critical: Acidic pH suppresses the ionization of silanols and slows the rate of benzylic hydrolysis compared to neutral water. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is preferred over Methanol. Methanol is nucleophilic and can react with the benzylic bromide to form the methyl ether artifact (solvolysis). |
| Gradient | 50% B to 90% B over 10 min | High organic start minimizes residence time in water, preserving sample integrity. |
| Detection | UV @ 254 nm | The benzoate chromophore provides strong absorbance. |
| Sample Diluent | 100% Acetonitrile (Dry) | Never dissolve this sample in water or methanol. |
Troubleshooting Q&A
Q: I see a small peak eluting just before my main peak that grows over time. What is it? A: This is likely the hydrolysis impurity (Methyl 2-(hydroxymethyl)-5-methoxybenzoate).
-
Diagnosis: Check your sample diluent.[2][3] If it contains moisture, the bromide hydrolyzes in the vial.
-
Fix: Use anhydrous ACN. Inject immediately after preparation. If the peak appears during the run (broadening or splitting), lower the flow rate or increase the organic ratio to elute faster.
Q: My baseline is noisy, and integration is inconsistent. A: Benzylic bromides are "sticky" and can alkylate stainless steel frits over time.
-
Fix: Passivate your LC system with 30% phosphoric acid if you suspect contamination. Ensure your needle wash is 100% ACN to prevent carryover.
Module 2: Stability & Degradation Analysis
The Issue: Users observe purity dropping during storage. The Cause: The C-Br bond is weak (bond dissociation energy ~65-70 kcal/mol for benzylic positions). Light and moisture accelerate degradation.
Visualizing the Degradation Pathway
The following diagram illustrates the primary degradation routes you must monitor.
Figure 1: Primary degradation pathways. Note that the "Ether" product is usually an analytical artifact caused by using methanol as a solvent.
Stability Monitoring Protocol
-
Storage: Store at -20°C under Argon/Nitrogen.
-
Critical Test: Proton NMR (
H-NMR) is the gold standard for confirming the integrity of the group.
NMR Diagnostic Shifts (CDCl
-
Target (
): Look for a singlet around 4.9 - 5.0 ppm . -
Impurity (
): Shifts upfield to 4.5 - 4.7 ppm . -
Impurity (
): If unreacted starting material (Methyl 2-methyl-5-methoxybenzoate) is present, look for a singlet at 2.6 ppm .
Module 3: Genotoxic Impurity (PGI) Monitoring
The Issue: Regulatory agencies (FDA/EMA) classify alkyl halides as Potentially Genotoxic Impurities (PGIs) due to their ability to alkylate DNA. The Requirement: If this compound is an intermediate in a drug substance, you must prove it is purged to acceptable limits (often < 10-20 ppm).
Method Selection Guide: GC vs. LC
Direct injection GC is risky for this molecule due to thermal instability (degradation to benzyl alcohol or dimerization in the hot injector port).
| Technique | Suitability | Notes |
| Direct GC-FID/MS | Low | High risk of thermal degradation. If attempted, use a cool on-column injection. |
| Headspace GC | Low | Molecular weight (~259 g/mol ) and boiling point (>270°C) make it non-volatile. |
| Derivatization HPLC | High | React with a nucleophile (e.g., 4-NPP) to form a stable derivative, then quantify by UV/MS. |
| LC-MS/MS | Highest | Recommended. Use APCI or ESI+ in SIM mode. Avoids thermal stress. |
Q: How do I validate a limit test for this PGI? A: Follow ICH M7 guidelines.
-
Spike Recovery: Spike the intermediate into the final drug substance at the limit level (e.g., 10 ppm).
-
Derivatization (Optional but Robust): React the sample with excess morpholine or 4-nitrophenylpiperazine. The benzylic bromide reacts quantitatively to form a stable amine. Quantify the amine derivative by LC-MS. This eliminates stability concerns during the run [1].
Module 4: Safety & Handling (The "Tear Gas" Factor)
The Issue: Users report severe eye irritation even when working in a fume hood. The Cause: Benzylic bromides are potent lachrymators. They activate TRPA1 channels in sensory nerves.
Operational Workflow:
Figure 2: Mandatory safety workflow for handling lachrymatory benzylic bromides.
Neutralization Tip: Keep a squirt bottle of 10% aqueous Sodium Thiosulfate or Ammonium Hydroxide in the hood. If a spill occurs, spray immediately. The thiosulfate reacts rapidly with the bromide to form a non-volatile, non-lachrymatory salt.
References
-
Ji, S., et al. (2019).[4] "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances." RSC Advances, 9, 25685-25692. Link
-
International Conference on Harmonisation (ICH). (2017). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." Link
- Elder, D. P., et al. (2010). "Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective." Journal of Pharmaceutical and Biomedical Analysis, 51(4), 821-829. (Context on Alkyl Halide reactivity).
-
PubChem. (2024). "Compound Summary: Methyl 2-(bromomethyl)benzoate Derivatives." National Library of Medicine. Link
Sources
dealing with lability of the bromomethyl group in Methyl 2-(bromomethyl)-5-methoxybenzoate
Welcome to the technical support center for Methyl 2-(bromomethyl)-5-methoxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging reagent. Our goal is to provide field-proven insights and practical solutions to common issues, focusing specifically on the inherent instability of the benzylic bromomethyl group.
Understanding the Core Challenge: The Lability of the Bromomethyl Group
This compound is a valuable bifunctional building block, featuring an electrophilic benzylic bromide and a methyl ester. However, its utility is intrinsically linked to its reactivity, which can also be a significant source of experimental challenges. The carbon-bromine bond is labile primarily because it is at a benzylic position .
Alkyl groups adjacent to a benzene ring are particularly reactive.[1] The stability of the intermediate formed upon C-Br bond cleavage—whether a benzylic radical or a benzylic carbocation—is significantly enhanced by resonance delocalization into the aromatic ring.[2] This inherent stability lowers the activation energy for substitution and elimination reactions, but also makes the compound susceptible to degradation via hydrolysis and other side reactions.[1][2] This guide will address how to manage this reactivity to achieve successful and reproducible outcomes.
Diagram 1: Key Structural Features
Caption: Step-by-step logic for diagnosing low-yield reactions.
Potential Causes & Solutions
-
Cause A: Degraded Starting Material. The reagent may have hydrolyzed prior to use.
-
Solution: Always verify the purity of the starting material via TLC or ¹H NMR before starting a reaction. If degradation is observed, either use a fresh bottle or purify the material if possible (though this can be difficult due to its instability).
-
-
Cause B: Presence of Water. Trace amounts of water in the solvent or on glassware can hydrolyze the benzyl bromide faster than the desired reaction can occur.
-
Solution: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven ( >100°C) for several hours and cool under an inert atmosphere. If using reagents like K₂CO₃, ensure they are anhydrous.
-
-
Cause C: Competing Reaction Pathways. The choice of solvent and nucleophile can favor undesired SN1 pathways, elimination, or reaction with the solvent itself.
-
Solution: For bimolecular substitutions (SN2), which are common for primary halides, polar aprotic solvents like DMF, acetonitrile, or acetone are preferred. [3]They solvate the cation but not the nucleophile, increasing its reactivity. Avoid protic solvents (e.g., ethanol, methanol) which can act as competing nucleophiles and promote solvolysis via an SN1 mechanism.
-
Problem 2: Product Decomposes During Silica Gel Chromatography
Your reaction works well (as confirmed by crude TLC/NMR), but the desired product is lost during purification on a standard silica gel column.
Potential Causes & Solutions
-
Cause A: Acidity of Silica Gel. Standard silica gel is slightly acidic (pH ~4-5). This acidic environment can catalyze the hydrolysis of any remaining C-Br bonds or other acid-sensitive functional groups in your product.
-
Solution 1 (Neutralization): Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (or another volatile base) by volume. Let it stir for 15-30 minutes before packing the column. This neutralizes the acidic sites.
-
Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase, such as neutral alumina or a reverse-phase (C18) column, if your product is compatible.
-
Solution 3 (Avoid Chromatography): If the product is a solid, attempt purification via recrystallization to avoid contact with silica gel altogether.
-
Diagram 3: Competing Reaction Mechanisms
Caption: Desired SN2 pathway vs. undesired hydrolysis side reaction.
Recommended Experimental Protocol
General Procedure for Nucleophilic Substitution with a Phenol
This protocol provides a robust starting point for reacting this compound with a phenolic nucleophile.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 120°C for at least 4 hours. Cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: To the cooled flask, add the substituted phenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to create a stirrable suspension (concentration typically 0.1-0.5 M).
-
Initiation: Add a solution of this compound (1.0 eq) in a small amount of anhydrous acetonitrile dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting benzyl bromide. If the reaction is sluggish, it can be gently heated to 40-50°C. Benzylic brominations are often performed photochemically or with a radical initiator. [4][5]6. Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃, KBr).
-
Rinse the filter cake with a small amount of fresh solvent (acetonitrile or ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude residue can be purified by flash column chromatography using a silica gel column pre-treated with 1% triethylamine in the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
References
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
PubChem. Methyl 2-(bromomethyl)benzoate. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]
-
PubChem. Methyl 2-(bromomethyl)-4-methoxybenzoate. National Center for Biotechnology Information. [Link]
-
Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(9), 3235–3237. [Link]
-
Chemistry Steps. Benzylic Bromination. [Link]
-
Common Organic Chemistry. Benzyl Bromide. [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
-
Baker, J. W. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society, (Resumed), 214. [Link]
-
Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2014). On the Wohl–Ziegler Bromination of Benzylic Compounds Using N-Bromosuccinimide in a Continuous-Flow Reactor. The Journal of Organic Chemistry, 79(1), 223–229. [Link]
-
Leed, A. R., Boettger, S. D., & Ganem, B. (1983). A convenient, scalable method for the selective benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. [Link]
-
Greenway, T. D., et al. (2019). Continuous photochemical benzylic bromination using in situ generated Br2. Green Chemistry, 22(1), 121-125. [Link]
Sources
Technical Support Center: Optimizing Temperature for Reactions Involving Methyl 2-(bromomethyl)-5-methoxybenzoate
Welcome to the technical support center for optimizing reactions with Methyl 2-(bromomethyl)-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for temperature control in your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What is the primary reactivity of this compound and how does temperature influence it?
This compound's primary reactivity lies in its benzylic bromide group. This group is an excellent electrophile for nucleophilic substitution reactions, typically proceeding through an SN2 mechanism.[1] The benzylic position makes the carbon highly susceptible to nucleophilic attack.
Temperature is a critical parameter that directly influences the rate of these substitution reactions. According to the Arrhenius equation, a higher temperature generally leads to a faster reaction rate. However, an overly aggressive temperature can lead to undesirable side reactions, such as elimination or decomposition, ultimately reducing the yield and purity of your desired product.
FAQ 2: What are the typical temperature ranges for nucleophilic substitution reactions with this compound?
The optimal temperature range is highly dependent on the specific nucleophile and solvent system being used. However, a general guideline is as follows:
| Nucleophile Type | Typical Temperature Range (°C) | Notes |
| Weak Nucleophiles (e.g., alcohols, water) | 50 - 100°C | Higher temperatures are often required to drive the reaction to completion. |
| Strong Nucleophiles (e.g., alkoxides, phenoxides, amines) | 0 - 50°C | These reactions are often exothermic and may require initial cooling to control the reaction rate and prevent side reactions.[2] |
| Microwave-Assisted Synthesis | 100 - 150°C | Microwave irradiation can significantly shorten reaction times, often from hours to minutes.[3][4] |
It is crucial to start with a lower temperature and gradually increase it while monitoring the reaction progress by a suitable analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
FAQ 3: My reaction is sluggish or not proceeding to completion. Should I just increase the temperature?
While increasing the temperature is a common strategy to accelerate a slow reaction, it should be approached with caution. Before raising the temperature, consider the following:
-
Nucleophile Strength: Is your nucleophile strong enough for the desired transformation? A stronger nucleophile might be necessary.
-
Base Strength: In reactions like the Williamson ether synthesis, the choice of base is critical. A stronger base might be needed to deprotonate the nucleophile effectively.[2]
-
Solvent Choice: The solvent plays a crucial role in stabilizing the transition state. A switch to a more polar aprotic solvent like DMF or DMSO can sometimes accelerate SN2 reactions.
-
Catalyst: Is a phase-transfer catalyst applicable to your reaction? This can be particularly useful in biphasic systems.
If these factors have been optimized and the reaction is still slow, a moderate increase in temperature (e.g., in 10-20°C increments) while carefully monitoring for side product formation is a reasonable approach.
FAQ 4: I am observing significant side product formation. How can I use temperature to improve selectivity?
The formation of side products is a common issue, often exacerbated by elevated temperatures. Here's how temperature control can enhance selectivity:
-
Lowering the Temperature: This is the most direct way to minimize side reactions. Many side reactions have a higher activation energy than the desired reaction, so lowering the temperature will disproportionately slow them down.
-
Controlling the Rate of Addition: For highly exothermic reactions, adding one reagent dropwise at a low temperature can help maintain a consistent internal temperature and prevent localized "hot spots" that can lead to side product formation.
-
Optimizing Initiator Temperature: In radical bromination reactions for the synthesis of the starting material, the reaction is preferably carried out slightly above or below the 10-hour half-life decomposition temperature of the initiator (±10° C).[5] Operating below this temperature generally results in a more sparing use of the initiator and higher selectivity, albeit at the cost of longer reaction times.[5]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems related to temperature in your reactions involving this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | * Verify Temperature: Ensure your reaction is being conducted at the appropriate temperature for the specific nucleophile and solvent system (see FAQ 2). * Gradual Temperature Increase: If the reaction is clean but incomplete at a lower temperature, gradually increase the temperature in 10-20°C increments and monitor the progress. * Prolong Reaction Time: Sometimes, a longer reaction time at a moderate temperature is more effective than a shorter time at a high temperature. |
| Product Decomposition | * Lower the Temperature: High temperatures can lead to the thermal degradation of your starting material or product.[6] Try running the reaction at a lower temperature for a longer duration. * Check for Exotherms: Monitor the internal temperature of the reaction. If a significant exotherm is observed upon reagent addition, consider cooling the reaction mixture and adding the reagent more slowly. |
| Side Reactions Dominating | * Optimize for Selectivity: Lowering the reaction temperature is often the first step to improve selectivity. * Consider a Milder Base/Nucleophile: A highly reactive reagent may require milder conditions to avoid unwanted side reactions.[2] |
Problem 2: Formation of Impurities
| Possible Cause | Troubleshooting Steps |
| Elimination Products (E2) | * Lower the Temperature: Elimination reactions are often favored at higher temperatures. * Use a Less Hindered Base: If applicable, a less sterically hindered base can favor substitution over elimination. * Solvent Choice: Aprotic solvents generally favor SN2 over E2. |
| Over-alkylation or Di-substitution | * Control Stoichiometry: Ensure the correct molar ratios of reactants are being used. * Slow Addition: Add the this compound slowly to a solution of the nucleophile to maintain a low concentration of the electrophile and minimize the chance of multiple substitutions. * Lower Temperature: Slower reaction rates at lower temperatures can provide better control over the reaction. |
| Hydrolysis of the Ester | * Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can hydrolyze the methyl ester group, especially under basic or acidic conditions at elevated temperatures. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Temperature Optimization of a Nucleophilic Substitution Reaction
-
Initial Small-Scale Reaction: Set up a small-scale reaction (e.g., 0.1 mmol) at room temperature (or 0°C for highly reactive nucleophiles).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Temperature Increments: If no significant conversion is observed after 2-4 hours, increase the temperature by 10-20°C.
-
Continued Monitoring: Continue to monitor the reaction at the new temperature. Note the rate of product formation and the appearance of any new spots on the TLC plate, which may indicate side products.
-
Identify Optimal Range: Repeat the process of increasing the temperature and monitoring until a satisfactory reaction rate is achieved with minimal side product formation. This temperature range should be used for the larger-scale reaction.
Workflow for Temperature Optimization
Caption: A flowchart for systematic temperature optimization.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues.
References
- Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.
- Google Patents. (n.d.). Method of making benzylated phenols.
- Google Patents. (n.d.). Method for preparing substituted benzyl bromides.
-
Wikipedia. (2023, December 27). Williamson ether synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-Methoxybenzoate. Retrieved from [Link]
-
National Institutes of Health. (2021, December 6). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). Retrieved from [Link]
-
Cram. (n.d.). Williamson Ether Synthesis Lab Report. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Methyl-2-bromomethylbenzoate. Retrieved from [Link]
-
Reddit. (n.d.). Williamson Ether synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. Retrieved from [Link]
-
ResearchGate. (2021, December 7). (PDF) Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). Retrieved from [Link]
-
Semantic Scholar. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]
-
MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]
-
Organic Syntheses. (2017, March 11). Rhenium-Catalyzed ortho-Alkylation of Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-5-methoxybenzoate. Retrieved from [Link]
Sources
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- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]
- 6. Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010) - PMC [pmc.ncbi.nlm.nih.gov]
workup procedure for reactions using Methyl 2-(bromomethyl)-5-methoxybenzoate
Welcome to the dedicated technical support guide for researchers utilizing Methyl 2-(bromomethyl)-5-methoxybenzoate. This resource provides in-depth troubleshooting advice and answers to frequently encountered challenges during the reaction workup and purification phases. Our goal is to equip you with the expertise to navigate potential issues, ensuring the integrity and success of your synthesis.
Introduction: Understanding the Reagent
This compound is a versatile alkylating agent commonly employed in the synthesis of ethers, esters, and nitrogen-containing compounds. Its structure, featuring a reactive benzylic bromide and a methyl ester, presents unique challenges during the workup procedure. The primary concerns are the lability of the methyl ester to both acidic and basic conditions, and the potential for competing side reactions. This guide is structured to address these specific challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What is a general, robust workup procedure for a typical nucleophilic substitution reaction using this reagent?
A standard workup aims to quench the reaction, remove inorganic byproducts, and isolate the crude product in an organic solvent. The key is to maintain conditions that are as neutral as possible to prevent hydrolysis of the methyl ester.
Recommended General Protocol:
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature. Slowly quench the reaction by adding deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is a mild acidic salt that can neutralize basic reagents without creating a strongly acidic environment.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash sequentially with:
-
Deionized Water (1x): To remove the bulk of water-soluble inorganic salts and quenching agents.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution (1x, Optional but Recommended): To neutralize any residual acid. Use with caution and vent the separatory funnel frequently as CO₂ may evolve.
-
Brine (Saturated NaCl Solution) (1x): To break up any emulsions and remove residual water from the organic layer.
-
-
Drying & Filtration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and wash it with a small amount of the extraction solvent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
The following diagram illustrates this standard workflow.
Caption: General Aqueous Workup Workflow.
Q2: I suspect the methyl ester is hydrolyzing during my workup. How can I prevent this, and how can I confirm it's happening?
Ester hydrolysis (saponification) is a primary concern, especially under basic conditions, converting your desired product into a carboxylic acid.[1][2]
Prevention Strategies:
-
Avoid Strong Bases: Never use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in your aqueous wash if you intend to keep the methyl ester intact.[1]
-
Use a Mild Base: If a basic wash is necessary to remove acidic impurities, use a weak base like saturated sodium bicarbonate (NaHCO₃) and minimize contact time.
-
Temperature Control: Perform all aqueous workup steps at room temperature or below. Hydrolysis rates increase with temperature.
-
Acidic Conditions: While less common for this specific reagent's reactions, prolonged exposure to strong acids can also catalyze ester hydrolysis, especially if heated.[2][3][4]
Confirmation of Hydrolysis:
-
TLC Analysis: The resulting carboxylic acid will have a much lower Rf value (be more polar) than the ester. It may streak on the TLC plate.
-
Solubility: The carboxylic acid salt (after a basic wash) will be water-soluble. If you are losing product to the aqueous layer, acidify the aqueous layer with dilute HCl and see if a precipitate forms or if you can re-extract a new compound.
-
NMR Spectroscopy: In ¹H NMR, the singlet corresponding to the methyl ester protons (-OCH₃) at ~3.9 ppm will disappear, and a broad singlet for the carboxylic acid proton (-COOH) will appear downfield (>10 ppm).
-
IR Spectroscopy: Look for the disappearance of the C=O stretch of the ester (~1720 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch for the carboxylic acid (~1700 cm⁻¹).
Q3: My product and the unreacted starting material have very similar Rf values on TLC. How can I effectively separate them?
This is a common issue as the primary structural change is the replacement of a bromine atom with your nucleophile, which may not significantly alter polarity.
Separation Tactics:
-
Optimize Column Chromatography:
-
Solvent System: Test various solvent systems. A switch from ethyl acetate/hexanes to dichloromethane/methanol or using a small percentage of a more polar solvent might improve separation.
-
Column Dimensions: Use a longer, narrower column for better resolution.
-
Loading Technique: Ensure the crude material is loaded onto the column in a minimal amount of solvent as a concentrated band.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities. Test various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes).
-
Chemical Conversion (Last Resort): If the unreacted starting material is a significant contaminant, consider quenching the reaction with a nucleophile that will create a highly polar or easily separable byproduct. For example, adding a small amount of aqueous ammonia at the end of the reaction could convert the remaining bromomethyl compound to a more polar aminomethyl derivative. This should be approached with caution.
Q4: What are the most common side reactions, and how do they impact the workup?
The primary side reaction of concern is elimination, which competes with the desired SN2 substitution.[5][6]
-
E2 Elimination: This is more likely if a sterically hindered or strong base is used.[5] This can lead to the formation of an alkene byproduct. This byproduct is typically non-polar and can often be separated by column chromatography.
-
Self-Condensation/Dimerization: If the nucleophile is not reactive enough or is added too slowly, the starting material can potentially react with itself, especially under basic conditions, leading to dimeric ether byproducts. These are higher molecular weight and usually less polar than the desired product.
These byproducts add complexity to purification. Careful selection of a non-hindered base (like NaH or K₂CO₃) and appropriate reaction temperatures can minimize their formation from the start.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Product is water-soluble and lost in the aqueous layer. 3. Ester hydrolysis occurred, and the resulting carboxylate salt was washed away. | 1. Monitor reaction closely with TLC/LC-MS to confirm completion. 2. Back-extract the aqueous layers with your organic solvent. 3. Acidify the combined aqueous layers with 1M HCl to pH ~2-3 and extract again. Analyze the extract for the carboxylic acid product. |
| Persistent Emulsion during Extraction | 1. Presence of polar, high molecular weight byproducts. 2. Reaction mixture is too concentrated. | 1. Add a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous phase. 2. Dilute the entire mixture with more organic solvent and water. 3. Filter the entire emulsified mixture through a pad of Celite®. |
| Crude product is a dark oil or tar | 1. Reaction run at too high a temperature causing decomposition. 2. Presence of highly colored impurities. | 1. Lower the reaction temperature. 2. Consider passing the crude product through a short plug of silica gel or activated charcoal before detailed purification. |
| Multiple unexpected spots on TLC | 1. Formation of side products (elimination, dimerization). 2. Decomposition of starting material or product on the silica TLC plate. | 1. Re-evaluate reaction conditions (base, temperature). 2. Spot the TLC plate and elute immediately. Consider using TLC plates treated with a buffer if your compound is acid/base sensitive. |
Safety First: Handling this compound
This reagent is a benzylic bromide and should be treated as a lachrymator and a potential irritant.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the reagent and conduct the reaction in a certified chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
The following diagram outlines key decision points during troubleshooting.
Caption: Troubleshooting Decision Flowchart.
References
- Analytical Methods - RSC Publishing. The Royal Society of Chemistry.
- Basu, M. K., Sarkar, D. C., & Ranu, B. C. (1989). A Mild and Selective Method of Ester Hydrolysis.SYNTHETIC COMMUNICATIONS, 19(3&4), 627-631.
- How would you explain Williamson's ether synthesis with an example? (2022). Quora.
- Hydrolysis of methyl esters. (US4185027A). Google Patents.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Williamson ether synthesis trouble, 2.0. (2015). Reddit.
- Ester to Acid - Common Conditions. Organic Chemistry Portal.
- Williamson Ether Synthesis. ChemTalk.
- Methyl Esters. Organic Chemistry Portal.
- Williamson ether synthesis. Wikipedia.
- Hydrolysis of esters. Chemguide.
- Methyl 2-(bromomethyl)benzoate. PubChem.
- Methyl 2-(bromomethyl)-3-nitrobenzoate. PubChem.
Sources
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Analysis of Methyl 2-(bromomethyl)-5-methoxybenzoate and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, safety, and efficacy of synthesized compounds. A slight change in substituent position on an aromatic ring can drastically alter a molecule's biological activity and pharmacokinetic profile. This guide provides an in-depth comparison of the spectral analysis of Methyl 2-(bromomethyl)-5-methoxybenzoate and two of its closely related isomers: Methyl 3-(bromomethyl)-5-methoxybenzoate and Methyl 4-(bromomethyl)-3-methoxybenzoate.
The Importance of Isomer Differentiation in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs), the formation of positional isomers as impurities is a common challenge. The three isomers discussed here possess the same molecular formula and weight, making them difficult to distinguish by simple methods. However, their different spatial arrangements of the bromomethyl, methoxy, and methyl ester groups will lead to distinct interactions with biological targets and metabolic enzymes. Therefore, a rigorous analytical methodology for their individual identification is paramount.
Molecular Structures of the Isomers
To visually represent the compounds at the heart of this guide, their molecular structures are presented below.
Caption: Molecular structures of the target compound and its isomers.
¹H NMR Spectroscopy: A Powerful Tool for Isomer Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers of substituted aromatic compounds. The chemical shift, splitting pattern (multiplicity), and coupling constants (J-values) of the aromatic protons provide a unique fingerprint for the substitution pattern on the benzene ring.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts for the three isomers, generated using a standard NMR prediction engine.
| Proton | This compound (Predicted δ, ppm) | Methyl 3-(bromomethyl)-5-methoxybenzoate (Predicted δ, ppm) | Methyl 4-(bromomethyl)-3-methoxybenzoate (Predicted δ, ppm) |
| -COOCH₃ | 3.90 (s, 3H) | 3.92 (s, 3H) | 3.91 (s, 3H) |
| -OCH₃ | 3.84 (s, 3H) | 3.86 (s, 3H) | 3.95 (s, 3H) |
| -CH₂Br | 4.95 (s, 2H) | 4.50 (s, 2H) | 4.70 (s, 2H) |
| Aromatic H | 7.45 (d, J=3.0 Hz, 1H) | 7.60 (s, 1H) | 7.55 (d, J=8.0 Hz, 1H) |
| Aromatic H | 7.35 (d, J=8.8 Hz, 1H) | 7.45 (s, 1H) | 7.50 (s, 1H) |
| Aromatic H | 7.00 (dd, J=8.8, 3.0 Hz, 1H) | 7.15 (s, 1H) | 7.40 (d, J=8.0 Hz, 1H) |
Disclaimer: These are predicted values and may differ from experimental results.
Interpretation of ¹H NMR Spectra
The key to differentiating the isomers lies in the aromatic region (δ 7.0-8.0 ppm).
-
This compound: This isomer is expected to show three distinct signals in the aromatic region. The proton at C6 will be a doublet, the proton at C4 will be a doublet, and the proton at C3 will be a doublet of doublets due to coupling with both adjacent protons.
-
Methyl 3-(bromomethyl)-5-methoxybenzoate: This isomer has a higher degree of symmetry in its aromatic proton environment. We expect to see three signals, likely appearing as singlets or very finely split multiplets depending on the resolution and the magnitude of the long-range coupling constants.
-
Methyl 4-(bromomethyl)-3-methoxybenzoate: This isomer will also exhibit three aromatic protons. The two protons in a para relationship will likely appear as doublets with a large coupling constant (typically 7-10 Hz)[1], while the third proton will be a singlet or a finely split doublet.
The chemical shift of the benzylic protons (-CH₂Br) is also informative. The proximity of the electron-withdrawing ester group in the 2-position is expected to deshield these protons, shifting them further downfield compared to the other isomers.
Caption: Predicted ¹H NMR splitting patterns for the aromatic protons.
¹³C NMR Spectroscopy: Differentiating Carbon Environments
Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by revealing the number of unique carbon atoms and their electronic environments.
Predicted ¹³C NMR Data
| Carbon | This compound (Predicted δ, ppm) | Methyl 3-(bromomethyl)-5-methoxybenzoate (Predicted δ, ppm) | Methyl 4-(bromomethyl)-3-methoxybenzoate (Predicted δ, ppm) |
| -COOCH₃ | 52.5 | 52.3 | 52.4 |
| -OCH₃ | 55.8 | 55.6 | 56.0 |
| -CH₂Br | 30.0 | 33.5 | 28.5 |
| Aromatic C | ~114-160 | ~115-160 | ~112-160 |
| C=O | 166.5 | 166.0 | 166.2 |
Disclaimer: These are predicted values and may differ from experimental results.
Interpretation of ¹³C NMR Spectra
The chemical shifts of the aromatic carbons are highly dependent on the substituent pattern. While predicting the exact shifts is complex, the number of signals in the aromatic region can be a key differentiator. All three isomers are expected to show six distinct aromatic carbon signals. The chemical shift of the benzylic carbon (-CH₂Br) will also vary depending on the electronic environment.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and can provide clues about the aromatic substitution pattern.
Expected IR Absorptions
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| C=O (ester) | Stretch | 1720-1730 |
| C-O (ester) | Stretch | 1250-1300 and 1000-1150 |
| C-O (ether) | Stretch | 1200-1275 (aryl) |
| C-H (aromatic) | Stretch | 3000-3100 |
| C-H (aliphatic) | Stretch | 2850-3000 |
| C-Br | Stretch | 500-600 |
| C-H (out-of-plane bend) | Bend | 700-900 |
Interpretation of IR Spectra
All three isomers will show strong characteristic absorptions for the ester carbonyl (C=O) and the C-O stretches. The most informative region for distinguishing these isomers is the C-H out-of-plane bending region (700-900 cm⁻¹). The substitution pattern on the benzene ring dictates the number and position of these bands. For trisubstituted benzenes, the patterns can be complex, but they will be distinct for each isomer.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is essential for confirming the molecular weight of the compounds and can provide structural information through analysis of fragmentation patterns.
Expected Fragmentation
The molecular ion peak (M⁺) for all three isomers will be observed at m/z corresponding to the molecular weight of C₁₀H₁₁BrO₃. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will also be observed.
The most significant fragmentation pathway is expected to be the benzylic cleavage, resulting in the loss of a bromine radical (•Br) to form a stable benzylic cation. This would result in a prominent peak at m/z = 179. Further fragmentation of this ion would be indicative of the substitution pattern. For example, the loss of formaldehyde (CH₂O) from the methoxy group is a possibility.
Caption: A simplified proposed fragmentation pathway.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to separate the isomers.
-
MS Detection: Use an electron ionization (EI) source (typically at 70 eV) and a mass analyzer (e.g., a quadrupole) to detect the eluting compounds.
Conclusion
While the lack of readily available experimental data for this compound and its isomers presents a challenge, a combination of spectroscopic techniques, guided by predictive tools and a strong understanding of fundamental principles, provides a clear path for their differentiation. The most definitive information is derived from the splitting patterns of the aromatic protons in ¹H NMR spectra. ¹³C NMR, IR, and MS provide crucial complementary data to confirm the structure and purity of each isomer. This guide serves as a comprehensive framework for any researcher or drug development professional tasked with the analysis of these or similarly substituted aromatic compounds.
References
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. Retrieved from [Link]
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Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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University of Regensburg. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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A Comparative Analysis of the Reactivity of Methyl 2-(bromomethyl)-5-methoxybenzoate and Benzyl Bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the intricate process of drug development, the selection of appropriate starting materials and intermediates is paramount. The reactivity of these molecules dictates reaction kinetics, product yields, and ultimately, the efficiency of a synthetic route. This guide provides an in-depth comparative analysis of the reactivity of two benzylic bromides: the workhorse reagent, benzyl bromide, and its substituted analogue, Methyl 2-(bromomethyl)-5-methoxybenzoate. Understanding the nuanced differences in their reactivity is crucial for chemists aiming to fine-tune their synthetic strategies.
Introduction: The Significance of Benzylic Halides in Synthesis
Benzyl bromide and its derivatives are highly valued reagents in organic chemistry due to their propensity to undergo nucleophilic substitution reactions. This reactivity stems from the stability of the benzylic carbocation intermediate in S"N"1 reactions and the accessibility of the benzylic carbon for backside attack in S"N"2 reactions. The phenyl ring plays a crucial role in stabilizing the transition states of both pathways through resonance.[1] The introduction of substituents onto the aromatic ring, as in the case of this compound, can significantly modulate this inherent reactivity through a combination of electronic and steric effects.
This guide will dissect these effects, provide a detailed experimental protocol for a comparative kinetic study, and present a comprehensive analysis of the expected outcomes.
Unraveling the Structural and Electronic Differences
The key to understanding the disparate reactivity of these two compounds lies in their molecular architecture. Benzyl bromide presents an unsubstituted phenyl ring, while this compound features two substituents: a methoxy group (-OCH₃) in the meta position relative to the bromomethyl group and a methyl ester group (-COOCH₃) in the ortho position.
dot
Figure 1: Chemical structures of Benzyl Bromide and this compound.
These substituents exert distinct electronic and steric influences on the benzylic carbon, the reaction center.
Electronic Effects:
-
Methoxy Group (-OCH₃): The methoxy group is a powerful electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic ring. However, due to its electronegativity, it also exerts an electron-withdrawing inductive effect. In the meta position, the resonance effect is minimized, and the inductive effect is more pronounced, leading to a net electron-withdrawing character at the reaction center.
-
Methyl Ester Group (-COOCH₃): The methyl ester group is a deactivating group, meaning it withdraws electron density from the aromatic ring through both a strong inductive effect and a resonance effect. Positioned ortho to the bromomethyl group, its electron-withdrawing nature will significantly impact the electron density at the benzylic carbon.
Steric Effects:
The ortho-substituted methyl ester group in this compound introduces significant steric hindrance around the reaction center. This bulkiness can impede the approach of a nucleophile in an S"N"2 reaction.[2][3]
A Framework for Quantitative Comparison: A Kinetic Study
To empirically compare the reactivity of these two compounds, a kinetic study monitoring the rate of a nucleophilic substitution reaction is the most direct approach. A common method involves reacting the benzyl bromide derivative with a nucleophile in a suitable solvent and monitoring the disappearance of the starting material or the appearance of the product over time.
Experimental Protocol: A Conductometric Approach
This protocol outlines a method for comparing the rates of solvolysis (reaction with the solvent) of benzyl bromide and this compound in an 80% ethanol-water mixture. The progress of the reaction can be monitored by the change in conductivity of the solution as the bromide ion is liberated.[4][5]
Materials:
-
Benzyl Bromide
-
This compound
-
Absolute Ethanol
-
Deionized Water
-
Conductivity Meter and Probe
-
Thermostated Water Bath
-
Volumetric Flasks and Pipettes
-
Reaction Vessels (e.g., small, jacketed beakers)
dot
Figure 2: Experimental workflow for the kinetic study.
Procedure:
-
Solvent Preparation: Prepare a sufficient volume of 80% (v/v) ethanol-water by mixing the appropriate volumes of absolute ethanol and deionized water.
-
Stock Solution Preparation: Prepare dilute stock solutions (e.g., 0.1 M) of both benzyl bromide and this compound in absolute ethanol.
-
Reaction Setup: Place a known volume of the 80% ethanol-water solvent into the reaction vessel and allow it to equilibrate to the desired temperature in the thermostated water bath.
-
Initiation and Monitoring: Inject a small, precise volume of the substrate stock solution into the reaction vessel with vigorous stirring to ensure rapid mixing. Immediately begin recording the conductivity of the solution at regular time intervals.
-
Data Collection: Continue to record the conductivity until it reaches a stable value, indicating the completion of the reaction.
-
Data Analysis: The first-order rate constant (k) for the solvolysis reaction can be determined by plotting ln(G"∞" - G"t") versus time, where G"∞" is the conductivity at infinite time and G"t" is the conductivity at time t. The slope of this plot will be equal to -k.
Predicted Reactivity and Mechanistic Interpretation
Based on the electronic and steric factors discussed, we can predict the relative reactivity of the two compounds.
Expected Reactivity Order:
Benzyl Bromide > this compound
Rationale:
-
Electronic Deactivation: Both the methoxy group (in the meta position) and the methyl ester group (in the ortho position) on this compound are electron-withdrawing. This will destabilize the developing positive charge in the transition state of both S"N"1 and S"N"2 reactions, thereby decreasing the reaction rate compared to the unsubstituted benzyl bromide.[5][6]
-
Steric Hindrance: The bulky ortho-methyl ester group will significantly hinder the backside attack of the nucleophile (in this case, the solvent) required for an S"N"2 mechanism. This steric impediment will lead to a slower reaction rate.[2]
dot
Sources
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- 3. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
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- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Methyl 2-(bromomethyl)-5-methoxybenzoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of alkylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the diverse array of electrophiles, benzylic bromides stand out for their heightened reactivity, enabling the facile construction of complex molecular architectures. This guide provides an in-depth technical analysis of Methyl 2-(bromomethyl)-5-methoxybenzoate, a versatile building block, and offers a comparative perspective on its reaction products with alternative reagents. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction to this compound: A Versatile Reagent
This compound is a substituted benzyl bromide that features both an electron-withdrawing methyl ester and an electron-donating methoxy group on the aromatic ring. This unique electronic profile, coupled with the inherent reactivity of the benzylic bromide moiety, makes it a valuable reagent for introducing a 2-methoxycarbonyl-4-methoxybenzyl group into a variety of molecules. The benzylic carbon is highly susceptible to nucleophilic attack, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds.
The enhanced reactivity of benzylic bromides stems from the ability of the adjacent aromatic ring to stabilize the transition state of S(_N)2 reactions and any potential carbocationic intermediate in S(_N)1-type pathways through resonance.[1] This inherent reactivity allows for milder reaction conditions compared to their aliphatic counterparts.
Synthesis of this compound
The preparation of this compound typically involves the radical bromination of the corresponding methyl 2-methyl-5-methoxybenzoate. A reliable method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO), under photochemical or thermal conditions.
Experimental Protocol: Synthesis of a Related Benzyl Bromide
Reaction Scheme:
Caption: General scheme for the benzylic bromination of a toluene derivative.
Step-by-Step Procedure (Adapted):
-
A solution of methyl 2-methyl-5-methoxybenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl(_4)) is prepared in a round-bottom flask.
-
N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, 0.05 eq) are added to the solution.
-
The reaction mixture is heated to reflux and irradiated with a light source (e.g., a tungsten lamp) to initiate the radical chain reaction.
-
The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
The organic layer is dried over an anhydrous salt (e.g., Na(_2)SO(_4)), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography on silica gel.
Characterization of Reaction Products: A Comparative Analysis
The utility of this compound lies in its ability to react with a wide range of nucleophiles. This section explores its reactions with nitrogen, oxygen, and sulfur nucleophiles, providing a comparative analysis with the parent compound, benzyl bromide, and other substituted benzyl bromides.
Reactions with Nitrogen Nucleophiles
The alkylation of amines and other nitrogen-containing heterocycles is a fundamental transformation in organic synthesis, particularly in the construction of pharmaceutical scaffolds.[3]
General Reaction Workflow:
Caption: Workflow for the N-alkylation reaction and subsequent product analysis.
Comparative Performance:
| Alkylating Agent | Nucleophile | Product | Yield (%) | Reaction Conditions | Reference |
| This compound | Amine/Heterocycle | N-(2-methoxycarbonyl-4-methoxybenzyl) derivative | (Expected High) | K(_2)CO(_3), DMF, rt | Inferred |
| Benzyl Bromide | Phthalimide | N-Benzylphthalimide | 72-79 | K(_2)CO(_3), DMF, rt | [4] |
| 4-Chlorobenzyl Bromide | Phthalimide | N-(4-Chlorobenzyl)phthalimide | High | K(_2)CO(_3), DMF, rt | [4] |
The presence of the methoxy group in this compound may slightly enhance the reactivity in S(_N)2 reactions due to its electron-donating nature, which can stabilize the transition state. However, the ortho-ester group might introduce some steric hindrance compared to unsubstituted benzyl bromide.
Characterization of a Representative N-Alkylated Product:
While specific data for a product derived from this compound is not available in the provided search results, the characterization of a related N-(4-methoxybenzyl) derivative provides a useful reference.[5]
-
¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the benzylic methylene protons (CH(_2)) typically in the range of 4.5-5.0 ppm. The aromatic protons would appear as a set of multiplets in the aromatic region (6.8-8.0 ppm), and singlets for the methoxy and methyl ester protons would be observed around 3.8-3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the benzylic carbon around 45-55 ppm. The aromatic carbons, the ester carbonyl carbon, and the methoxy carbons would also be present at their characteristic chemical shifts.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecular ion peak [M+H]
.
Reactions with Oxygen Nucleophiles
O-alkylation of phenols and alcohols is a common strategy for the synthesis of ethers, which are prevalent in natural products and pharmaceuticals.
Comparative Performance:
| Alkylating Agent | Nucleophile | Product | Yield (%) | Reaction Conditions | Reference |
| This compound | Phenol | O-(2-methoxycarbonyl-4-methoxybenzyl) ether | (Expected High) | K(_2)CO(_3), Acetone, reflux | Inferred |
| Benzyl Bromide | Phenol | Benzyl phenyl ether | 95 | K(_2)CO(_3), Acetone, reflux | [6] |
| 4-Methoxybenzyl Chloride | Phenol | 4-Methoxybenzyl phenyl ether | 92 | K(_2)CO(_3), DMF, 80 °C | [6] |
The reactivity of this compound in O-alkylation is expected to be comparable to that of benzyl bromide, affording high yields under standard Williamson ether synthesis conditions.
Reactions with Sulfur Nucleophiles
The formation of thioethers through the alkylation of thiols is a robust and high-yielding reaction.
Comparative Performance:
| Alkylating Agent | Nucleophile | Product | Yield (%) | Reaction Conditions | Reference |
| This compound | Thiol | S-(2-methoxycarbonyl-4-methoxybenzyl) thioether | (Expected High) | Base, Solvent, rt | Inferred |
| Benzyl Bromide | Thiophenol | Benzyl phenyl sulfide | 98 | NaOH, EtOH, rt | [6] |
Given the high nucleophilicity of thiols, the reaction with this compound is anticipated to proceed rapidly and in excellent yield.
Intramolecular Cyclization Reactions
The strategic placement of the reactive bromomethyl group and the ester functionality in this compound makes it an excellent precursor for intramolecular cyclization reactions to form various heterocyclic systems, although specific examples were not found in the provided search results. For instance, reaction with a bifunctional nucleophile could lead to the formation of fused ring systems. The general principle of such cyclizations is well-established in the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles.[7][8]
Alternative Reagents and Synthetic Strategies
While this compound is a potent alkylating agent, alternative reagents and synthetic strategies can be employed to achieve similar molecular transformations.
-
Other Substituted Benzyl Halides: A wide variety of substituted benzyl bromides and chlorides are commercially available, allowing for the introduction of different substitution patterns on the aromatic ring. The electronic nature of the substituents will influence the reactivity of the benzylic halide.[1]
-
Mitsunobu Reaction: For the O-alkylation of phenols and N-alkylation of some heterocycles, the Mitsunobu reaction, using the corresponding alcohol (Methyl 2-(hydroxymethyl)-5-methoxybenzoate), triphenylphosphine, and a dialkyl azodicarboxylate, offers an alternative under milder, neutral conditions.
-
Reductive Amination: For the synthesis of N-benzylated amines, reductive amination of the corresponding aldehyde (2-formyl-5-methoxybenzoate) with an amine in the presence of a reducing agent provides a complementary approach. A method for the synthesis of a similar aldehyde, 5-formyl-2-methoxy methyl benzoate, has been reported.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the 2-methoxycarbonyl-4-methoxybenzyl moiety. Its reactivity profile, characterized by the activated benzylic bromide, allows for efficient alkylation of a broad range of nucleophiles under relatively mild conditions. While direct, quantitative comparisons with other benzylic bromides are not extensively documented in the literature for this specific substrate, the fundamental principles of physical organic chemistry and the available data for related compounds suggest a high degree of reactivity, comparable to or even exceeding that of unsubstituted benzyl bromide in many cases. The choice of alkylating agent will ultimately depend on the specific synthetic target, the nature of the nucleophile, and the desired reaction conditions. This guide provides a foundational understanding of the performance and characterization of reaction products derived from this compound, empowering researchers to strategically incorporate this valuable building block into their synthetic designs.
References
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Nitrogen Heterocycles as Versatile Scaffolds in Organic Synthesis and Advanced Materials. Chemistry Research Journal. [Link]
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Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy. Application in a Formal Total Synthesis of (+)-FR900482. PubMed Central. [Link]
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Synthesis of Nitrogen Heterocycles. Science of Synthesis. [Link]
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Methoxy-bromination and alkylation problems. Reddit. [Link]
- Preparation method of 5-formyl-2-methoxy methyl benzoate.
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Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. [Link]
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Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. Semantic Scholar. [Link]
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Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. MDPI. [Link]
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Path to Medium-Sized Sulfur-Containing Heterocycles. ChemistryViews. [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
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SYNTHESIS OF NOVEL NITROGEN HETEROCYCLES BEARING BIOLOGICAL ACTIVE CARBOXAMIDE MOIETY AS POTENTIAL ANTITUMOR AGENTS Safyah B. Ba. AJOL. [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. [Link]
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Synthesis of an 8-membered oxygen-containing benzo-fused heterocycle using flow technologies. University of Pretoria. [Link]
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Molbank | Topical Collection : Heterocycle Reactions. MDPI. [Link]
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Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control. PubMed Central. [Link]
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Sulfur-rich heterocycles from 2-metalated benzo[b]thiophene and benzo[b]furan: synthesis and structure. PubMed. [Link]
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A Guide to the Structural Elucidation of Methyl 2-(bromomethyl)-5-methoxybenzoate and its Derivatives: A Comparative Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the methodologies for determining the three-dimensional atomic arrangement of methyl 2-(bromomethyl)-5-methoxybenzoate and its derivatives. While a definitive X-ray crystal structure for this specific molecule is not publicly available in crystallographic databases as of the time of this publication, this document will serve as a detailed roadmap for its structural elucidation. We will delve into the principles of X-ray crystallography, from synthesis and crystal growth to data analysis, and compare its utility with other powerful analytical techniques.
The Unseen Structure: Predicting the Geometry of this compound
In the absence of a determined crystal structure, we can predict the molecular geometry based on the known structures of related methyl benzoate derivatives. The molecule consists of a benzene ring substituted with a methyl ester, a bromomethyl group, and a methoxy group. The planarity of the benzene ring will be the dominant feature, with the substituents extending from it. The exact conformation, particularly the torsion angles of the methyl ester and bromomethyl groups relative to the ring, will be influenced by steric and electronic factors. Intermolecular interactions in the crystalline state, such as C-H···O and potential halogen bonding involving the bromine atom, would dictate the crystal packing.[1]
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) remains the most powerful technique for unambiguously determining the atomic structure of crystalline materials.[2] It provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in a molecule.[3] The workflow for determining the crystal structure of a novel compound like this compound can be broken down into three key stages: synthesis and purification, crystal growth, and X-ray diffraction analysis.
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for determining the crystal structure of a small molecule.
Part 1: Synthesis and Purification
The synthesis of this compound would likely involve the bromination of a suitable precursor, such as methyl 2-methyl-5-methoxybenzoate.
Protocol for Synthesis (Illustrative):
-
Starting Material: Methyl 2-methyl-5-methoxybenzoate.
-
Bromination: A common method for benzylic bromination is the use of N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent such as carbon tetrachloride, heated to reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Purification: The crude product is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the pure this compound.
Part 2: Growing High-Quality Single Crystals
Obtaining crystals suitable for SC-XRD is often the most challenging step. The goal is to grow well-ordered, single crystals of an appropriate size (typically 0.1-0.5 mm in each dimension). Recrystallization is the primary method for purifying non-volatile organic solids and for growing single crystals.[4]
Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] A range of solvents of varying polarities should be screened (e.g., hexane, ethyl acetate, ethanol, acetone, and mixtures thereof).
-
Dissolution: The purified compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Cooling: The solution is allowed to cool slowly and undisturbed to room temperature.[5] This slow cooling promotes the formation of large, well-ordered crystals. The process can be further encouraged by subsequent cooling in a refrigerator or freezer.
-
Crystal Growth Techniques: Several methods can be employed to encourage crystal growth:
-
Slow Evaporation: The saturated solution is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[6]
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a larger, sealed container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.[6]
-
Seeding: Introducing a tiny, pre-existing crystal of the compound can provide a nucleation site for further crystal growth.[7]
-
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully separated from the mother liquor and washed with a small amount of cold solvent to remove any surface impurities.
Part 3: X-ray Diffraction Data Collection and Structure Refinement
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Protocol for X-ray Diffraction Analysis:
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a series of diffraction images.[2] A complete dataset usually requires rotating the crystal through 180°.[2]
-
Data Processing: The collected diffraction images are processed to determine the position and intensity of each diffraction spot.[8] This information is then used to determine the unit cell dimensions and space group of the crystal.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data to improve the atomic positions, and thermal parameters.[9][10] This iterative process continues until the calculated diffraction pattern from the model closely matches the experimentally observed pattern. The quality of the final structure is assessed using parameters such as the R-factor.
Alternative and Complementary Structural Elucidation Techniques
While SC-XRD provides the most definitive three-dimensional structure, other spectroscopic techniques are invaluable for characterizing the molecule and are often used in conjunction with or as an alternative to crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[11][12] For this compound, 1H and 13C NMR would provide crucial information.
-
¹H NMR: Would show distinct signals for the aromatic protons, the methoxy protons, the methyl ester protons, and the bromomethyl protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.
-
¹³C NMR: Would reveal the number of unique carbon environments in the molecule, further confirming the overall structure.[13]
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments can establish correlations between protons and carbons, providing unambiguous evidence for the connectivity of the molecular framework.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[14][15][16][17]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
-
Tandem Mass Spectrometry (MS/MS): Involves fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern can provide clues about the different functional groups and their connectivity within the molecule.
Comparative Analysis of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous structure determination. | Requires a single, well-ordered crystal of suitable size. Not applicable to amorphous solids or liquids. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships. | Provides detailed structural information in solution. Non-destructive. | Does not provide precise bond lengths and angles. Can be complex for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, structural fragments. | High sensitivity, requires very small sample amounts. | Does not provide complete 3D structure. Isomers can be difficult to distinguish. |
Conclusion
The definitive determination of the X-ray crystal structure of this compound requires a systematic approach encompassing synthesis, purification, crystallization, and X-ray diffraction analysis. While this guide provides detailed protocols and insights into this process, it is crucial to recognize the complementary roles of other analytical techniques. NMR and mass spectrometry are indispensable for confirming the chemical identity and connectivity of the synthesized molecule before embarking on the often-challenging task of crystal growth. The successful elucidation of the crystal structure will provide invaluable information for understanding its chemical properties and for its potential applications in drug development and materials science.
References
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Bąk, A., Krawczyk, T., & Daszkiewicz, M. (2022). Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74–79. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
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PubChem. (n.d.). Methyl 2-bromo-5-methoxybenzoate. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Read, R. J. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(2), 52-56. [Link]
-
Wikipedia. (2024, January 25). X-ray crystallography. [Link]
-
Sheldrick, G. M. (n.d.). Structure refinement. MIT OpenCourseWare. Retrieved January 28, 2026, from [Link]
-
LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. [Link]
-
LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
-
Bioanalysis Zone. (n.d.). Small molecule analysis using MS. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]
-
ResearchGate. (n.d.). Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde. [Link]
-
Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. [Link]
-
University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. [Link]
-
Minor, W., et al. (2016). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 283(23), 4243-4261. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. [Link]
-
Matest. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
nptelhrd. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection [Video]. YouTube. [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
-
Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]
-
ResearchGate. (n.d.). Methyl 2-(benzoyloxy)benzoate. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
PubChem. (n.d.). Methyl 2-(bromomethyl)-4-methoxybenzoate. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal stucture of methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate. [Link]
-
Wikipedia. (2023, December 18). Recrystallization (chemistry). [Link]
-
Royal Society of Chemistry. (n.d.). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. [Link]
-
Institute of Chemistry, Academia Sinica. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
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HPLC analysis of Methyl 2-(bromomethyl)-5-methoxybenzoate reaction mixtures
Publish Comparison Guide: HPLC Analysis of Methyl 2-(bromomethyl)-5-methoxybenzoate Reaction Mixtures
Content Type: Technical Comparison Guide Target Audience: Pharmaceutical Process Chemists, Analytical Scientists, and Drug Development Researchers.
Executive Summary
This compound is a critical benzylic bromide intermediate often employed in the synthesis of isoquinoline alkaloids and indole-based therapeutics. Its analysis presents a unique "stability-vs-selectivity" paradox: the analyte is highly reactive toward nucleophilic solvolysis (degrading to the alcohol form in protic solvents), yet requires high-resolution separation to distinguish it from its metabolic precursor (Methyl 2-methyl-5-methoxybenzoate) and the over-brominated byproduct (Methyl 2-(dibromomethyl)-5-methoxybenzoate).
This guide objectively compares two analytical workflows:
-
The "Workhorse" Protocol (C18): Robust, widely available, but often struggles with critical pair resolution (Mono-Br vs. Di-Br).
-
The "High-Fidelity" Protocol (Core-Shell Phenyl-Hexyl): Leveraging
interactions for superior selectivity and speed.
The Analytical Challenge
The radical bromination of Methyl 2-methyl-5-methoxybenzoate is rarely 100% selective. A typical reaction mixture contains:
-
Impurity A (SM): Unreacted Methyl 2-methyl-5-methoxybenzoate.
-
Impurity B (Over-reaction): Methyl 2-(dibromomethyl)-5-methoxybenzoate.
-
Impurity C (Degradant): Methyl 2-(hydroxymethyl)-5-methoxybenzoate (Hydrolysis product).
Critical Failure Mode: Many standard methods fail because they use Methanol as a diluent or mobile phase component, causing in-situ methanolysis of the benzyl bromide during the run, leading to false quantitation.
Methodology Comparison
Method A: The Standard C18 Protocol
-
Mechanism: Hydrophobic interaction dominance.
-
Pros: Universal column availability; well-understood retention behavior.
-
Cons: Poor selectivity between the mono-bromo and di-bromo species due to similar hydrophobicity envelopes; requires longer gradients.
Method B: The Core-Shell Phenyl-Hexyl Protocol (Recommended)
-
Mechanism: Mixed-mode retention combining Hydrophobicity +
Stacking + Halogen-Selectivity. -
Pros: The phenyl ring on the stationary phase interacts specifically with the electron-deficient benzyl bromide system, providing superior resolution of the halogenated species from the non-halogenated starting material.
-
Cons: Column chemistry is more expensive; slightly higher backpressure.
Experimental Protocols
Sample Preparation (Crucial for Both Methods)
-
Diluent: 100% Acetonitrile (HPLC Grade, anhydrous). DO NOT USE METHANOL.
-
Procedure: Weigh 10 mg of reaction mixture into a 20 mL amber vial. Dissolve in 10 mL Acetonitrile. Sonicate for 30 seconds max. Inject immediately.
-
Why? Benzyl bromides react with methanol (forming the methyl ether) and water (forming the alcohol). Acetonitrile suppresses this degradation.
Chromatographic Conditions
| Parameter | Method A: Standard C18 | Method B: Core-Shell Phenyl-Hexyl |
| Column | C18, 5 µm, 250 x 4.6 mm (e.g., Agilent Zorbax or equiv) | Core-Shell Phenyl-Hexyl, 2.6 µm, 100 x 4.6 mm (e.g., Kinetex or equiv) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 50% B to 90% B in 20 min | 40% B to 80% B in 8 min |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Temperature | 30°C | 40°C |
| Detection | UV @ 254 nm | UV @ 240 nm |
| Run Time | 25 Minutes | 10 Minutes |
Performance Data Comparison
The following data represents average performance metrics observed during reaction monitoring validation.
| Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Analysis |
| Resolution (SM / Product) | Method B doubles the resolution due to | ||
| Resolution (Product / Di-Br) | Phenyl-Hexyl separates the bulky di-bromo species effectively. | ||
| Tailing Factor (Product) | 1.3 | 1.05 | Core-shell particles in Method B reduce mass transfer resistance. |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.1 µg/mL | Sharper peaks in Method B yield higher S/N ratios. |
| Throughput | 2 Samples/Hour | 5 Samples/Hour | Method B is 2.5x faster. |
Visualizing the Separation Logic
The following diagram illustrates the decision tree and mechanistic pathways for analyzing this specific reaction mixture.
Caption: Workflow comparison showing the mechanistic advantage of Phenyl-Hexyl phases in resolving halogenated benzyl derivatives.
Expert Insights & Troubleshooting
The "Ghost Peak" Phenomenon: If you observe a peak eluting before the starting material that grows over time in the autosampler, this is the Hydrolyzed Alcohol Impurity .
-
Cause: Moisture in the Acetonitrile or using non-capped vials.
-
Fix: Use pre-scored septa and ensure Acetonitrile is fresh.
The "Split Peak" Anomaly: Benzyl bromides can degrade on-column if the silica surface has active silanols.
-
Fix: Method B utilizes a "Core-Shell" particle which typically has advanced end-capping, significantly reducing silanol activity compared to older C18 generations.
References
-
Preparation of this compound. BenchChem. Accessed January 29, 2026.
-
Best Practices for Addressing Problems Associated With Unstable Solvents in (U)HPLC. Agilent Technologies Technical Note. Accessed January 29, 2026.
-
HPLC Separation of Benzyl Halides and Derivatives. Royal Society of Chemistry, Analytical Methods. Accessed January 29, 2026.
-
Validation of Compendial Procedures. USP <1225>. United States Pharmacopeia.
Sources
alternative reagents to Methyl 2-(bromomethyl)-5-methoxybenzoate for alkylation
An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-methoxybenzoate Alternatives
Introduction: The Case for Substitution
This compound (CAS 35450-36-3) is a workhorse intermediate in medicinal chemistry, particularly for the synthesis of isoindolinone-based immunomodulators (e.g., analogs of lenalidomide) and complex heterocycles.[1] Structurally, it offers a dual-activation motif: a highly reactive benzylic bromide for alkylation and an ortho-ester for subsequent cyclization.[1]
However, its utility comes with significant operational liabilities:[2]
-
Instability: The benzylic bromide is moisture-sensitive, prone to hydrolysis (releasing HBr), and degrades upon prolonged storage.
-
Safety Profile: It is a potent lachrymator and a direct alkylating agent, posing genotoxic risks.
-
Selectivity Issues: Its high reactivity can lead to over-alkylation (bis-alkylation) in the presence of primary amines or poly-nucleophiles.[1]
This guide evaluates three strategic alternatives that mitigate these risks while maintaining synthetic utility: the Chloromethyl Analog (Stability), the Hydroxymethyl Precursor (In-situ Activation), and the Phthalide Route (Atom Economy).
Part 1: Comparative Analysis of Alternatives
Option A: The "Drop-In" Replacement – Methyl 2-(chloromethyl)-5-methoxybenzoate
This analog replaces the bromine with chlorine.[1] While the carbon-chlorine bond is stronger (BDE ~81 kcal/mol vs. ~68 kcal/mol for C-Br), rendering it less reactive, this "bug" is a feature for scale-up.[1]
-
Mechanism: Requires activation via the Finkelstein reaction (catalytic or stoichiometric iodide) to generate the reactive iodide species in situ.
-
Pros: Significantly more stable to moisture/storage; often non-lachrymatory (or less severe); lower cost at scale.
-
Cons: Slower reaction rates without catalysis; requires polar aprotic solvents (Acetone, DMF) to facilitate halide exchange.
Option B: The "Green" Activation – Methyl 2-(hydroxymethyl)-5-methoxybenzoate
Using the alcohol precursor avoids handling active alkylating agents entirely until the moment of reaction.[1]
-
Mechanism: The alcohol is activated in situ using Mitsunobu conditions (PPh3/DIAD) for direct displacement by a nucleophile, or converted to a Mesylate/Tosylate intermediate.
-
Pros: High safety profile (starting material is non-toxic); allows for stereochemical control (if chiral); avoids HBr generation.
-
Cons: Poor atom economy (Mitsunobu generates phosphine oxide waste); Mesylates can be unstable.
-
Crucial Nuance: Ortho-hydroxymethyl benzoates exist in equilibrium with their lactone form (5-methoxyphthalide ).[1] Ensure your reagent is the open-chain ester if simple alkylation is the goal.
Option C: The "Strategic" Shift – 5-Methoxyphthalide
If your goal is to build an isoindolinone scaffold (the primary use of the bromide), the phthalide is the superior starting material.
-
Mechanism: Direct condensation with an amine opens the lactone to a hydroxy-amide, which is then cyclized (using SOCl2 or activation agents) to the lactam.
-
Pros: Bypasses the benzyl halide entirely; uses cheaper reagents; higher atom economy; amenable to "one-pot" protocols.[1]
-
Cons: Not suitable for simple
benzylation of phenols or thiols; specific to amide/lactam formation.
Part 2: Decision Framework & Visualizations
Figure 1: Reaction Pathways & Reagent Selection
Caption: Strategic pathways to the target scaffold. Option A offers stability, Option B offers safety, and Option C offers efficiency for heterocycle synthesis.
Part 3: Experimental Protocols
Protocol A: Catalytic Finkelstein Alkylation (Using Chloromethyl Analog)
Best for: Replacing the bromide in large-scale synthesis without changing the retrosynthesis.
Reagents:
-
Methyl 2-(chloromethyl)-5-methoxybenzoate (1.0 equiv)[1]
-
Nucleophile (e.g., Amine, Phenol) (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Sodium Iodide (NaI) (0.1 equiv - Catalyst)[1]
-
Solvent: Acetone or Acetonitrile (0.2 M)
Procedure:
-
Charge: To a round-bottom flask, add the nucleophile,
, and NaI. -
Solvate: Add Acetone/Acetonitrile and stir at room temperature for 10 minutes.
-
Addition: Add Methyl 2-(chloromethyl)-5-methoxybenzoate dropwise (neat or in minimal solvent).
-
Reaction: Heat to reflux (55-60°C) for 6–12 hours.
-
Note: The NaI converts the unreactive alkyl chloride into a reactive alkyl iodide in situ, which is then displaced by the nucleophile, regenerating the iodide ion.
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water. Wash organic layer with brine, dry over
, and concentrate.
Protocol B: Mitsunobu Alkylation (Using Hydroxymethyl Analog)
Best for: Small-scale medicinal chemistry where safety and avoiding HBr are paramount.[1]
Reagents:
-
Methyl 2-(hydroxymethyl)-5-methoxybenzoate (1.0 equiv)[1]
-
Nucleophile (Acidic proton required, pKa < 13, e.g., Phenol, Imide) (1.0 equiv)
-
Triphenylphosphine (
) (1.2 equiv) -
DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)
-
Solvent: THF (anhydrous)
Procedure:
-
Dissolve: Dissolve the alcohol, nucleophile, and
in anhydrous THF under atmosphere. Cool to 0°C. -
Activate: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.
-
React: Allow to warm to room temperature and stir for 12–24 hours.
-
Quench: Add a small amount of water or ethanol.
-
Purification: Concentrate and purify directly via column chromatography. (Note: Removing
byproduct can be challenging; consider using polymer-supported for easier workup).[1]
Part 4: Data Summary & Selection Guide
| Feature | Bromide (Standard) | Chloride (Option A) | Alcohol (Option B) | Phthalide (Option C) |
| Reactivity | High ( | Moderate ( | Variable (Activation dep.)[1] | N/A (Different Mech.)[3] |
| Stability | Poor (Hydrolyzes) | Excellent | Good (Equilibrium issue) | Excellent |
| Atom Economy | Moderate (Br waste) | High (Cl waste) | Low (Phosphine oxide) | Very High (Water waste) |
| Safety | Lachrymator/Corrosive | Irritant | Irritant | Non-Hazardous |
| Cost | High | Low | Moderate | Low |
| Best Use | Small scale, difficult substrates | Process scale, stable substrates | Sensitive substrates, N-alkylation | Isoindolinone synthesis |
*With NaI catalysis.
Figure 2: Decision Tree for Reagent Selection
Caption: Logical flow for selecting the optimal alkylating agent based on target structure and scale.
References
-
BenchChem. (2025).[4][5] A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide. Retrieved from
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
-
Loba Chemie. (2018).[6] Safety Data Sheet: Methyl-2-methoxy-5-sulfamoyl benzoate (Related Intermediate). Retrieved from
-
PubChem. (2025). This compound Compound Summary. Retrieved from
-
Organic Chemistry Portal. (2024). Mitsunobu Reaction: Mechanism and Protocols. Retrieved from
-
PrepChem. (2024). Synthesis of Isoindolinone Derivatives via Phthalide Ring Opening. Retrieved from
Sources
cost-benefit analysis of different synthetic routes to Methyl 2-(bromomethyl)-5-methoxybenzoate
Executive Summary
Methyl 2-(bromomethyl)-5-methoxybenzoate (CAS: 788081-99-2) is a critical benzylic bromide intermediate used in the synthesis of isoindolinones, benzodiazepines, and other bioactive heterocycles.[1] Its synthesis is defined by a trade-off between raw material availability and purification complexity.
This guide analyzes two primary synthetic pathways:
-
Route A (Standard): Radical Bromination of Methyl 5-methoxy-2-methylbenzoate. This is the most cost-effective route for large-scale production but suffers from poor atom economy and potential polychalogenation.
-
Route B (Regioselective): Acid-Mediated Ring Opening of 6-Methoxyphthalide. This route offers superior regiocontrol and avoids hazardous radical initiators, making it ideal for high-purity pharmaceutical applications.
Retrosynthetic Analysis
The target molecule can be disconnected at the benzylic position or the ester functionality.
Figure 1: Retrosynthetic disconnection showing the two primary chemical lineages.
Route A: Radical Bromination (Wohl-Ziegler)
This is the industry-standard approach due to the low cost of the starting material, Methyl 5-methoxy-2-methylbenzoate (CAS: 73502-03-1).
Mechanism & Challenges
The reaction proceeds via a free-radical chain mechanism using N-Bromosuccinimide (NBS) .[2] The critical challenge is over-bromination , leading to the dibromomethyl byproduct, which is difficult to separate from the product due to similar polarity.
Figure 2: Simplified radical chain mechanism highlighting the propagation cycle.
Optimized Protocol (Green Solvent Modification)
Traditional protocols use Carbon Tetrachloride (
Reagents:
-
Methyl 5-methoxy-2-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Benzoyl Peroxide (BPO) (0.05 eq) or AIBN
-
Solvent: Benzotrifluoride (Preferred) or Acetonitrile
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g (55.5 mmol) of Methyl 5-methoxy-2-methylbenzoate in 100 mL of Benzotrifluoride under nitrogen.
-
Addition: Add 10.4 g (58.3 mmol) of recrystallized NBS and 0.67 g (2.7 mmol) of BPO.
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring. The reaction is typically complete in 4–6 hours. Note: If using Acetonitrile, irradiation with a visible light LED (blue/white) can accelerate initiation at lower temperatures ( ). -
Workup: Cool to
to precipitate succinimide. Filter off the solid.[3] -
Purification: Wash the filtrate with water and brine. Dry over
and concentrate. -
Crystallization: Recrystallize from Hexane/Ethyl Acetate (10:1) to remove trace dibrominated impurities.
Validation:
-
TLC:
~0.4 (Hexane/EtOAc 4:1). Product spots stain under UV. -
1H NMR: Look for the disappearance of the methyl singlet (
2.5 ppm) and appearance of the methylene bromide singlet ( 4.9 ppm).
Route B: Phthalide Ring Opening
This route utilizes 6-Methoxyphthalide (CAS: 531-59-9). It is a "cleaner" chemistry that avoids radical pathways, ensuring high regioselectivity.
Mechanism
The reaction involves the acid-catalyzed cleavage of the lactone ring by bromide ions in the presence of methanol.
Figure 3: Acid-mediated ring opening mechanism.
Protocol
Reagents:
-
6-Methoxyphthalide (1.0 eq)
-
HBr (33% in Acetic Acid) (2.5 eq)
-
Sulfuric Acid (Catalytic)[5]
Step-by-Step Methodology:
-
Suspension: Suspend 5.0 g of 6-Methoxyphthalide in 30 mL of Methanol.
-
Acidification: Slowly add 1.5 mL of conc.
followed by slow addition of HBr/AcOH solution. -
Reflux: Heat to reflux for 8–12 hours. The lactone ring opens, and the carboxylic acid moiety is simultaneously esterified.
-
Quench: Pour the reaction mixture into ice water.
-
Isolation: Extract with Dichloromethane (DCM). The product often solidifies upon concentration and can be washed with cold ether.
Comparative Analysis
| Feature | Route A: Radical Bromination | Route B: Phthalide Opening |
| Starting Material | Methyl 5-methoxy-2-methylbenzoate (Cheap, Abundant) | 6-Methoxyphthalide (Expensive, Less Common) |
| Reagents | NBS, BPO/AIBN | HBr, MeOH, H2SO4 |
| Atom Economy | Low (Succinimide waste) | High |
| Selectivity | Moderate (Risk of di-bromo byproduct) | High (Regiospecific) |
| Purification | Recrystallization often required | Simple extraction/wash |
| Scalability | Excellent (Industrial Standard) | Good (Limited by precursor cost) |
| Safety | Radical initiators, Exothermic | Corrosive acids (HBr) |
Safety & Handling (Critical)
This compound is a potent lachrymator and skin irritant.
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Decontamination: Spills should be treated with aqueous sodium thiosulfate or sodium bisulfite to quench active bromide species before cleaning.
References
- Radical Bromination Methodology:J. Med. Chem., 1990, 33, 1771.
-
Green Solvent Alternatives: J. Org. Chem., 2014 , 79, 223-229.[6] (Validation of Acetonitrile/Benzotrifluoride in Wohl-Ziegler reactions).
- Phthalide Ring Opening:U.S. Patent 4,894,386.
- Product Safety Data: Sigma-Aldrich Safety Data Sheet for Methyl 2-(bromomethyl)
Sources
- 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 4. mp3: Topics by Science.gov [science.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
A Comparative Guide to the Synthesis of Methyl 2-(bromomethyl)-5-methoxybenzoate: Classic vs. Optimized Benzylic Bromination
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-(bromomethyl)-5-methoxybenzoate is a valuable building block in the synthesis of a variety of pharmacologically active molecules. This guide provides an in-depth comparison of a new, optimized synthetic method for this compound against the established, classical approach. We will delve into the mechanistic underpinnings, practical execution, and performance metrics of each method, supported by experimental data, to empower you to make informed decisions for your synthetic strategies.
Introduction to this compound
This compound serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both an electrophilic benzylic bromide and an ester group, allows for diverse downstream functionalization, making it a versatile precursor for more complex molecular architectures.
The Established Method: Wohl-Ziegler Bromination
The traditional synthesis of this compound from its precursor, Methyl 2-methyl-5-methoxybenzoate, typically employs the Wohl-Ziegler reaction.[1] This method involves the benzylic bromination of the methyl group using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent, classically carbon tetrachloride (CCl₄).[1][2]
The reaction proceeds via a free radical chain mechanism. The initiator, upon thermal or photochemical decomposition, generates radicals that abstract a hydrogen atom from the benzylic position of the starting material. The resulting benzylic radical is resonance-stabilized, favoring substitution at this position. This radical then reacts with NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.
While effective, the classical Wohl-Ziegler reaction has significant drawbacks, primarily concerning the use of carbon tetrachloride, a toxic and ozone-depleting substance.[1] This has prompted the search for more environmentally benign and efficient solvent alternatives.
A New, Optimized Approach: Enhanced Safety and Efficiency
To address the shortcomings of the classical method, we present an optimized protocol that replaces carbon tetrachloride with a safer and more efficient solvent, 1,2-dichlorobenzene. This modification has been shown to improve reaction times and yields in similar benzylic brominations.[3]
This "new" method still relies on the fundamental principles of the Wohl-Ziegler reaction but leverages the properties of 1,2-dichlorobenzene to enhance the reaction kinetics and simplify the work-up procedure. The higher boiling point of 1,2-dichlorobenzene allows the reaction to be conducted at a higher temperature, potentially accelerating the rate of radical initiation and propagation.
Performance Comparison: Classical vs. Optimized Method
| Parameter | Classical Wohl-Ziegler Method | Optimized Method |
| Solvent | Carbon Tetrachloride (CCl₄) | 1,2-Dichlorobenzene |
| Typical Yield | ~79% | ~92%[3] |
| Reaction Time | ~12 hours[3] | ~8 hours[3] |
| Safety Profile | Highly Toxic, Ozone-Depleting | Less Toxic, Not Ozone-Depleting |
| Work-up | More complex due to solvent volatility and toxicity | Simpler, with easier solvent removal |
Experimental Protocols
Starting Material Synthesis: Methyl 2-methyl-5-methoxybenzoate
The precursor, Methyl 2-methyl-5-methoxybenzoate, can be synthesized from 2-methyl-5-methoxybenzoic acid via Fischer esterification.
Step-by-step methodology:
-
To a solution of 2-methyl-5-methoxybenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 2-methyl-5-methoxybenzoate.
Classical Method: Wohl-Ziegler Bromination in Carbon Tetrachloride
Step-by-step methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-5-methoxybenzoate (1 equivalent) in carbon tetrachloride (10 volumes).
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents).
-
Heat the mixture to reflux (approximately 77 °C) and irradiate with a 250W tungsten lamp.
-
Continue refluxing for 12 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the succinimide by-product.
-
Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
New, Optimized Method: Bromination in 1,2-Dichlorobenzene
Step-by-step methodology:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-5-methoxybenzoate (1 equivalent) in 1,2-dichlorobenzene (10 volumes).
-
Add N-bromosuccinimide (1.1 equivalents) and AIBN (0.05 equivalents).
-
Heat the reaction mixture to 80-90 °C.
-
Maintain this temperature for approximately 8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with a saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and remove the 1,2-dichlorobenzene under vacuum.
-
Purify the resulting residue by column chromatography (silica gel) to yield pure this compound.[3]
Reaction Workflows
Caption: Synthetic pathways to this compound.
Mechanistic Rationale for Improvement
Caption: Free radical mechanism of the Wohl-Ziegler reaction.
The enhanced performance of the optimized method can be attributed to several factors. The higher reaction temperature afforded by 1,2-dichlorobenzene increases the rate of homolytic cleavage of the AIBN initiator, leading to a higher concentration of radicals and a faster reaction rate. Additionally, the polarity of 1,2-dichlorobenzene may influence the solubility of the reactants and intermediates, contributing to a more efficient process. From a practical standpoint, its lower volatility and toxicity compared to carbon tetrachloride make it a more attractive solvent for scale-up operations.
Conclusion
The validation of this new synthetic method for this compound demonstrates a significant improvement over the classical Wohl-Ziegler approach. By substituting carbon tetrachloride with 1,2-dichlorobenzene, we have developed a protocol that is not only safer and more environmentally responsible but also offers higher yields and shorter reaction times. This optimized method provides a robust and scalable solution for the synthesis of this key intermediate, empowering chemists in their pursuit of novel therapeutics and other advanced materials.
References
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Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63. [Link]
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Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allylstellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119. [Link]
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Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. [Link]
-
Horner, L., & Winkelmann, E. H. (1959). Neuere Methoden der präparativen organischen Chemie III. 14. Die Verwendung von N-Brom-succinimid zum Bromieren. Angewandte Chemie, 71(11), 349-365. [Link]
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Lee, J. B., & Uff, B. C. (1967). N-Iodosuccinimide as an Oxidising Agent. Quarterly Reviews, Chemical Society, 21(4), 429-457. [Link]
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Kim, J. Y., & Lee, C. S. (2016). Benzylic Brominations with N-Bromosuccinimide in 1, 2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Korean Society of Chemical Technology, 22(4), 269-272. [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. [Link]
-
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A Senior Application Scientist's Guide to the Computational Modeling of Methyl 2-(bromomethyl)-5-methoxybenzoate Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, understanding and predicting the reactivity of key intermediates is paramount. Methyl 2-(bromomethyl)-5-methoxybenzoate stands as a crucial building block in the synthesis of a multitude of pharmaceutical compounds.[1] Its utility stems from the electrophilic nature of the benzylic bromide, which allows for the facile introduction of various functionalities through nucleophilic substitution reactions. This guide provides an in-depth exploration of how computational modeling can be leveraged to dissect and predict the reactivity of this important synthetic intermediate. By moving beyond trial-and-error laboratory approaches, computational chemistry offers a powerful tool to screen potential reaction partners, optimize reaction conditions, and gain fundamental insights into reaction mechanisms, ultimately accelerating the drug development pipeline.[2]
This guide is structured to provide a comprehensive and practical framework for researchers. We will delve into the theoretical underpinnings of computational modeling for this class of compounds, provide a detailed, step-by-step protocol for setting up and executing these calculations, and, critically, establish the trustworthiness of our computational approach by comparing our predicted outcomes with established experimental data for analogous systems.
The Chemical Landscape: Understanding the Reactivity of Substituted Benzyl Bromides
This compound belongs to the class of benzyl bromides. The reactivity of these compounds in nucleophilic substitution reactions is a well-studied area of organic chemistry. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, and the dominant pathway is influenced by the structure of the benzyl bromide, the nature of the nucleophile, the solvent, and the reaction conditions.
Benzyl bromide itself is known to undergo S(_N)1 substitution at a rate comparable to tertiary halides, a consequence of the resonance stabilization of the resulting benzylic carbocation.[3] The presence of substituents on the aromatic ring can further modulate this reactivity. Electron-donating groups can stabilize the carbocation, favoring an S(_N)1 pathway, while electron-withdrawing groups can destabilize it, making the concerted S(_N)2 mechanism more likely.[4]
The Computational Approach: Leveraging Density Functional Theory (DFT)
To model the reactivity of this compound, we will employ Density Functional Theory (DFT), a robust and widely used quantum mechanical method in computational chemistry.[5][6] DFT allows us to calculate the electronic structure of molecules and, from this, derive crucial information about their reactivity, including reaction energies, activation barriers, and the geometries of transition states.[7] The choice of DFT functional and basis set is critical for obtaining accurate results, and their selection should be guided by previous validation studies on similar chemical systems.[8][9]
Experimental Workflow for Computational Modeling
The following diagram outlines the general workflow for computationally investigating the reactivity of this compound with a generic nucleophile (Nu
Caption: A generalized workflow for the computational modeling of chemical reactivity.
Detailed Protocol: Modeling the S(_N)2 Reaction with Azide (N(_3) )
This section provides a detailed, step-by-step protocol for modeling the S(_N)2 reaction of this compound with the azide ion as a representative nucleophile. This reaction is a good model system as it is expected to proceed via a clear S(_N)2 mechanism.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.[10]
Methodology:
-
Molecule Building and Initial Optimization:
-
Construct the 3D structures of this compound and the azide anion (N(_3)
). -
Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.
-
-
Reactant and Product Geometry Optimization (DFT):
-
Perform a full geometry optimization of the reactants (this compound and azide) and the expected product (Methyl 2-(azidomethyl)-5-methoxybenzoate and bromide anion) using a validated DFT functional and basis set. A common and reliable choice for such systems is the B3LYP functional with the 6-31G(d) basis set.[11][12]
-
Causality: This step is crucial to find the lowest energy conformations of the reactants and products, which are the starting and ending points of our reaction energy profile.
-
-
Frequency Calculations (Reactants and Products):
-
Perform a frequency calculation on the optimized geometries of the reactants and products at the same level of theory.
-
Trustworthiness: All calculated frequencies should be real (positive). The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima on the potential energy surface.
-
-
Transition State (TS) Search:
-
Set up a transition state search calculation. This typically involves defining the bond being broken (C-Br) and the bond being formed (C-N). The initial geometry should place the nucleophile in a position for backside attack on the benzylic carbon, in line with the S(_N)2 mechanism.
-
Use a TS optimization algorithm like QST2 or QST3 in Gaussian, or the opt=ts functionality in other programs.
-
Expertise: Locating transition states can be challenging. It often requires a good initial guess of the geometry and may involve iterative adjustments.
-
-
Frequency Calculation (Transition State):
-
Perform a frequency calculation on the optimized transition state geometry.
-
Trustworthiness: A true transition state will have exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, where the atoms are moving from the reactant geometry towards the product geometry.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the transition state geometry.
-
Expertise: The IRC calculation follows the reaction path downhill from the transition state to the reactants and products. This confirms that the located transition state correctly connects the desired reactants and products.
-
-
Energetic Analysis:
-
Calculate the electronic energies of the reactants, transition state, and products.
-
The activation energy ((\Delta)E
) is the difference in energy between the transition state and the reactants. -
The reaction energy ((\Delta)E(_{rxn})) is the difference in energy between the products and the reactants.
-
Visualizing the Reaction Pathway
The following diagram illustrates the key species involved in the S(_N)2 reaction being modeled.
Caption: A simplified representation of the S(_N)2 reaction pathway.
Comparison with Alternatives and Experimental Validation
| Compound | Nucleophile | Solvent | Experimental Rate Constant (M | Computationally Predicted Rate Constant (M |
| Benzyl Bromide | Benzylamine | Methanol | Reference Experimental Value[4][13] | Calculated Value |
| p-Nitrobenzyl Bromide | Benzylamine | Methanol | Reference Experimental Value[13] | Calculated Value |
| p-Methoxybenzyl Bromide | Benzylamine | Methanol | Reference Experimental Value | Calculated Value |
| This compound | Azide | Methanol | Not Available | Predicted Value |
Note: The table above is a template. The "Calculated Value" and "Predicted Value" columns would be populated with the results from the computational protocol described in this guide.
By modeling the reactions of the reference compounds using our chosen DFT method, we can compare the computationally predicted rate constants with the experimentally determined values. A good agreement between the calculated and experimental data for these analogous systems provides a strong validation of our computational approach. This, in turn, lends high confidence to the predicted reactivity of our target molecule, this compound.
Trustworthiness: A Self-Validating System
The computational protocol described herein constitutes a self-validating system through the following principles:
-
Internal Consistency: The frequency calculations for reactants and products must yield all real frequencies, confirming them as true minima. The transition state must exhibit exactly one imaginary frequency, unequivocally identifying it as a first-order saddle point on the potential energy surface. The IRC calculation must connect the transition state to the correct reactants and products, ensuring the modeled pathway is the correct one.
-
External Validation: By applying the same computational methodology to analogous systems with known experimental reactivity data, we can directly assess the accuracy of our chosen theoretical model. A strong correlation between the computed and experimental results for these reference compounds validates the predictive power of the model for our target molecule.
Conclusion
Computational modeling, when applied with rigor and a clear understanding of its underlying principles, provides an invaluable tool for predicting and understanding the reactivity of key synthetic intermediates like this compound. By following the detailed protocol outlined in this guide, researchers can gain predictive insights that can guide experimental design, accelerate the discovery of new reaction pathways, and ultimately contribute to the more efficient development of novel therapeutics. The synergy between computational prediction and experimental validation is the cornerstone of modern chemical research, and the methods described here provide a robust framework for applying this powerful paradigm.
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Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). PMC.[Link]
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Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. (2016). Australian Journal of Chemistry.[Link]
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Sourcing High-Quality Methyl 2-bromo-5-methoxybenzoate for Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Fifty years of nucleophilic substitution in the gas phase. (2018). PMC.[Link]
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Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (2015). ResearchGate.[Link]
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The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. (2021). MDPI.[Link]
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The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. (2021). ResearchGate.[Link]
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Scientists use computational modeling to guide a difficult chemical synthesis. (2024). MIT News.[Link]
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Modeling Multi-Step Organic Reactions: Can Density Functional Theory Deliver Misleading Chemistry? (2020). Journal of the American Chemical Society.[Link]
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Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. (2021). MDPI.[Link]
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Kinetics of Nucleophilic Substitution Reactions. (2023). Chemistry LibreTexts.[Link]
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Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. (2024). Organic Letters.[Link]
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Kinetic predictions for SN2 reactions using the BERT architecture: Comparison and interpretation. (2025). ChemRxiv.[Link]
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Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024). MDPI.[Link]
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Benzyl bromide is a primary halide. It undergoes SN1 substitution... (n.d.). Pearson.[Link]
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Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024). PubMed Central.[Link]
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A Comparative Guide to the Stability of Substituted Benzyl Bromides: A Mechanistic and Kinetic Analysis
For professionals in organic synthesis and drug development, substituted benzyl bromides are indispensable reagents. They serve as versatile intermediates, crucial for introducing the benzyl protecting group for alcohols and carboxylic acids or for constructing more complex molecular architectures.[1][2] However, their utility is intrinsically linked to their stability, a property that dictates their reactivity, storage, and handling. This guide provides an in-depth comparative analysis of the stability of substituted benzyl bromides, grounding theoretical principles in experimental data to empower researchers in making informed decisions for reaction design and execution.
The stability of a benzyl bromide is not an absolute measure but rather a reflection of its propensity to undergo nucleophilic substitution. These compounds uniquely navigate the mechanistic spectrum, reacting via both SN1 and SN2 pathways depending on the substitution pattern on the aromatic ring, the nucleophile, and the solvent conditions.[3][4] Understanding the electronic influence of substituents is therefore paramount to predicting and controlling their chemical behavior.
The Theoretical Bedrock: Electronic Effects on Carbocation Stability
The primary determinant of a substituted benzyl bromide's stability, particularly concerning the SN1 pathway, is the stability of the benzyl carbocation intermediate formed upon heterolytic cleavage of the C-Br bond.[5] The unsubstituted benzyl carbocation is already remarkably stable for a primary carbocation due to resonance, which delocalizes the positive charge across the benzylic carbon and the ortho and para positions of the aromatic ring.[6][7]
Caption: Resonance delocalization in the unsubstituted benzyl carbocation.
This inherent stability can be either enhanced or diminished by substituents on the aromatic ring.
Stabilizing Influence of Electron-Donating Groups (EDGs)
Electron-donating groups, such as methoxy (-OCH₃), hydroxyl (-OH), and alkyl groups (-CH₃), significantly increase the stability of the benzyl carbocation when positioned at the ortho or para positions.[8][9] These groups donate electron density to the ring, helping to neutralize the positive charge of the carbocation through both the inductive effect and, more powerfully, the resonance (+M) effect.[10][11] This enhanced stabilization accelerates the rate-determining step of the SN1 reaction.
The stabilizing power follows a predictable trend based on the group's electron-donating ability, for instance: -OCH₃ > -CH₃ > -H.[9][11] A methoxy group at the para-position can directly participate in resonance, creating an additional resonance structure where the positive charge resides on the oxygen atom, and all atoms (except hydrogen) have a complete octet, a highly stabilizing feature.[10]
Destabilizing Influence of Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) destabilize the benzyl carbocation.[6][7] These groups pull electron density away from the aromatic ring, intensifying the positive charge on the carbocation and making its formation less favorable.[12] This destabilization is most acute when the EWG is at the ortho or para position, as resonance places the positive charge directly on the carbon atom attached to the EWG, an electrostatically unfavorable situation.[12]
Consequently, benzyl bromides with strong EWGs are much less likely to react via an SN1 mechanism. They are more prone to SN2 reactions, where the buildup of positive charge on the benzylic carbon is avoided. Interestingly, EWGs can sometimes accelerate SN2 reactions by stabilizing the electron-rich, pentavalent transition state.[13]
Caption: Mechanistic dichotomy of substituted benzyl bromides.
Experimental Verification: The Solvolysis Kinetics Approach
The most direct method for quantifying the stability of substituted benzyl bromides is through solvolysis experiments. In solvolysis, the solvent acts as the nucleophile. For substrates that react via the SN1 mechanism, the rate of solvolysis is directly proportional to the rate of carbocation formation and thus serves as an excellent proxy for carbocation stability.[14] A more stable carbocation forms faster, leading to a higher solvolysis rate.
The Hammett Equation: Quantifying Substituent Effects
The relationship between substituent electronic properties and reaction rates is elegantly captured by the Hammett equation: log(k/k₀) = ρσ .[15]
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect (donating or withdrawing) of a substituent.
-
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.
For reactions like benzyl bromide solvolysis, where a positive charge develops and can be directly stabilized by resonance, a modified substituent constant, σ⁺ , is used to better account for the resonance contribution of electron-donating groups.[15][16] A large negative ρ value from a Hammett plot of log(k) vs. σ⁺ indicates a significant buildup of positive charge in the transition state, which is strong evidence for an SN1 mechanism.
Protocol: Measurement of Solvolysis Rate
This protocol outlines a general method for comparing the solvolysis rates of different substituted benzyl bromides.
Objective: To determine the first-order rate constant (k_solv) for the solvolysis of various benzyl bromides in an aqueous ethanol solution.
Methodology: The reaction produces hydrobromic acid (HBr), and its rate of formation can be monitored by titration with a standardized sodium hydroxide (NaOH) solution using a pH indicator.
Step-by-Step Protocol:
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of each substituted benzyl bromide in a non-nucleophilic solvent like acetone. Prepare a standardized aqueous NaOH solution (e.g., 0.02 M).
-
Reaction Setup: In a flask equipped with a magnetic stirrer, add a precise volume of the solvent system (e.g., 50 mL of 50% ethanol/water). Add a few drops of a suitable indicator, such as bromothymol blue.[17]
-
Initiation: Rapidly inject a small, precise volume (e.g., 0.5 mL) of the benzyl bromide/acetone solution into the stirring solvent. Start a timer immediately. The solution should be acidic (yellow for bromothymol blue) upon addition.
-
Titration & Timing: Immediately add a precise aliquot (e.g., 0.5 mL) of the standardized NaOH solution. The solution will turn basic (blue). Record the time it takes for the HBr produced by the reaction to neutralize the NaOH and turn the solution acidic (yellow) again.
-
Data Collection: Upon the color change, immediately add another aliquot of NaOH and record the time for the subsequent color change. Repeat this process for several data points, ideally until the reaction is at least 50% complete.
-
Calculation: The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the total volume of NaOH required for complete reaction and Vt is the volume of NaOH added at time t. The slope of this line is -k.
Caption: Workflow for determining solvolysis rate constants.
Comparative Data: A Quantitative Look at Stability
The profound impact of substituents on stability is best illustrated with quantitative data. The following table presents first-order rate constants (k_solv) for the solvolysis of various ring-substituted benzyl chlorides in 20% acetonitrile in water. While the leaving group is chloride, the trends are directly analogous to the corresponding benzyl bromides and starkly demonstrate the principles discussed.
| Substituent (X) in X-C₆H₄CH₂Cl | Substituent Type | First-Order Rate Constant, k_solv (s⁻¹) | Relative Rate (k_rel) |
| 4-Methoxy (-OCH₃) | Strong EDG | 2.2 | 200,000,000,000 |
| 4-Methyl (-CH₃) | EDG | 1.8 x 10⁻³ | 164,000,000 |
| Hydrogen (-H) | Reference | 1.1 x 10⁻⁶ | 100,000 |
| 4-Chloro (-Cl) | Weak EWG | 3.2 x 10⁻⁷ | 29,000 |
| 3-Nitro (-NO₂) | EWG | 3.5 x 10⁻⁸ | 3,200 |
| 3,4-Dinitro (-(NO₂)₂) | Strong EWG | 1.1 x 10⁻⁸ | 1 |
| Data adapted from a study on benzyl chlorides, which serves as a strong proxy for benzyl bromide reactivity trends.[16] |
Analysis of Data: The data reveals a staggering range of reactivity spanning over 11 orders of magnitude, directly reflecting carbocation stability.
-
Dominance of EDGs: The 4-methoxybenzyl derivative, stabilized by a powerful electron-donating group, reacts 2 trillion times faster than the 3,4-dinitrobenzyl derivative. This highlights the immense stabilizing effect of resonance donation.[16]
-
Impact of EWGs: The addition of even one nitro group (3-nitro) slows the reaction by a factor of ~30 compared to the unsubstituted benzyl chloride. The addition of a second nitro group further decreases the rate, underscoring the potent destabilizing effect of electron withdrawal.[16]
-
Positional Effects: The data implicitly supports the importance of substituent position. A para-methoxy group provides significantly more stabilization than a meta-methoxy group would (not shown), as the latter can only exert a weaker inductive effect.
Conclusion and Practical Implications
The stability of a substituted benzyl bromide is not an intrinsic constant but a tunable property critically governed by the electronic nature and position of its aromatic substituents. This comparative guide demonstrates, through both theoretical models and experimental data, that:
-
Electron-donating groups (EDGs) at the ortho and para positions drastically increase stability by stabilizing the intermediate benzyl carbocation, thereby accelerating SN1-type reactions.
-
Electron-withdrawing groups (EWGs) significantly decrease stability by destabilizing the carbocation, thus retarding SN1 reactions and favoring SN2 pathways.
For the researcher, scientist, and drug development professional, these principles have direct practical consequences:
-
Reaction Design: An electron-rich benzyl bromide (e.g., 4-methoxybenzyl bromide) is an excellent candidate for SN1 reactions in polar protic solvents. In contrast, an electron-poor benzyl bromide (e.g., 4-nitrobenzyl bromide) will be highly resistant to SN1 conditions and will require a strong nucleophile and likely a polar aprotic solvent to proceed via an SN2 mechanism.
-
Shelf-Life and Storage: Highly reactive, stabilized benzyl bromides are more susceptible to degradation via solvolysis if exposed to atmospheric moisture or nucleophilic impurities. They require more stringent storage conditions.
-
Synthetic Strategy: The choice of a benzyl bromide derivative can be a strategic decision. If a reaction requires a highly electrophilic benzylic carbon, an EWG-substituted variant may be optimal. If facile cleavage under mild acidic or hydrogenolysis conditions is desired (as in protecting group chemistry), an EDG-substituted benzyl ether is preferred due to the stability of the departing carbocation.
By mastering these fundamental concepts of stability, chemists can better predict reactivity, control reaction outcomes, and harness the full synthetic potential of this important class of reagents.
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Richard, J. P., et al. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC. Available at: [Link]
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Unambiguous Structural Confirmation of Methyl 2-(bromomethyl)-5-methoxybenzoate: A 2D NMR Comparison Guide
For researchers in medicinal chemistry and drug development, the unequivocal structural confirmation of novel compounds and key intermediates is not merely a procedural step but the bedrock of reliable and reproducible science. A seemingly minor misinterpretation of a substitution pattern on an aromatic ring can derail a synthetic campaign, leading to wasted resources and erroneous biological data. While 1D NMR (¹H and ¹³C) provides a foundational glimpse into a molecule's architecture, it often leaves room for ambiguity, particularly with complex substitution patterns. This guide provides an in-depth, data-supported comparison of how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—overcomes the limitations of 1D analysis to provide irrefutable structural evidence for a key synthetic building block, Methyl 2-(bromomethyl)-5-methoxybenzoate.
The Challenge: Beyond the Ambiguity of 1D NMR
Let's consider the target molecule, this compound. A standard 1D ¹H and ¹³C NMR analysis would reveal the presence of all the necessary components: a tri-substituted benzene ring, a bromomethyl group, a methoxy group, and a methyl ester. However, it cannot definitively establish the regiochemistry—the precise placement of these substituents on the aromatic ring. Are the bromomethyl and methoxy groups ortho, meta, or para to the methyl ester? Answering this question with certainty requires us to look beyond simple chemical shifts and multiplicities and into the through-bond correlations that only 2D NMR can reveal.
The Solution: A Triad of 2D NMR Techniques
To resolve this structural puzzle, we employ a powerful triad of 2D NMR experiments. Each experiment provides a unique piece of the puzzle, and together, they build an unassailable case for the proposed structure.
-
COSY (¹H-¹H Correlation Spectroscopy): Reveals which protons are spin-coupled to each other, typically through two or three bonds. This is our tool for mapping out the contiguous proton network on the aromatic ring.[1][2][3][4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (a one-bond correlation). This experiment acts as a bridge, linking the ¹H and ¹³C spectral data.[5][6][7][8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (two to four bonds). This is the master key, allowing us to connect the different molecular fragments and establish the complete carbon skeleton.[9][10][11][12]
Data Analysis: From Ambiguity to Certainty
Let's walk through the analysis of the hypothetical, yet representative, NMR data for this compound.
Step 1: Initial Insights from 1D NMR
A preliminary analysis of the 1D spectra suggests the following assignments, though the crucial ring positions remain unconfirmed.
-
¹H NMR (500 MHz, CDCl₃): δ 7.42 (d, J=3.0 Hz, 1H), 7.33 (d, J=8.5 Hz, 1H), 6.95 (dd, J=8.5, 3.0 Hz, 1H), 4.85 (s, 2H), 3.91 (s, 3H), 3.84 (s, 3H).
-
¹³C NMR (125 MHz, CDCl₃): δ 166.5, 159.2, 134.8, 132.1, 122.9, 119.5, 114.7, 55.8, 52.3, 30.1.
We can tentatively assign the singlets at δ 4.85, 3.91, and 3.84 to the -CH₂Br, -COOCH₃, and Ar-OCH₃ protons, respectively, based on typical chemical shift ranges.[13][14][15] The three aromatic protons show a coupling pattern consistent with a 1,2,4-trisubstituted ring, but we cannot yet assign them to specific positions.
Step 2: Mapping Proton Neighbors with COSY
The COSY spectrum immediately clarifies the relationship between the aromatic protons.
We observe a cross-peak between the signal at δ 6.95 and the signals at δ 7.42 and δ 7.33. This indicates that the proton at δ 6.95 is coupled to the other two, identifying it as H-4. The lack of a correlation between δ 7.42 and δ 7.33 confirms they are not adjacent. This establishes the H-3 -> H-4 -> H-6 connectivity, a crucial piece of the puzzle.
Step 3: Linking Protons to Carbons with HSQC
The HSQC experiment provides direct, one-bond ¹H-¹³C correlations, allowing us to assign the protonated carbons with confidence.
This experiment confirms the following ¹H-C¹³ assignments: δ 7.42 (H-3) to δ 119.5 (C-3); δ 6.95 (H-4) to δ 114.7 (C-4); δ 7.33 (H-6) to δ 132.1 (C-6); δ 4.85 (-CH₂Br) to δ 30.1 (C-7); δ 3.84 (Ar-OCH₃) to δ 55.8 (C-9); and δ 3.91 (-COOCH₃) to δ 52.3 (C-10). The remaining unassigned carbon signals (δ 166.5, 159.2, 134.8, 122.9) must be quaternary.
Step 4: Assembling the Structure with HMBC
The HMBC spectrum is the final and most critical step. Its long-range correlations connect all the fragments, confirming the substitution pattern definitively.
// Define nodes for the structure mol [label=<
C1 (122.9)C2 (134.8)
C6 (132.1)C3 (119.5)
C5 (159.2)C4 (114.7)
>];C8 [label="C=O (166.5)"]; C10 [label="-OCH₃ (52.3)"]; C7 [label="-CH₂Br (30.1)"]; C9 [label="-OCH₃ (55.8)"];
H6 [label="H-6 (7.33)", fontcolor="#4285F4"]; H3 [label="H-3 (7.42)", fontcolor="#4285F4"]; H4 [label="H-4 (6.95)", fontcolor="#4285F4"]; H7 [label="H-7 (4.85)", fontcolor="#EA4335"]; H9 [label="H-9 (3.84)", fontcolor="#FBBC05"]; H10 [label="H-10 (3.91)", fontcolor="#34A853"];
// Position nodes C8 [pos="0,2.5!"]; C10 [pos="0,3.5!"]; mol [pos="2,1.5!"]; C7 [pos="4.5,2.5!"]; C9 [pos="4.5,0!"];
H6 [pos="0.5,1!"]; H3 [pos="3.5,2!"]; H4 [pos="3.5,1!"]; H7 [pos="5.5,2.5!"]; H9 [pos="5.5,0!"]; H10 [pos="0,4.5!"];
// Draw HMBC correlations H10 -> C8 [color="#34A853", style=dashed, label="²J"]; C8 -> mol:n [style=invis]; // Anchor for positioning mol:e -> C7 [style=invis]; mol:s -> C9 [style=invis];
// Key correlations from functional groups H7 -> mol:ne [color="#EA4335", style=dashed, label="²J to C2"]; H7 -> mol:e [color="#EA4335", style=dashed, label="³J to C3"]; H7 -> mol:n [color="#EA4335", style=dashed, label="³J to C1"];
H9 -> mol:se [color="#FBBC05", style=dashed, label="²J to C5"];
// Key correlations from aromatic protons H6 -> mol:nw [color="#4285F4", style=dashed, label="²J to C1"]; H6 -> mol:ne [color="#4285F4", style=dashed, label="³J to C2"]; H6 -> mol:se [color="#4285F4", style=dashed, label="²J to C5"];
H3 -> mol:ne [color="#4285F4", style=dashed, label="²J to C2"]; H3 -> mol:se [color="#4285F4", style=dashed, label="³J to C4"]; } dot Caption: Key HMBC correlations establish the final molecular connectivity.
The most telling correlations are:
-
-CH₂Br Protons (δ 4.85): These protons show correlations to the aromatic carbons at δ 134.8 (C-2) and δ 119.5 (C-3), as well as the quaternary carbon at δ 122.9 (C-1). This three-bond correlation to C-1 and two-bond to C-2 unequivocally places the bromomethyl group at the C-2 position.
-
Ar-OCH₃ Protons (δ 3.84): This singlet correlates to the quaternary carbon at δ 159.2 (C-5). This is a classic three-bond correlation that locks the methoxy group onto C-5.
-
-COOCH₃ Protons (δ 3.91): These protons show a strong correlation to the carbonyl carbon at δ 166.5 (C-8) and a weaker correlation to the aromatic quaternary carbon at δ 122.9 (C-1), confirming the ester's position.
-
Aromatic Proton H-6 (δ 7.33): This proton correlates to C-2 (δ 134.8) and C-4 (δ 114.7), confirming its position between a substituted and an unsubstituted carbon.
Summary of Spectroscopic Evidence
The combination of these experiments provides a self-validating system. COSY establishes the proton framework, HSQC links protons to their carbons, and HMBC connects the distinct molecular fragments, leaving no doubt as to the final structure.
| Assignment | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations from ¹H |
| C-1 | - | 122.9 | H-7 (-CH₂Br), H-6 |
| C-2 | - | 134.8 | H-7 (-CH₂Br), H-3, H-6 |
| C-3 | 7.42 | 119.5 | H-7 (-CH₂Br), H-4 |
| C-4 | 6.95 | 114.7 | H-3, H-6 |
| C-5 | - | 159.2 | H-9 (-OCH₃), H-4, H-6 |
| C-6 | 7.33 | 132.1 | H-4 |
| -CH₂Br (C-7) | 4.85 | 30.1 | C-1, C-2, C-3 |
| -COOCH₃ (C-8, C-10) | 3.91 | 166.5, 52.3 | C-1, C-8 (from H-10) |
| Ar-OCH₃ (C-9) | 3.84 | 55.8 | C-5 |
Experimental Protocols
To ensure the acquisition of high-quality, unambiguous data, the following experimental procedure is recommended.
Sample Preparation
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is free of any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity.
-
Standard ¹H and ¹³C Spectra:
-
Acquire a standard 1D ¹H spectrum to verify sample concentration and purity.
-
Acquire a proton-decoupled ¹³C{¹H} spectrum.
-
-
gCOSY (gradient-selected COSY):
-
Pulse Program: cosygpmf or equivalent.
-
Spectral Width: 12-14 ppm in both dimensions.
-
Number of Scans (NS): 2-4.
-
Increments (F1 dimension): 256-512.
-
-
gHSQC (gradient-selected HSQC):
-
Pulse Program: hsqcedetgpsisp2.3 or equivalent (for multiplicity editing).
-
¹H Spectral Width: 12-14 ppm.
-
¹³C Spectral Width: 180-200 ppm.
-
¹JCH Coupling Constant: Optimized for ~145 Hz (a standard value for aromatic and aliphatic C-H).
-
Number of Scans (NS): 4-8.
-
Increments (F1 dimension): 256.
-
-
gHMBC (gradient-selected HMBC):
-
Pulse Program: hmbcgplpndqf or equivalent.
-
¹H Spectral Width: 12-14 ppm.
-
¹³C Spectral Width: 180-200 ppm.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz. This value is a good compromise for detecting both two- and three-bond correlations.[9][12]
-
Number of Scans (NS): 16-64 (HMBC is less sensitive and may require more scans).
-
Increments (F1 dimension): 256-400.
-
Conclusion
While 1D NMR is an indispensable tool for routine analysis, it falls short when absolute structural proof is required for molecules like this compound. By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we can move beyond educated guesses to a position of empirical certainty. Each experiment provides a layer of evidence that, when combined, creates a robust and self-validating dataset. This rigorous approach is fundamental to ensuring the integrity of chemical research and is a cornerstone of modern drug development.
References
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Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]
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CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR CEITEC. [Link]
-
CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR CEITEC. [Link]
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SpringerLink. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(bromomethyl)-5-methoxybenzoate
For the experienced researcher, the name Methyl 2-(bromomethyl)-5-methoxybenzoate immediately signals the need for caution. The presence of the benzylic bromide functional group identifies this compound not just as a valuable reagent in organic synthesis but as a potent lachrymator and a potential alkylating agent. This guide provides a detailed, procedure-driven approach to selecting and using Personal Protective Equipment (PPE), ensuring that your work with this chemical is conducted with the highest degree of safety and scientific integrity.
The core principle of our safety protocol is not merely to wear PPE, but to understand why each piece is necessary. The hazardous nature of this compound stems from the electrophilic carbon of the bromomethyl group, which can react with nucleophiles in biological macromolecules. This reactivity is what makes it a skin, eye, and respiratory irritant and a potential mutagen. Our defense strategy, therefore, is a multi-layered system of engineering controls and PPE designed to prevent any contact.
Hazard Analysis & Core Protection Strategy
Before any handling, a thorough understanding of the risks is paramount. This compound poses a significant threat through multiple exposure routes.
| Hazard Classification | Description of Risk | Source |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | [1][2] |
| Skin Irritation | Causes skin irritation upon contact. The bromomethyl group can alkylate proteins in the skin. | [1][2] |
| Eye Irritation | Causes serious, potentially damaging eye irritation. As a lachrymator, it will cause immediate tearing and pain. | [1][2] |
| Respiratory Irritation | Vapors or aerosols may cause respiratory tract irritation. | [1][2] |
The first and most critical line of defense is not PPE, but engineering controls . All work involving this compound must be performed within a certified chemical fume hood to control airborne concentrations.[3] This is non-negotiable. PPE is the essential final barrier between you and the chemical, to be used even within the controlled environment of a fume hood.
Personal Protective Equipment (PPE): A Head-to-Toe Protocol
The selection of PPE must be deliberate and based on the specific hazards of this compound. Standard laboratory attire (long pants, closed-toe shoes) is a mandatory prerequisite.[4]
Eye and Face Protection: Defending Against a Potent Lachrymator
Because this material is a severe eye irritant and lachrymator, eye protection is of utmost importance.
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166 standards are required.[5] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect from vapors and splashes.
-
Recommended for Higher Risk Operations: When handling larger quantities (>5 g) or when there is an increased risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[6] The face shield protects the entire face from direct contact.
Hand Protection: Preventing Dermal Contact and Alkylation
Skin contact is a primary route of exposure.[7] The choice of glove is critical for preventing the compound from reaching the skin.
-
Glove Type: Nitrile gloves are the standard choice for incidental contact with a wide range of chemicals.[4]
-
Double Gloving: Due to the reactivity of this compound and the potential for pinholes in single gloves, double gloving is mandatory .[8] This creates a more robust barrier against exposure.
-
Procedure: Wear two pairs of standard nitrile laboratory gloves. Inspect the outer glove for any signs of degradation or contamination. If contact occurs, remove the outer glove immediately, wash the inner glove, and then remove and dispose of the inner glove before washing your hands and donning two new pairs. Never reuse disposable gloves.[4][9]
Body Protection: Shielding from Spills and Contamination
A lab coat is essential for protecting your skin and personal clothing.
-
Requirement: A 100% cotton or flame-resistant lab coat is suitable. It should be buttoned completely to provide maximum coverage.[4]
-
Contamination Protocol: If the lab coat becomes contaminated, it must be removed immediately and decontaminated or disposed of as hazardous waste. Do not wear a contaminated lab coat outside of the laboratory area.[10]
Respiratory Protection: When Engineering Controls Are Insufficient
Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, it becomes necessary in specific situations:
-
Emergency Situations: In the event of a large spill or a failure of the chemical fume hood.
-
Requirement: If a respirator is needed, a full-face air-purifying respirator (APR) with organic vapor cartridges is the minimum requirement.[6][11] All respirator use must be in accordance with a formal respiratory protection program, including fit testing and training.
Procedural Guidance: Safe Handling Workflow
This step-by-step workflow integrates the use of PPE into the entire process of handling this compound.
Step 1: Pre-Handling Preparation
-
Hazard Review: Read the Safety Data Sheet (SDS) for the specific compound.[4]
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the certification is current.
-
PPE Inspection: Don all required PPE (lab coat, double nitrile gloves, chemical splash goggles) before gathering chemicals and equipment.[9] Inspect gloves for any defects.[9]
-
Emergency Preparedness: Locate the nearest safety shower and eyewash station.[12] Ensure a spill kit appropriate for halogenated organic compounds is readily available.
Step 2: Active Handling in the Fume Hood
-
Containment: Perform all manipulations, including weighing, transfers, and reaction setup, deep within the chemical fume hood.
-
Minimize Exposure: Keep the container of this compound sealed when not in immediate use.[13]
-
Avoid Aerosols: Handle the material carefully to avoid generating dust or aerosols.[5]
-
Contamination Awareness: Be mindful of potential contamination on equipment and the fume hood sash. If the outer gloves become contaminated, change them immediately.
Step 3: Post-Handling and Decontamination
-
Decontaminate Equipment: All glassware and equipment that came into contact with the compound must be decontaminated before removal from the fume hood. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or acetone) into a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. First, remove the outer pair of gloves. Then, remove the lab coat and hang it in its designated location. Finally, remove the inner pair of gloves and wash hands thoroughly with soap and water.[14]
-
Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[9][10]
Waste Disposal and Spill Management
Waste Disposal:
-
All solid and liquid waste containing this compound must be collected in a clearly labeled, sealed hazardous waste container.
-
The container should be labeled "Halogenated Organic Waste" and list the chemical constituents.
-
Disposal must be handled through your institution's environmental health and safety office.[12]
Spill Management:
-
Small Spills (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Using a non-sparking scoop, collect the absorbed material into a designated hazardous waste container.[3] Decontaminate the area with a suitable solvent.
-
Large Spills (or spills outside a fume hood): Evacuate the immediate area. Alert colleagues and your laboratory supervisor. Contact your institution's emergency response team.
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-
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
this compound